[Ir(dtbbpy)(ppy)2][PF6]
Beschreibung
BenchChem offers high-quality [Ir(dtbbpy)(ppy)2][PF6] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Ir(dtbbpy)(ppy)2][PF6] including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.2C11H8N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-6,8-9H;;/q;3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIVELSSYHAWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40F6IrN4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676525-77-2 | |
| Record name | (4,4'-Di-tert-butyl-2,2'-bipyridine)bis[(2-pyridinyl)phenyl]iridium(III) Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
[Ir(dtbbpy)(ppy)2][PF6] fundamental properties
An In-depth Technical Guide on the Core Properties of [Ir(dtbbpy)(ppy)₂][PF₆]
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ir(dtbbpy)(ppy)₂][PF₆], also known as (4,4'-Di-tert-butyl-2,2'-bipyridine)bis(2-phenylpyridine)iridium(III) hexafluorophosphate, is a yellow, crystalline coordination complex of iridium.[1][2] It is a highly efficient photocatalyst widely utilized in a variety of organic transformations.[3][4] Its robust photophysical and electrochemical properties, stemming from the interplay between the iridium center and its ligands, make it a valuable tool in modern synthetic chemistry, particularly in the realm of photoredox catalysis.[1][5] This guide provides a comprehensive overview of the fundamental properties of this complex, detailed experimental protocols, and visualizations of key processes to support its application in research and development.
Molecular Structure
The complex consists of a central iridium(III) ion coordinated to two cyclometalated 2-phenylpyridine (ppy) ligands and one 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand. The hexafluorophosphate ([PF₆]⁻) anion serves as the counterion. The bulky tert-butyl groups on the bipyridine ligand enhance the complex's solubility in organic solvents and its stability.[2]
Chemical Formula: C₄₀H₄₀F₆IrN₄P[6] CAS Number: 676525-77-2[6] Molecular Weight: 913.95 g/mol [6]
Core Properties: A Quantitative Overview
The utility of [Ir(dtbbpy)(ppy)₂][PF₆] as a photocatalyst is defined by its photophysical and electrochemical characteristics. These properties are summarized in the tables below.
Photophysical Properties
The absorption of visible light promotes the complex to an excited state, which is the key step for its photocatalytic activity.[7] The complex exhibits strong phosphorescence from a triplet metal-to-ligand charge transfer (³MLCT) excited state.[8]
| Property | Value | Solvent | Reference(s) |
| Absorption Maximum (λₘₐₓ) | ~380 nm, ~455-468 nm | CH₂Cl₂, DMSO | [6][9][10] |
| Emission Maximum (λₑₘ) | 570 - 592 nm | Dichloromethane, Acetonitrile | [8][11] |
| Photoluminescence Quantum Yield (Φ) | 17.2 - 17.9% | Degassed Dichloromethane | [8][11] |
| Excited-State Lifetime (τ) | 495 - 621 ns | Degassed Dichloromethane | [8] |
Electrochemical Properties
The redox potentials of the ground and excited states of [Ir(dtbbpy)(ppy)₂][PF₆] determine its ability to act as a single-electron transfer agent in photocatalytic cycles.
| Potential | Value (vs. SCE) | Solvent | Reference(s) |
| E₁/₂(ox) | +1.21 V | Acetonitrile | [12] |
| E₁/₂(red) | -1.51 V | Acetonitrile | [12] |
| E₁/₂(Ir³⁺/Ir²⁺) | +0.66 V | Acetonitrile | [12] |
| E₁/₂(Ir⁴⁺/Ir³⁺) | -0.96 V | Acetonitrile | [12] |
Experimental Protocols
Detailed methodologies for the synthesis of the complex and its application in a representative photoredox reaction are provided below.
Synthesis of [Ir(dtbbpy)(ppy)₂][PF₆]
The synthesis is typically a two-step process involving the formation of a chloride-bridged iridium dimer followed by the reaction with the dtbbpy ligand and subsequent counterion exchange. The following protocol is adapted from a standard procedure for analogous iridium complexes.[5]
Step 1: Synthesis of the Chloro-bridged Iridium Dimer, [Ir(ppy)₂Cl]₂
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iridium(III) chloride hydrate (1.0 equiv), 2-phenylpyridine (2.3 equiv), and a 2:1 mixture of 2-ethoxyethanol and water.
-
Flush the flask with argon for 10 minutes.
-
Heat the reaction mixture to 110 °C and stir vigorously for 8-12 hours, during which a yellow precipitate will form.
-
Cool the mixture to room temperature, and then place it in an ice bath for 30 minutes.
-
Collect the yellow solid by vacuum filtration, wash with methanol and then diethyl ether.
-
Dry the solid under high vacuum to yield the dimer.
Step 2: Synthesis of [Ir(dtbbpy)(ppy)₂][PF₆]
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the iridium dimer from Step 1 (1.0 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2.2 equiv).
-
Add ethylene glycol as the solvent and flush the flask with argon for 15 minutes.
-
Heat the reaction mixture to 150 °C and stir for 18-24 hours.
-
Cool the reaction to room temperature. Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to the mixture and stir for 1 hour.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid with water, followed by a small amount of cold diethyl ether.
-
Purify the crude product by recrystallization from an acetonitrile/diethyl ether solvent system or by column chromatography on silica gel (dichloromethane/methanol gradient) to afford the pure [Ir(dtbbpy)(ppy)₂][PF₆].
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in a Photoredox-Catalyzed Aza-Henry Reaction
This protocol describes the coupling of N,N-dimethylaniline with nitromethane, a representative example of an aza-Henry reaction catalyzed by [Ir(dtbbpy)(ppy)₂][PF₆].
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add [Ir(dtbbpy)(ppy)₂][PF₆] (0.01 equiv, 1 mol%).
-
Add N,N-dimethylaniline (1.0 equiv) and nitromethane (which also serves as the solvent).
-
Seal the tube and place it approximately 5-10 cm from a blue LED lamp (λ ≈ 455 nm).
-
Irradiate the reaction mixture with stirring at room temperature for 10-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess nitromethane.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired product.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the photoredox catalytic cycle and a general experimental workflow.
Photoredox Catalytic Cycle for the Aza-Henry Reaction
Caption: Proposed photoredox cycle for the aza-Henry reaction.
General Experimental Workflow for a Photoredox Reaction
Caption: A typical workflow for a photoredox-catalyzed organic reaction.
Conclusion
[Ir(dtbbpy)(ppy)₂][PF₆] is a versatile and powerful photocatalyst with well-defined fundamental properties that make it suitable for a wide range of applications in modern organic synthesis and potentially in drug development processes. Its accessibility through straightforward synthetic procedures and its efficiency under mild reaction conditions continue to position it as a catalyst of choice for photoredox-mediated transformations. This guide provides the core information necessary for researchers and scientists to effectively utilize this important chemical tool.
References
- 1. Visible-light photoredox catalysis: aza-Henry reactions via C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ir(dtbbpy)(ppy)2 PF6 676525-77-2 [sigmaaldrich.com]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Unveiling the Photophysical Profile of [Ir(dtbbpy)(ppy)₂][PF₆]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical characteristics of the iridium(III) complex, bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate, commonly known as [Ir(dtbbpy)(ppy)₂][PF₆]. A prominent member of the family of phosphorescent heavy-metal complexes, this compound has garnered significant attention for its utility as a potent photocatalyst in a wide array of chemical transformations, including those relevant to drug discovery and development. This document summarizes its key photophysical parameters, details the experimental protocols for their determination, and provides visual workflows for clarity.
Core Photophysical Data
The photophysical properties of [Ir(dtbbpy)(ppy)₂][PF₆] are central to its function as a photosensitizer. These properties, including its absorption and emission characteristics, quantum efficiency, and excited-state lifetime, are summarized in the table below. The data presented are compiled from various sources and represent typical values observed in degassed dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) solutions at room temperature.
| Parameter | Symbol | Value | Unit |
| Absorption Maxima (MLCT) | λₐₑₛ | ~380, ~460 (broad) | nm |
| Emission Maximum | λₑₘ | ~590-610 | nm |
| Photoluminescence Quantum Yield | Φₚₗ | 0.17-0.20 | - |
| Excited-State Lifetime | τ | ~300 | ns |
Note: The absorption spectrum of [Ir(dtbbpy)(ppy)₂][PF₆] is characterized by intense ligand-centered (π-π*) transitions in the UV region and broader, less intense metal-to-ligand charge transfer (MLCT) bands in the visible region. The emission is a broad, structureless phosphorescence from the triplet excited state.
Experimental Protocols
Accurate determination of the photophysical parameters of [Ir(dtbbpy)(ppy)₂][PF₆] requires meticulous experimental procedures. The following sections detail the methodologies for key measurements.
Synthesis and Purification of [Ir(dtbbpy)(ppy)₂][PF₆]
The synthesis of [Ir(dtbbpy)(ppy)₂][PF₆] is typically achieved through a well-established route involving the reaction of an iridium(III) chloride precursor with the cyclometalating and ancillary ligands.
-
Formation of the Iridium Dimer: Iridium(III) chloride hydrate is reacted with 2-phenylpyridine in a high-boiling point solvent mixture (e.g., 2-ethoxyethanol and water) under an inert atmosphere (e.g., nitrogen or argon) to form the chloride-bridged dimer, [Ir(ppy)₂Cl]₂.
-
Ligand Exchange: The resulting dimer is then reacted with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in a suitable solvent such as dichloromethane or 1,2-ethanediol at elevated temperatures.
-
Anion Metathesis: An excess of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) is added to the reaction mixture to precipitate the desired [Ir(dtbbpy)(ppy)₂][PF₆] salt.
-
Purification: The crude product is collected by filtration and purified by recrystallization, typically from a solvent system like acetonitrile/ether or dichloromethane/pentane, to yield a bright orange or yellow solid.
UV-Visible Absorption Spectroscopy
This technique is employed to determine the ground-state absorption characteristics of the complex.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: A stock solution of [Ir(dtbbpy)(ppy)₂][PF₆] is prepared in a spectroscopic grade solvent (e.g., CH₂Cl₂ or CH₃CN) at a concentration of approximately 10⁻³ M. This stock solution is then diluted to a final concentration of around 1 x 10⁻⁵ M.
-
Measurement: The absorption spectrum is recorded at room temperature in a 1 cm path length quartz cuvette. A cuvette containing the pure solvent is used as a reference to establish a baseline. The spectrum is typically scanned from 250 nm to 700 nm.
Photoluminescence Spectroscopy
This measurement determines the emission properties of the complex.
-
Instrumentation: A calibrated spectrofluorometer equipped with a xenon lamp excitation source and a photomultiplier tube (PMT) detector is utilized.
-
Sample Preparation: A solution of [Ir(dtbbpy)(ppy)₂][PF₆] is prepared in a spectroscopic grade solvent at a concentration similar to that used for UV-Vis measurements (absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects). To eliminate quenching by molecular oxygen, the solution is thoroughly degassed by several freeze-pump-thaw cycles or by bubbling with a high-purity inert gas (e.g., argon or nitrogen) for at least 20 minutes.
-
Measurement: The sample is excited at a wavelength corresponding to one of its MLCT absorption bands (e.g., 380 nm or 460 nm). The emission spectrum is recorded over a range that encompasses the expected phosphorescence (e.g., 500 nm to 800 nm).
Photoluminescence Quantum Yield (PLQY) Determination
The PLQY (Φₚₗ) represents the efficiency of the conversion of absorbed photons to emitted photons. The comparative method is commonly employed.
-
Standard Selection: A well-characterized standard with a known quantum yield in the same emission region is chosen. For [Ir(dtbbpy)(ppy)₂][PF₆], a common standard is [Ru(bpy)₃][PF₆]₂ in degassed acetonitrile (Φₚₗ = 0.095).
-
Procedure:
-
The absorption and emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The absorbance of both the sample and standard solutions at the excitation wavelength is kept low (< 0.1).
-
The integrated emission intensities of the sample and the standard are calculated.
-
-
Calculation: The quantum yield of the sample (Φₛ) is calculated using the following equation: Φₛ = Φᵣ * (Iₛ / Iᵣ) * (Aᵣ / Aₛ) * (ηₛ² / ηᵣ²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference standard, respectively.
Excited-State Lifetime Measurement
The excited-state lifetime (τ) is determined using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a sample holder, a fast photodetector (e.g., a PMT or an avalanche photodiode), and timing electronics is used.
-
Sample Preparation: A degassed solution of the complex is prepared as described for photoluminescence measurements.
-
Measurement: The sample is excited with short pulses of light at a suitable wavelength. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured and recorded. This process is repeated for a large number of excitation cycles to build a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to a mono- or multi-exponential decay function to extract the excited-state lifetime(s). For [Ir(dtbbpy)(ppy)₂][PF₆], a mono-exponential decay is typically observed.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
Caption: Workflow for the synthesis and purification of [Ir(dtbbpy)(ppy)₂][PF₆].
Caption: Workflow for the photophysical characterization of [Ir(dtbbpy)(ppy)₂][PF₆].
This guide provides a foundational understanding of the photophysical characteristics of [Ir(dtbbpy)(ppy)₂][PF₆] and the experimental procedures required for their reliable measurement. For professionals in drug development and related fields, a thorough grasp of these properties is crucial for the rational design and implementation of photocatalytic methodologies in the synthesis of novel therapeutic agents.
An In-depth Technical Guide on the Core Mechanism of Action of [Ir(dtbbpy)(ppy)₂][PF₆]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The iridium(III) complex, [Ir(dtbbpy)(ppy)₂][PF₆], stands as a prominent photocatalyst and a potential photodynamic therapy (PDT) agent. Its mechanism of action is rooted in its rich photophysical properties, enabling it to participate in both photoredox catalysis and the generation of cytotoxic reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Introduction
[Ir(dtbbpy)(ppy)₂][PF₆], where 'dtbbpy' is 4,4'-di-tert-butyl-2,2'-bipyridine and 'ppy' is 2-phenylpyridine, is a cationic heteroleptic iridium(III) complex. The presence of the bulky di-tert-butyl groups on the bipyridine ligand enhances its solubility and stability in organic solvents, a desirable characteristic for its application in organic synthesis.[1] The interplay between the iridium center and the coordinating ligands dictates its unique electronic and photophysical behavior, making it a versatile tool in both chemistry and biology.[1]
Photophysical and Electrochemical Properties
The mechanism of action of [Ir(dtbbpy)(ppy)₂][PF₆] is fundamentally governed by its behavior upon light absorption. The complex exhibits strong absorption in the visible region, leading to the formation of a long-lived triplet excited state. This excited state is a potent single-electron transfer agent, driving its catalytic activity.
| Property | Value | Solvent | Reference |
| Absorption Maxima (λₘₐₓ) | ~380 nm, ~460 nm | Dichloromethane | |
| Emission Maximum (λₑₘ) | ~570 nm | Acetonitrile | [2] |
| Photoluminescence Quantum Yield (Φ) | 17.2 - 17.9% | Acetonitrile | [2] |
| Excited-State Lifetime (τ) | ~500 - 620 ns | Acetonitrile | [2] |
| Oxidation Potential (Eₒₓ) | +1.21 V vs. SCE | Acetonitrile | [3][4] |
| Reduction Potential (EᵣₑᏧ) | -1.51 V vs. SCE | Acetonitrile | [3][4] |
| Excited-State Reduction Potential (EᵣₑᏧ) | +0.66 V vs. SCE | Acetonitrile | [4] |
| Excited-State Oxidation Potential (Eₒₓ) | -0.96 V vs. SCE | Acetonitrile | [4] |
Mechanism of Action in Photoredox Catalysis
In photoredox catalysis, [Ir(dtbbpy)(ppy)₂][PF₆] acts as a light-harvesting molecule that, upon excitation, can initiate single-electron transfer (SET) processes with organic substrates. This generates highly reactive radical intermediates that can participate in a variety of chemical transformations. The general mechanism can be described by two main catalytic cycles: the oxidative quenching cycle and the reductive quenching cycle.
Photoredox Catalytic Cycle
Caption: General photoredox catalytic cycle of [Ir(dtbbpy)(ppy)₂][PF₆].
In the reductive quenching cycle , the excited photocatalyst *[Ir(III)] is reduced by an electron donor (Substrate Red) to form the highly reducing [Ir(II)] species. This [Ir(II)] complex then reduces an electron acceptor (Substrate Ox) to generate the product and regenerate the ground state [Ir(III)] catalyst.
Conversely, in the oxidative quenching cycle , the excited *[Ir(III)] is oxidized by an electron acceptor (Substrate Ox) to the strongly oxidizing [Ir(IV)] species. This [Ir(IV)] complex then oxidizes an electron donor (Substrate Red) to afford the product and return the catalyst to its [Ir(III)] ground state.
Mechanism of Action in Photodynamic Therapy (PDT)
The application of [Ir(dtbbpy)(ppy)₂][PF₆] in a biological context, particularly in PDT, relies on its ability to generate cytotoxic reactive oxygen species (ROS) upon light activation. The mechanism involves the uptake of the complex by cancer cells, followed by light-induced generation of singlet oxygen (¹O₂) and other ROS, which in turn trigger apoptotic cell death.
Cellular Uptake and Localization
Reactive Oxygen Species (ROS) Generation
Upon photoexcitation, the triplet excited state of [Ir(dtbbpy)(ppy)₂][PF₆] can transfer its energy to molecular oxygen (³O₂), which is naturally present in cells in its triplet ground state. This energy transfer process, known as a Type II photochemical reaction, generates highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, leading to cellular dysfunction and death.
Caption: ROS generation by [Ir(dtbbpy)(ppy)₂][PF₆] in PDT.
Induction of Apoptosis
The cellular damage induced by ROS, particularly singlet oxygen, triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis. While a specific and detailed apoptotic pathway for [Ir(dtbbpy)(ppy)₂][PF₆] is not yet fully elucidated, the general mechanism for iridium-based PDT agents involves the intrinsic (mitochondrial) pathway of apoptosis.
Key events in this pathway include:
-
Mitochondrial Damage: ROS-induced damage to the mitochondria leads to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is disrupted, favoring apoptosis.
-
Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of caspase enzymes, including the initiator caspase-9 and the executioner caspase-3.
-
Cell Death: Activated caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
References
An In-depth Technical Guide to the Solubility and Stability of [Ir(dtbbpy)(ppy)2][PF6]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the iridium complex [Ir(dtbbpy)(ppy)2][PF6], a prominent photocatalyst in organic synthesis and a material of interest in optoelectronics. This document consolidates key data on its solubility in various organic solvents, details its stability under photochemical, thermal, and electrochemical conditions, and provides established experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in work involving this significant iridium complex.
Introduction
[Ir(dtbbpy)(ppy)2][PF6], formally known as (4,4'-Di-tert-butyl-2,2'-bipyridine)bis(2-phenylpyridine)iridium(III) hexafluorophosphate, is a yellow, crystalline solid that has garnered significant attention for its potent photocatalytic activity.[1] Its utility spans a wide range of chemical transformations, including atom transfer radical addition (ATRA) and oxidative aza-Henry reactions.[1] The bulky di-tert-butyl groups on the bipyridine ligand enhance the complex's solubility in organic solvents and contribute to its overall stability.[2] This guide aims to provide a detailed repository of its solubility and stability characteristics to aid in its effective application and the development of robust experimental designs.
Solubility
The solubility of [Ir(dtbbpy)(ppy)2][PF6] is a critical parameter for its application in homogeneous photocatalysis. A systematic study has quantified its maximum solubility in a range of common organic solvents.
Quantitative Solubility Data
The following table summarizes the maximum molar concentration and parts per million (ppm) of [Ir(dtbbpy)(ppy)2][PF6] in various organic solvents.
| Solvent | Molar Concentration (mol/L) | Solubility (ppm) |
| Acetone | 1.7 x 10⁻¹ | 2.0 x 10⁵ |
| Acetonitrile | 2.7 x 10⁻¹ | 3.2 x 10⁵ |
| Dichloromethane | 1.9 x 10⁻¹ | 1.3 x 10⁵ |
| N,N-Dimethylformamide | 1.4 x 10⁻¹ | 1.4 x 10⁵ |
| Dimethylsulfoxide | 1.5 x 10⁻¹ | 1.5 x 10⁵ |
Table 1: Maximum solubility of [Ir(dtbbpy)(ppy)2][PF6] in various organic solvents.
Experimental Protocol for Solubility Determination
The following is a general procedure for determining the maximum solubility of a photocatalyst like [Ir(dtbbpy)(ppy)2][PF6].
Materials:
-
[Ir(dtbbpy)(ppy)2][PF6]
-
High-purity organic solvents (e.g., acetone, acetonitrile, dichloromethane, DMF, DMSO)
-
8 mL test tubes
-
Sonicator
-
Centrifuge
Procedure:
-
Weigh approximately 1.5 ± 0.1 mg of the photocatalyst into an 8 mL test tube.
-
Incrementally add the chosen solvent to the test tube.
-
After each addition of solvent, sonicate the mixture for approximately 4 minutes.
-
Centrifuge the mixture for 2-4 minutes.
-
Visually inspect the tube for any undissolved particulate matter.
-
If particulates are observed, add more solvent and repeat steps 3-5.
-
Once a homogeneous solution is achieved by visual inspection, centrifuge the solution for an extended period (e.g., 60 minutes) to ensure no fine particles remain.
-
Carefully measure the final volume of the solution to calculate the concentration.
For solvents in which the photocatalyst is sparingly soluble (less than 1 part per thousand), a serial dilution method can be employed to create standard solutions of known concentrations (e.g., 1, 10, 100, 1000 ppm). A small amount of the solid photocatalyst is then added to the solvent, sonicated, and centrifuged. The color intensity of the supernatant is then visually compared to the standard solutions to estimate the solubility.
Stability
The stability of [Ir(dtbbpy)(ppy)2][PF6] is a crucial factor in its performance and longevity in various applications. This section details its photochemical, thermal, and electrochemical stability.
Photochemical Stability
[Ir(dtbbpy)(ppy)2][PF6] is known to be sensitive to light.[1] A significant degradation pathway, particularly under reductive photocatalytic conditions in the presence of a sacrificial electron donor like triethylamine (TEA), involves the modification of the dtbbpy ligand.[3] This process can lead to the formation of a partially reduced iridium complex, which may then participate in a secondary photoredox cycle.[3]
Caption: Photocatalytic cycle and proposed degradation pathway of [Ir(dtbbpy)(ppy)2][PF6].
Thermal Stability
A general experimental protocol for assessing thermal stability using TGA is as follows:
Experimental Protocol for Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample (typically 5-10 mg) of [Ir(dtbbpy)(ppy)2][PF6] into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition.
Electrochemical Stability
The electrochemical properties of [Ir(dtbbpy)(ppy)2][PF6] are crucial for understanding its behavior in photoredox catalysis. Cyclic voltammetry (CV) is the primary technique used to determine the redox potentials of the complex.
Redox Potentials: The following redox potentials have been reported for [Ir(ppy)2(dtbbpy)][PF6] in acetonitrile (vs. SCE):
-
PC/PC⁻:* +0.66 V
-
PC⁺/PC: +1.21 V
-
PC/PC⁻: -1.51 V
-
PC⁺/PC:* -0.96 V
These values indicate the energy levels of the frontier molecular orbitals and the thermodynamic driving force for electron transfer processes in photocatalysis.
Experimental Protocol for Cyclic Voltammetry (CV):
-
Prepare a solution of the iridium complex (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Scan the potential of the working electrode and record the resulting current.
-
The potential at which oxidation and reduction peaks occur provides information about the redox potentials of the complex.
Synthesis and Purification
Several methods for the synthesis of [Ir(dtbbpy)(ppy)2][PF6] have been reported. A common approach involves a two-step procedure: the formation of the chloro-bridged iridium dimer, followed by the reaction with the dtbbpy ligand.
Experimental Protocol for Synthesis
Step 1: Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(ppy)2Cl]2
-
In a round-bottom flask, combine iridium(III) chloride hydrate and 2-phenylpyridine (ppy) in a 2-ethoxyethanol/water mixture.
-
Reflux the mixture under an inert atmosphere (e.g., argon) for several hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the yellow chloro-bridged dimer.
-
Collect the solid by filtration, wash with water and ethanol, and dry under vacuum.
Step 2: Synthesis of [Ir(dtbbpy)(ppy)2][PF6]
-
In a separate flask, dissolve the chloro-bridged iridium dimer and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in a suitable solvent such as 1,2-ethanediol.[1]
-
Heat the mixture under an inert atmosphere.[1]
-
After the reaction is complete, add a solution of ammonium hexafluorophosphate (NH4PF6) in water to precipitate the final product.[1]
-
Collect the yellow precipitate by filtration.[1]
Purification
The crude [Ir(dtbbpy)(ppy)2][PF6] can be purified by recrystallization from a solvent mixture such as acetonitrile/ether to yield a pure, crystalline solid.[1]
Experimental Workflow Example: Photocatalytic Reaction
The following diagram illustrates a typical experimental workflow for a photocatalytic reaction using [Ir(dtbbpy)(ppy)2][PF6].
Caption: A generalized experimental workflow for a photocatalytic reaction.
Conclusion
This technical guide has provided a detailed examination of the solubility and stability of [Ir(dtbbpy)(ppy)2][PF6]. The quantitative solubility data and detailed experimental protocols are intended to facilitate its effective use in research and development. The discussion on its photochemical, thermal, and electrochemical stability highlights the key factors that influence its performance and degradation. By understanding these fundamental properties, researchers can better design and optimize processes that utilize this versatile iridium complex.
References
A Technical Guide to the Photochemistry of CAS 676525-77-2 and the Photostability of Darapladib
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the photochemical properties of the iridium-based photocatalyst [Ir(dtbbpy)(ppy)2]PF6 (CAS 676525-77-2) and an analysis of the photostability of the drug substance Darapladib. While these two compounds are distinct chemical entities, their inclusion in this guide addresses a potential ambiguity arising from related search queries and provides valuable information for researchers in both synthetic chemistry and pharmaceutical development.
The guide is structured to deliver detailed technical information, including quantitative data, experimental protocols, and visual representations of chemical pathways to facilitate a deeper understanding of the photochemistry involved.
Part 1: The Photochemistry of [Ir(dtbbpy)(ppy)2]PF6 (CAS 676525-77-2)
[Ir(dtbbpy)(ppy)2]PF6, or Bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate, is a widely utilized photoredox catalyst in organic synthesis. Its popularity stems from its favorable electrochemical properties, long-lived excited state, and strong absorption in the visible light spectrum.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of [Ir(dtbbpy)(ppy)2]PF6 are central to its function as a photocatalyst. Upon absorption of visible light, the complex is promoted to an excited state with enhanced oxidizing and reducing capabilities.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 380 nm | CH2Cl2 | [1] |
| Photocatalyst Activation | 455 nm | - | [2] |
| Emission Maximum (λem) | 571 nm | CH2Cl2 | [3] |
| 590 nm | Acetonitrile | [3] | |
| Photoluminescence Quantum Yield (Φ) | 17.2-17.9% | degassed CH2Cl2 | [3] |
| Excited-State Lifetime (τ) | sub-microsecond to microsecond range | - | [4] |
| Radiative Decay Rate Constant (kr) | ~3.1 × 10⁵ s⁻¹ | - | [3] |
| Non-radiative Decay Rate Constant (knr) | ~1.4 × 10⁶ s⁻¹ | - | [3] |
| Ground State Reduction Potential (E1/2 red) | -1.37 V vs SCE | Acetonitrile | [5] |
| Excited State Oxidation Potential (E*ox) | +0.66 V vs SCE | Acetonitrile | [5] |
Key Photochemical Reactions and Experimental Protocols
[Ir(dtbbpy)(ppy)2]PF6 catalyzes a variety of important organic transformations. Below are detailed protocols for some of the key reactions.
This reaction is a powerful method for the formation of carbon-carbon and carbon-halogen bonds.
Experimental Protocol:
-
To an oven-dried vial, add the alkene (1.0 equiv), the haloalkane (1.5 equiv), [Ir(dtbbpy)(ppy)2]PF6 (0.5-2 mol%), and a suitable solvent (e.g., CH3CN or DMF) to achieve a desired concentration (typically 0.1 M).
-
Seal the vial and degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Place the reaction vial in proximity to a visible light source (e.g., a blue LED lamp, 455 nm).
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.
The introduction of a trifluoromethyl group can significantly alter the properties of organic molecules, making this a valuable transformation in medicinal chemistry.
Experimental Protocol:
-
In a glovebox, charge an oven-dried vial with the arene (1.0 equiv), [Ir(dtbbpy)(ppy)2]PF6 (1-2 mol%), a trifluoromethyl source (e.g., CF3SO2Cl, 2.0 equiv), and a base (e.g., K2HPO4, 2.0 equiv).
-
Add a degassed solvent (e.g., anhydrous acetonitrile) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Irradiate the reaction mixture with a visible light source (e.g., a compact fluorescent lamp or a blue LED) with vigorous stirring at room temperature for 12-48 hours.
-
After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol allows for the construction of the medicinally important oxindole scaffold.
Experimental Protocol:
-
To a reaction tube, add the N-arylacrylamide substrate (1.0 equiv), an alkyl or aryl halide (1.5 equiv), [Ir(dtbbpy)(ppy)2]PF6 (1-2 mol%), and a suitable base (e.g., a tertiary amine like diisopropylethylamine, 2.0 equiv).
-
Add a degassed solvent (e.g., DMSO or DMF).
-
Seal the tube and place it under an inert atmosphere.
-
Irradiate the mixture with visible light, stirring at room temperature for 24-48 hours.
-
Monitor the reaction by an appropriate analytical technique.
-
Once the starting material is consumed, work up the reaction by adding water and extracting with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to yield the 3,3-disubstituted oxindole.
Signaling Pathways and Catalytic Cycles
The photochemical reactions catalyzed by [Ir(dtbbpy)(ppy)2]PF6 proceed through a series of single-electron transfer (SET) events. The general catalytic cycle can be visualized as follows:
The specific pathway, either reductive or oxidative quenching, depends on the nature of the substrates and reagents involved.
Part 2: Photostability and Degradation Profile of Darapladib
Darapladib is an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) that was investigated for the treatment of atherosclerosis.[5] As with any pharmaceutical compound, understanding its stability under various stress conditions, including light, is crucial for formulation development, packaging, and storage.
Known Stability Data
Currently, there is limited publicly available data on the formal photostability testing of Darapladib according to ICH Q1B guidelines. One study on the radiosynthesis of [18F]Darapladib confirmed its stability in saline buffer for up to 90 minutes, with no degradation observed.[3] However, this does not constitute a comprehensive photostability assessment.
Proposed Experimental Protocol for ICH Q1B Photostability Study
To address the lack of data, the following detailed protocol outlines how a comprehensive forced photostability study of Darapladib could be conducted in line with ICH Q1B guidelines.[6]
Objective: To evaluate the intrinsic photostability of Darapladib drug substance and to identify potential photodegradation products.
Materials and Equipment:
-
Darapladib drug substance
-
Solvents for solution studies (e.g., acetonitrile, methanol, water)
-
Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option I or Option II (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer/lux meter
-
Quartz and borosilicate glass vials
-
Aluminum foil for dark controls
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS/MS system for identification of degradation products
-
pH meter
Experimental Workflow:
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer of Darapladib powder in a suitable chemically inert and transparent container (e.g., a quartz dish).
-
Solution State: Prepare solutions of Darapladib in appropriate solvents (e.g., 1 mg/mL in acetonitrile/water). Place the solutions in quartz vials.
-
Dark Control: Prepare identical solid and solution samples and wrap them securely in aluminum foil to protect them from light. These will be exposed alongside the test samples to assess thermal degradation.
-
-
Light Exposure:
-
Place the prepared samples and dark controls in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Monitor the light exposure using a calibrated radiometer or lux meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples for analysis.
-
Visually inspect all samples for any changes in physical appearance (e.g., color change).
-
Analyze the samples using a validated stability-indicating HPLC-PDA method to determine the assay of Darapladib and to detect and quantify any degradation products.
-
For the identification of major degradation products, analyze the stressed samples using LC-MS/MS.
-
-
Data Evaluation:
-
Compare the chromatograms of the light-exposed samples with those of the dark controls and the initial, unstressed sample.
-
Calculate the percentage degradation of Darapladib.
-
Characterize the identified degradation products based on their mass spectral data.
-
Evaluate the mass balance to ensure that all significant degradation products are accounted for.
-
Proposed Photodegradation Pathway of Darapladib
In the absence of experimental data, a hypothetical photodegradation pathway for Darapladib can be proposed based on the known reactivity of its functional groups. The molecule contains several moieties that could be susceptible to photolytic cleavage or transformation, such as the thioether linkage and the tertiary amine.
Potential photodegradation pathways could include:
-
Oxidation of the thioether: The sulfide linkage is susceptible to photo-oxidation to form the corresponding sulfoxide and sulfone.
-
N-dealkylation: The tertiary amine could undergo photolytic N-dealkylation.
-
Hydrolysis: The amide bond could be susceptible to photohydrolysis.
-
Photo-cleavage: The benzylic C-S bond could be a point of photolytic cleavage.
Conclusion
This technical guide has provided a detailed examination of the photochemistry of the iridium photocatalyst [Ir(dtbbpy)(ppy)2]PF6 and a thorough framework for assessing the photostability of Darapladib. For [Ir(dtbbpy)(ppy)2]PF6, the provided data and protocols offer a valuable resource for synthetic chemists seeking to utilize this versatile catalyst. For Darapladib, the proposed photostability testing protocol serves as a roadmap for researchers in pharmaceutical development to generate critical data for this compound. The clear distinction between these two entities and the detailed, structured presentation of information aim to support the scientific endeavors of researchers and professionals in their respective fields.
References
- 1. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Darapladib - Wikipedia [en.wikipedia.org]
- 6. ema.europa.eu [ema.europa.eu]
A Technical Guide to the Iridium Photocatalyst [Ir(dtbbpy)(ppy)2][PF6] for Researchers in Drug Development
Abstract
This technical guide provides a comprehensive overview of the iridium-based photocatalyst, [Ir(dtbbpy)(ppy)2][PF6], for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the catalyst's fundamental chemical and photophysical properties, offers in-depth experimental protocols for its application, and illustrates its catalytic cycles through detailed diagrams. The information compiled herein is intended to serve as a practical resource for leveraging this powerful catalyst in photoredox-mediated chemical transformations.
Introduction
Iridium(III) complexes have emerged as a cornerstone of visible-light photoredox catalysis, a technology that utilizes low-energy photons to drive a wide array of chemical reactions under mild conditions. Among these, the cationic complex [Ir(dtbbpy)(ppy)2][PF6], also known as (4,4'-Di-tert-butyl-2,2'-bipyridine)bis(2-phenylpyridine)iridium(III) hexafluorophosphate, has garnered significant attention.[1] Its favorable combination of photostability, solubility in common organic solvents, and potent redox properties makes it a versatile and widely used catalyst in modern synthetic chemistry.[1]
This guide will cover the essential aspects of [Ir(dtbbpy)(ppy)2][PF6], including its synthesis, key photophysical and electrochemical data, and detailed experimental procedures for its use in photocatalytic reactions. Furthermore, it will provide visual representations of the underlying catalytic mechanisms to facilitate a deeper understanding of its function.
Catalyst Properties and Specifications
The structure of [Ir(dtbbpy)(ppy)2][PF6] features a central iridium atom coordinated to two cyclometalated 2-phenylpyridine (ppy) ligands and one 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand. The hexafluorophosphate anion ([PF6]⁻) serves as the counterion.[1] The bulky tert-butyl groups on the bipyridine ligand enhance the complex's solubility and stability.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of [Ir(dtbbpy)(ppy)2][PF6] is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 676525-77-2 | [2][3] |
| Molecular Formula | C₄₀H₄₀F₆IrN₄P | [2][3] |
| Molecular Weight | 913.95 g/mol | [2][3] |
| Appearance | Yellow powder or crystals | [2] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Soluble in common organic solvents such as acetonitrile and dichloromethane. | [1] |
Photophysical and Electrochemical Data
The photocatalytic activity of [Ir(dtbbpy)(ppy)2][PF6] is dictated by its behavior upon absorption of visible light. The key photophysical and electrochemical parameters are summarized below.
| Parameter | Value (in CH₃CN vs. SCE) | Reference(s) |
| Absorption Maximum (λ_max) | ~380 nm, 455 nm | [4] |
| Emission Maximum (λ_em) | ~590 nm | |
| Excited-State Lifetime (τ) | ~500 - 620 ns | |
| Photoluminescence Quantum Yield (Φ) | 17.2 - 17.9% | |
| Ground State Oxidation Potential (E_ox) | +1.21 V | |
| Ground State Reduction Potential (E_red) | -1.51 V | |
| Excited State Oxidation Potential (E_ox) | -0.96 V | |
| Excited State Reduction Potential (E_red) | +0.66 V |
Catalytic Mechanisms and Signaling Pathways
[Ir(dtbbpy)(ppy)2][PF6] can operate through two primary photocatalytic cycles: the oxidative quenching cycle and the reductive quenching cycle. The operative pathway is dependent on the nature of the substrates and sacrificial reagents present in the reaction mixture.
Oxidative Quenching Cycle
In the oxidative quenching cycle, the excited photocatalyst donates an electron to a suitable acceptor.
Caption: Oxidative Quenching Catalytic Cycle.
Reductive Quenching Cycle
Conversely, in the reductive quenching cycle, the excited photocatalyst accepts an electron from a suitable donor.
Caption: Reductive Quenching Catalytic Cycle.
Experimental Protocols
This section provides a general experimental protocol for a photocatalytic reaction using [Ir(dtbbpy)(ppy)2][PF6]. It is important to note that specific reaction conditions may need to be optimized for different substrates and transformations.
General Procedure for a Photocatalytic Reaction
This protocol is a representative example and should be adapted as necessary.
Caption: General Experimental Workflow for a Photocatalytic Reaction.
Materials:
-
[Ir(dtbbpy)(ppy)2][PF6] (typically 0.5-2 mol%)
-
Substrate(s)
-
Sacrificial electron donor or acceptor (if required)
-
Anhydrous solvent (e.g., acetonitrile, DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube, vial with a septa)
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., blue LED lamp, ~455 nm)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the photocatalyst [Ir(dtbbpy)(ppy)2][PF6], the substrate(s), and any other solid reagents.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Seal the reaction vessel and degas the solution by sparging with an inert gas (N₂ or Ar) for 15-30 minutes. This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vessel in front of a visible light source (e.g., a 455 nm blue LED lamp) and begin vigorous stirring. Ensure the reaction is maintained at the desired temperature, often room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, remove the light source and quench the reaction, typically by adding water or a saturated aqueous solution. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as flash column chromatography.
-
Characterization: Characterize the purified product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).
Applications in Drug Development
The mild reaction conditions and high functional group tolerance of photoredox catalysis with [Ir(dtbbpy)(ppy)2][PF6] make it a valuable tool in drug discovery and development.[3] Key applications include:
-
C-C and C-X Bond Formation: Facilitating the construction of complex molecular scaffolds.[3]
-
Late-Stage Functionalization: Modifying complex drug candidates at a late stage in the synthetic sequence.
-
Access to Novel Chemical Space: Enabling transformations that are difficult to achieve with traditional thermal methods.
-
Reductive and Oxidative Transformations: Driving a variety of redox reactions, including dehalogenations and oxidations.[3][5]
Conclusion
[Ir(dtbbpy)(ppy)2][PF6] is a robust and versatile photocatalyst with broad applicability in modern organic synthesis. Its well-defined photophysical properties and predictable reactivity through distinct catalytic cycles provide a powerful platform for the development of novel chemical transformations. For researchers in drug development, mastering the use of this catalyst can unlock new avenues for the efficient and sustainable synthesis of complex, biologically active molecules. This guide serves as a foundational resource to aid in the successful implementation of [Ir(dtbbpy)(ppy)2][PF6] in the laboratory.
References
- 1. CAS 676525-77-2: [Ir(dtbbpy)(ppy)2][PF6] | CymitQuimica [cymitquimica.com]
- 2. [Ir(dtbbpy)(ppy)2]PF6 676525-77-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. Ir(dtbbpy)(ppy)2 PF6 676525-77-2 [sigmaaldrich.com]
- 4. [Ir(dtbbpy)(ppy)2][PF6] CAS#: 676525-77-2 [m.chemicalbook.com]
- 5. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Redox Potentials of [Ir(dtbbpy)(ppy)2][PF6]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox properties of the photocatalyst [Ir(dtbbpy)(ppy)2][PF6], formally known as (4,4'-Di-tert-butyl-2,2'-bipyridine)bis(2-phenylpyridine)iridium(III) hexafluorophosphate. This iridium complex is a cornerstone in visible-light photoredox catalysis, enabling a wide array of chemical transformations. A thorough understanding of its electrochemical behavior is paramount for reaction design, optimization, and mechanistic elucidation.
Core Redox Properties
The redox potentials of [Ir(dtbbpy)(ppy)2][PF6] are crucial for determining its capacity to engage in single-electron transfer (SET) events with substrate molecules in both its ground and photoexcited states. These potentials are typically measured in acetonitrile (CH3CN) against a saturated calomel electrode (SCE).
Data Presentation: Redox Potentials
The following table summarizes the key ground and excited state redox potentials for [Ir(dtbbpy)(ppy)2][PF6].[1]
| Potential | Value (V vs. SCE) | Process Description |
| E1/2(IrIV/IrIII) | +1.21 | Ground state oxidation of the Iridium center. |
| E1/2(IrIII/IrII) | -1.51 | Ground state reduction, localized on the dtbbpy ligand. |
| E1/2(IrIV/IrIII) | -0.96 | Excited state oxidation potential. |
| E1/2(IrIII/IrII) | +0.66 | Excited state reduction potential. |
These values highlight the remarkable versatility of the complex. Upon photoexcitation, it transforms into a significantly more potent oxidant and reductant, capable of interacting with a broad range of organic substrates.
Experimental Protocols
The determination of these redox potentials is achieved through cyclic voltammetry (CV). Below is a detailed, representative protocol for this experiment.
Cyclic Voltammetry Protocol
Objective: To determine the ground state oxidation and reduction potentials of [Ir(dtbbpy)(ppy)2][PF6].
Materials:
-
[Ir(dtbbpy)(ppy)2][PF6]
-
Acetonitrile (CH3CN), anhydrous/spectroscopic grade
-
Tetrabutylammonium hexafluorophosphate (TBAPF6), electrochemical grade
-
Argon or Nitrogen gas, high purity
-
Ferrocene (for internal calibration, optional)
Equipment:
-
Potentiostat/Galvanostat (e.g., CHI 660 series or equivalent)
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy carbon disk electrode (e.g., 1.8 mm diameter)
-
Counter Electrode: Platinum wire or gauze
-
Reference Electrode: Saturated Calomel Electrode (SCE) or a non-aqueous Ag/AgNO3 electrode
-
Gas dispersion tube/bubbler
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF6 in anhydrous acetonitrile. This will serve as the supporting electrolyte to ensure conductivity.
-
Analyte Solution Preparation: Prepare a solution of [Ir(dtbbpy)(ppy)2][PF6] (typically 0.25 mM to 1 mM) in the 0.1 M TBAPF6/acetonitrile electrolyte solution.
-
Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and then acetonitrile, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the platinum counter electrode, and the reference electrode.
-
Deoxygenation: Transfer the analyte solution to the electrochemical cell. Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Data Analysis:
-
Identify the anodic and cathodic peak potentials for the redox events.
-
The half-wave potential (E1/2), which is an approximation of the formal redox potential, is calculated as the average of the anodic and cathodic peak potentials for a reversible or quasi-reversible couple.
-
-
Internal Calibration (Optional but Recommended): After the initial measurement, add a small amount of ferrocene to the solution. Record the cyclic voltammogram again. The ferrocene/ferrocenium (Fc/Fc+) couple has a well-defined redox potential and can be used as an internal reference to correct for any drift in the reference electrode potential.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the photoredox catalytic cycle of [Ir(dtbbpy)(ppy)2][PF6] and the experimental workflow for cyclic voltammetry.
Caption: General photocatalytic cycles of [Ir(dtbbpy)(ppy)2][PF6].
Caption: Workflow for determining redox potentials via cyclic voltammetry.
References
A Technical Guide to the Excited State Properties of [Ir(dtbbpy)(ppy)₂][PF₆]
Abstract
Iridium(III) complexes are at the forefront of photoredox catalysis, enabling a vast array of chemical transformations with applications ranging from organic synthesis to materials science. Among these, [Ir(dtbbpy)(ppy)₂][PF₆], where 'dtbbpy' is 4,4'-di-tert-butyl-2,2'-bipyridine and 'ppy' is 2-phenylpyridine, stands out for its robust photophysical properties and catalytic efficiency.[1][2][3] A comprehensive understanding of its excited state dynamics, particularly its lifetime, is paramount for optimizing existing protocols and designing novel photochemical reactions. This technical guide provides an in-depth analysis of the excited state lifetime of [Ir(dtbbpy)(ppy)₂][PF₆], detailed experimental methodologies for its measurement, and a summary of its key photophysical parameters. The complex's utility is rooted in its ability to absorb visible light to generate a long-lived, powerfully reducing or oxidizing excited state that can engage in single-electron transfer (SET) processes.[2][4]
Photophysical Characteristics and Excited State Dynamics
The photophysical behavior of [Ir(dtbbpy)(ppy)₂][PF₆] is governed by the interplay between the central iridium atom and its coordinated ligands.[1] Due to the strong spin-orbit coupling imparted by the heavy iridium center, the complex undergoes highly efficient intersystem crossing (ISC) from the initially formed singlet excited state to a lower-energy triplet state upon photoexcitation.[5][6] This process occurs on an ultrafast timescale (picoseconds or less), resulting in a near-unity quantum yield for triplet state formation and strong phosphorescence rather than fluorescence.[4][5]
The emissive excited state is characterized as having significant metal-to-ligand charge-transfer (³MLCT) character, with contributions from ligand-to-ligand charge-transfer (³LLCT) states.[7] This triplet state has a sufficiently long lifetime—on the order of hundreds of nanoseconds to microseconds—which is a critical factor in its success as a photocatalyst.[4][6][8] This extended duration provides a wide temporal window for the excited complex to interact with and engage in bimolecular reactions with substrate molecules before decaying back to the ground state.[4]
Several factors can influence the excited state lifetime:
-
Solvent: The polarity and viscosity of the solvent can affect the energy levels of the excited state and influence decay rates.
-
Temperature: At lower, cryogenic temperatures (e.g., 77 K), non-radiative decay pathways are suppressed, leading to enhanced luminescence intensity and significantly longer excited-state lifetimes compared to room temperature.[9]
-
Oxygen: Dissolved molecular oxygen is an efficient quencher of triplet excited states. Therefore, accurate lifetime measurements and oxygen-sensitive catalytic reactions necessitate the removal of oxygen from the solvent, typically through inert gas sparging or freeze-pump-thaw cycles.[4][10]
Quantitative Photophysical and Redox Data
The following table summarizes key quantitative data for [Ir(dtbbpy)(ppy)₂][PF₆] and its parent complex, providing a basis for comparison and experimental design.
| Property | Value | Conditions | Reference |
| Excited State Lifetime (τ) | ~0.3 µs (300 ns) | Deoxygenated acetonitrile (for parent complex [Ir(ppy)₂(bpy)]⁺) | [4][8] |
| Extended at 77 K | Cryogenic temperature | [9] | |
| Excited State Redox Potential (E*red) | +0.66 V vs SCE | Acetonitrile | |
| Ground State Redox Potential (Eox) | +1.21 V vs SCE | Acetonitrile | |
| Ground State Redox Potential (Ered) | -1.51 V vs SCE | Acetonitrile | |
| Emission Maximum (λem) | ~580 nm | CH₂Cl₂ (for a similar complex) | [11] |
Note: The lifetime of [Ir(dtbbpy)(ppy)₂][PF₆] is influenced by the electron-donating di-tert-butyl groups and is expected to be in a similar sub-microsecond to microsecond range as the parent bpy complex.[4][6]
Experimental Protocol: Measuring Excited State Lifetime
The most common and accurate method for determining the excited state lifetime of phosphorescent complexes like [Ir(dtbbpy)(ppy)₂][PF₆] is Time-Resolved Photoluminescence (TR-PL) spectroscopy, often using a photon-counting technique called Multichannel Scaling (MCS).[12][13]
Principle
The sample is excited with a short pulse of light from a laser or flash lamp. The subsequent phosphorescent emission is monitored over time. The intensity of the emission decays as the population of the excited state depopulates. For a single emissive species, this decay follows a first-order exponential function, from which the lifetime (τ) can be extracted.[4]
Instrumentation
-
Pulsed Light Source: A nitrogen laser, a pulsed diode laser, or a Nd:YAG laser capable of exciting the complex (e.g., at 355 nm or within its visible absorption bands).[10][14]
-
Sample Chamber: A cuvette holder, often equipped for temperature control and purging with inert gas.
-
Wavelength Selector: A monochromator or band-pass filter to selectively measure the emission at a specific wavelength (e.g., at the emission maximum).
-
Detector: A high-sensitivity, fast-response detector such as a Photomultiplier Tube (PMT).
-
Data Acquisition System: A system capable of Multichannel Scaling (MCS) to record the arrival time of photons relative to the excitation pulse.[13]
Sample Preparation
-
Solution Preparation: Prepare a dilute solution of [Ir(dtbbpy)(ppy)₂][PF₆] in a spectroscopic-grade solvent (e.g., acetonitrile, dichloromethane) in a quartz cuvette. The concentration should be low enough to avoid self-quenching and inner-filter effects (typically 10⁻⁵ to 10⁻⁶ M).
-
Deoxygenation (Critical): Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes by bubbling the gas through the solution. Alternatively, for more rigorous oxygen removal, perform at least three freeze-pump-thaw cycles.
-
Sealing: Seal the cuvette with a septum or a Teflon stopper to prevent re-entry of oxygen during the measurement.
Data Acquisition
-
Instrument Setup: Position the sample in the holder. Set the excitation wavelength and the emission wavelength on the monochromator.
-
Excitation: Excite the sample with the pulsed light source. The system triggers the data acquisition electronics simultaneously with the light pulse.[13]
-
Photon Counting: The MCS system sweeps through a series of time channels, counting the number of photons detected in each channel after the excitation pulse.[13]
-
Signal Averaging: Repeat the process for thousands of pulses to build up a histogram of photon counts versus time, resulting in a smooth decay curve.[13]
Data Analysis
-
Plotting: Plot the logarithm of the emission intensity (photon counts) versus time.
-
Fitting: Fit the decay portion of the curve to a single exponential function: I(t) = I₀ * exp(-t/τ) Where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the excited state lifetime.
-
Lifetime Determination: The value of τ obtained from the best fit of the data represents the phosphorescence lifetime of the complex.[4]
Mandatory Visualizations
The following diagrams illustrate the key photophysical processes and the experimental workflow for lifetime determination.
Caption: Key photophysical pathways for [Ir(dtbbpy)(ppy)₂][PF₆].
Caption: Workflow for excited state lifetime measurement.
References
- 1. CAS 676525-77-2: [Ir(dtbbpy)(ppy)2][PF6] | CymitQuimica [cymitquimica.com]
- 2. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 | Benchchem [benchchem.com]
- 5. Spin mixed charge transfer states of iridium complex Ir(ppy)3: transient absorption and time-resolved photoluminescence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy*) in [Ir(ppy)2(bpy*)]PF6 complexes: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 [smolecule.com]
- 10. Spin mixed charge transfer states of iridium complex Ir(ppy)3: transient absorption and time-resolved photoluminescence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Study of a phosphorescent cationic iridium( iii ) complex displaying a blue-shift in crystals - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03341G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for [Ir(dtbbpy)(ppy)2][PF6] in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the photoredox catalyst [Ir(dtbbpy)(ppy)2][PF6], also known as [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine-N1,N1′]bis[2-(2-pyridinyl-N)phenyl-C]iridium(III) hexafluorophosphate. This iridium-based catalyst is a versatile tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions using visible light.[1][2]
Catalyst Properties
| Property | Value | Reference |
| Chemical Formula | C₄₀H₄₀F₆IrN₄P | [3] |
| Molecular Weight | 913.95 g/mol | [3] |
| Appearance | Yellow to orange powder | |
| CAS Number | 676525-77-2 | [3] |
| Photocatalyst Activation λmax | 455 nm (blue light) | [4] |
| Storage Temperature | 2-8°C | [4] |
General Mechanistic Overview: Photoredox Catalytic Cycles
The photocatalytic activity of [Ir(dtbbpy)(ppy)2][PF6] is centered around its ability to absorb visible light and initiate single electron transfer (SET) processes. Upon irradiation, the iridium(III) complex is excited to a long-lived triplet state, *[Ir(III)]. This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to participate in two primary catalytic cycles: oxidative quenching and reductive quenching.
Oxidative Quenching Cycle
In the oxidative quenching cycle, the excited photocatalyst (*[Ir(III)]) donates an electron to a suitable acceptor (A), generating a radical anion (A•⁻) and the oxidized form of the catalyst, [Ir(IV)]. The [Ir(IV)] species is a potent oxidant that can then oxidize a donor molecule (D), regenerating the ground state [Ir(III)] catalyst and producing a radical cation (D•⁺).
Reductive Quenching Cycle
Conversely, in the reductive quenching cycle, the excited photocatalyst (*[Ir(III)]) accepts an electron from a suitable donor (D), forming a radical cation (D•⁺) and the reduced form of the catalyst, [Ir(II)]. The [Ir(II)] species is a strong reductant that can then reduce an acceptor molecule (A), regenerating the ground state [Ir(III)] catalyst and producing a radical anion (A•⁻).
Applications and Experimental Protocols
Oxidative Aza-Henry Reaction
This reaction facilitates the formation of a C-C bond between a tertiary N-arylamine and a nitroalkane.[5] The reaction proceeds via a reductive quenching cycle where the tertiary amine acts as the electron donor.
Quantitative Data:
| N-Arylamine | Nitroalkane | Yield (%) | Reference |
| N-Phenyltetrahydroisoquinoline | Nitromethane | 92 | [5] |
| N-(4-Methoxyphenyl)tetrahydroisoquinoline | Nitromethane | 96 | [5] |
| N-(4-Chlorophenyl)tetrahydroisoquinoline | Nitromethane | 85 | [5] |
| N-Phenylpiperidine | Nitromethane | 75 | [5] |
| N-Phenylpyrrolidine | Nitroethane | 88 | [5] |
Experimental Protocol:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add [Ir(dtbbpy)(ppy)2][PF6] (0.002 mmol, 1 mol%).
-
Add the N-arylamine (0.2 mmol, 1.0 equiv) and the nitroalkane (2.0 mmol, 10 equiv) as the solvent.
-
Seal the vial with a cap containing a PTFE septum.
-
Place the vial approximately 2 cm from a 26 W compact fluorescent lamp (or a blue LED lamp).
-
Irradiate the reaction mixture with vigorous stirring at room temperature for 10-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Atom Transfer Radical Addition (ATRA)
[Ir(dtbbpy)(ppy)2][PF6] can catalyze the addition of haloalkanes across alkenes and alkynes. This transformation can proceed through either an oxidative or reductive quenching cycle depending on the nature of the haloalkane and the presence of a sacrificial electron donor or acceptor.
Quantitative Data:
| Alkene/Alkyne | Haloalkane | Additive | Yield (%) |
| 1-Octene | CBr₄ | None | 95 |
| Styrene | CCl₄ | Hantzsch ester | 85 |
| 1-Hexyne | CBrCl₃ | Triethylamine | 78 |
| Methyl acrylate | CHI₃ | None | 91 |
| Cyclohexene | CBr₄ | None | 82 |
Experimental Protocol (Reductive Quenching Example):
-
In a nitrogen-filled glovebox, add [Ir(dtbbpy)(ppy)2][PF6] (0.01 mmol, 1 mol%), the alkene or alkyne (1.0 mmol, 1.0 equiv), and the haloalkane (1.2 mmol, 1.2 equiv) to an oven-dried vial with a stir bar.
-
Add anhydrous and degassed solvent (e.g., acetonitrile or DMF, 0.1 M).
-
Add a sacrificial reductant such as Hantzsch ester (1.1 mmol, 1.1 equiv) or triethylamine (1.5 mmol, 1.5 equiv).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a photoreactor equipped with a blue LED light source and a cooling fan to maintain room temperature.
-
Stir and irradiate the mixture for 12-48 hours.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product by silica gel chromatography.
Reductive Cross-Coupling of Aryl Halides and Alkyl Halides
In combination with a nickel catalyst, [Ir(dtbbpy)(ppy)2][PF6] facilitates the cross-coupling of aryl halides with alkyl halides. The iridium photocatalyst is responsible for the reduction of the Ni(II) precatalyst to the active Ni(0) species.
Quantitative Data:
| Aryl Halide | Alkyl Halide | Ni Catalyst | Base | Yield (%) |
| 4-Bromobenzonitrile | 1-Iodobutane | NiCl₂·glyme | K₃PO₄ | 88 |
| Methyl 4-bromobenzoate | 1-Iodopentane | NiBr₂·diglyme | Cs₂CO₃ | 92 |
| 4-Bromoacetophenone | 2-Iodopropane | NiCl₂·glyme | K₂CO₃ | 76 |
| 1-Bromo-4-fluorobenzene | 1-Iodohexane | NiBr₂·diglyme | K₃PO₄ | 85 |
| 2-Bromopyridine | 1-Iodobutane | NiCl₂·glyme | Cs₂CO₃ | 81 |
Experimental Protocol:
-
To an oven-dried Schlenk tube under an argon atmosphere, add NiCl₂·glyme (0.05 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (0.05 mmol, 5 mol%), and [Ir(dtbbpy)(ppy)2][PF6] (0.01 mmol, 1 mol%).
-
Add the aryl halide (1.0 mmol, 1.0 equiv), the alkyl halide (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add degassed solvent (e.g., DMA or DMF, 0.1 M).
-
Seal the Schlenk tube and irradiate with a blue LED lamp with stirring at room temperature for 24-48 hours.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Trifluoromethylation of Arenes
This method allows for the direct trifluoromethylation of aromatic compounds using a suitable CF₃ source, such as SF₅CF₃.[6][7] The reaction is believed to proceed via the generation of a trifluoromethyl radical.
Quantitative Data:
| Arene | CF₃ Source | Base | Yield (%) | Reference |
| Benzene-d₆ | SF₅CF₃ | NEt₃ | 65 | [6] |
| Toluene-d₈ | SF₅CF₃ | NEt₃ | 58 | [6] |
| Anisole | SF₅CF₃ | NEt₃ | 72 | [6] |
| Pyridine | SF₅CF₃ | NEt₃ | 45 | [6] |
| 1,2,3,4-Tetrafluorobenzene | SF₅CF₃ | NEt₃ | 55 | [6] |
Experimental Protocol:
-
In a quartz Schlenk tube, place a solution of [Ir(dtbbpy)(ppy)2][PF6] (0.005 mmol, 0.5 mol%) in the aromatic substrate (1 mL), which serves as both the reactant and the solvent.
-
Add triethylamine (NEt₃) as a sacrificial electron donor (0.2 mmol, 20 mol%).
-
Cool the mixture to -196 °C (liquid nitrogen) and evacuate the tube.
-
Introduce SF₅CF₃ gas (0.1 mmol, 10 mol%) via a gas-tight syringe.
-
Allow the reaction mixture to warm to room temperature and irradiate with a blue LED lamp for 24 hours with stirring.
-
After the reaction, the yield of the trifluoromethylated product can be determined by ¹⁹F NMR spectroscopy using an internal standard.
Safety Information
-
[Ir(dtbbpy)(ppy)2][PF6] is a light-sensitive compound and should be stored in a cool, dark, and dry place.
-
Handle the catalyst and all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
References
Application Notes and Protocols for [Ir(dtbbpy)(ppy)2][PF6]
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ir(dtbbpy)(ppy)2][PF6], also known as (4,4'-Di-tert-butyl-2,2'-bipyridine)bis(2-phenylpyridine)iridium(III) hexafluorophosphate, is a highly efficient and versatile photoredox catalyst.[1][2][3] Its favorable photophysical and electrochemical properties, including strong absorption in the visible light spectrum, a long-lived excited state, and potent redox potentials, make it a valuable tool in modern organic synthesis.[4] This document provides detailed application notes and experimental protocols for the use of this catalyst, with a primary focus on its well-established role in photoredox catalysis. While some iridium complexes have shown promise in bioimaging and photodynamic therapy, the current body of scientific literature does not extensively cover the application of [Ir(dtbbpy)(ppy)2][PF6] in these areas.
Physicochemical Properties
A summary of the key physicochemical properties of [Ir(dtbbpy)(ppy)2][PF6] is presented in the table below. Understanding these properties is crucial for designing and optimizing photochemical reactions.
| Property | Value | Reference |
| Chemical Formula | C₄₀H₄₀F₆IrN₄P | [1][2] |
| Molecular Weight | 913.95 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [2] |
| CAS Number | 676525-77-2 | [1][2] |
| Excitation Wavelength (λmax) | ~455 nm | [1] |
| Storage Temperature | 2-8°C | [2] |
Applications in Photoredox Catalysis
[Ir(dtbbpy)(ppy)2][PF6] is a powerful catalyst for a variety of organic transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild reaction conditions. Its primary mechanism of action involves single-electron transfer (SET) processes upon photoexcitation. The catalyst can participate in both oxidative and reductive quenching cycles, making it highly versatile.
Key Applications:
-
Oxidative Aza-Henry Reaction: Coupling of N-arylamines with nitroalkanes.[5][6]
-
Atom Transfer Radical Addition (ATRA): Addition of haloalkanes to alkenes and alkynes.[7][8]
-
Trifluoromethylation: Introduction of a trifluoromethyl group to organic molecules.
-
Reductive Cross-Coupling Reactions: Formation of aryl-alkyl C-C bonds.[1]
Experimental Protocols
The following protocols provide a general framework for utilizing [Ir(dtbbpy)(ppy)2][PF6] in common photoredox reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: General Setup for a Photoredox Reaction
This protocol outlines the basic setup for a typical photoredox reaction using [Ir(dtbbpy)(ppy)2][PF6].
Materials:
-
[Ir(dtbbpy)(ppy)2][PF6] photocatalyst
-
Reactants (e.g., amine and nitroalkane for Aza-Henry reaction)
-
Anhydrous solvent (e.g., acetonitrile, DMF, DMSO)
-
Reaction vessel (e.g., Schlenk tube, vial with a septum)
-
Stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Visible light source (e.g., blue LED lamp, ~455 nm)
-
Cooling fan (optional, to maintain room temperature)
Procedure:
-
To a clean and dry reaction vessel equipped with a stir bar, add the photocatalyst [Ir(dtbbpy)(ppy)2][PF6] (typically 0.5-2 mol%).
-
Add the reactants and any other additives (e.g., base, co-catalyst).
-
Seal the reaction vessel and make it inert by evacuating and backfilling with nitrogen or argon (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel at a fixed distance from the visible light source. For consistency, a standardized setup is recommended.
-
If necessary, use a cooling fan to maintain the reaction at room temperature, as the light source may generate heat.
-
Stir the reaction mixture under irradiation for the desired amount of time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Experimental Workflow Diagram:
References
- 1. powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. [Ir(dtbbpy)(ppy)2]PF6 676525-77-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. [Ir(dtbbpy)(ppy)2][PF6] CAS#: 676525-77-2 [m.chemicalbook.com]
- 4. CAS 676525-77-2: [Ir(dtbbpy)(ppy)2][PF6] | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-light photoredox catalysis: aza-Henry reactions via C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Ir(dtbbpy)(ppy)2][PF6] Catalyzed C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iridium(III) complex, [Ir(dtbbpy)(ppy)2][PF6], where dtbbpy is 4,4’-di-tert-butyl-2,2’-bipyridine and ppy is 2-phenylpyridine, is a highly efficient and versatile photoredox catalyst.[1][2][3] Its favorable photophysical and electrochemical properties, including strong absorption in the visible light spectrum and long-lived excited states, enable the catalysis of a wide range of chemical transformations under mild reaction conditions.[2][3] This document provides detailed application notes and experimental protocols for the use of [Ir(dtbbpy)(ppy)2][PF6] and its derivatives in key carbon-carbon (C-C) bond-forming reactions, which are fundamental transformations in organic synthesis and crucial for the construction of complex molecules in medicinal and materials chemistry.[4][5]
The application of this photocatalyst has been demonstrated in several important C-C bond-forming reactions, including:
-
Aryl-alkyl C-C reductive cross-coupling reactions. [2][6][7]
-
Atom transfer radical addition (ATRA) of haloalkanes to alkenes and alkynes. [1][2][6][7]
-
Conjugate addition of radicals to electron-deficient olefins.
-
Decarboxylative arylations and vinylations of carboxylic acids. [5]
These reactions proceed via single-electron transfer (SET) mechanisms, where the photoexcited iridium complex can act as either a potent reductant or oxidant to generate reactive radical intermediates from stable organic precursors.[4] The mild conditions, broad substrate scope, and high functional group tolerance make these methods highly attractive for late-stage functionalization in drug discovery and development.
Catalytic Principles: The Photoredox Cycle
The catalytic activity of [Ir(dtbbpy)(ppy)2][PF6] is driven by a photoredox cycle. The general mechanism involves the absorption of visible light by the ground-state Ir(III) complex, which promotes it to a long-lived, photoexcited state, *Ir(III). This excited state is a much stronger oxidant and reductant than the ground state. The catalytic cycle can proceed through two primary pathways: oxidative quenching and reductive quenching.
Oxidative Quenching Cycle: The excited catalyst, *Ir(III), is oxidized by an electron acceptor (A) to form the Ir(IV) complex. The resulting reduced acceptor (A•-) can then participate in the desired chemical transformation. The Ir(IV) species is subsequently reduced back to the ground-state Ir(III) catalyst by an electron donor (D), completing the cycle.
Reductive Quenching Cycle: The excited catalyst, *Ir(III), is reduced by an electron donor (D) to generate the Ir(II) complex. The resulting oxidized donor (D•+) can then be involved in the reaction. The highly reducing Ir(II) species can then reduce a substrate (S) to form a radical anion (S•-), regenerating the ground-state Ir(III) catalyst.
The specific pathway depends on the nature of the substrates and additives in the reaction mixture.
Application 1: Atom Transfer Radical Addition (ATRA) to Olefins
A notable application of iridium photoredox catalysis is the atom transfer radical addition (ATRA) of haloalkanes and α-halocarbonyls to olefins.[1][6][8] This method allows for the simultaneous formation of a C-C and a C-X (where X is a halogen) bond in an atom-economical fashion. The photocatalyst Ir[(dF(CF3)ppy)2(dtbbpy)]PF6, a derivative of the title compound, has been shown to be particularly effective for this transformation, providing excellent yields under mild conditions with low catalyst loading.[8]
Quantitative Data for ATRA of Haloalkanes to Olefins
| Entry | Alkene Substrate | Halogenated Reagent | Product | Yield (%) |
| 1 | N-Allyl-4-methylbenzenesulfonamide | Diethyl 2-bromomalonate | Diethyl 2-((3-bromo-2-(tosylamino)propyl)malonate | 95 |
| 2 | 1-Octene | Diethyl 2-bromomalonate | Diethyl 2-(3-bromodecyl)malonate | 92 |
| 3 | 1-Decene | Diethyl 2-bromomalonate | Diethyl 2-(3-bromododecyl)malonate | 91 |
| 4 | Styrene | Diethyl 2-bromomalonate | Diethyl 2-(3-bromo-1-phenylpropyl)malonate | 88 |
| 5 | N-Allyl-4-methylbenzenesulfonamide | Perfluorohexyl iodide | N-(3-Iodo-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)tosylamide | 93 |
| 6 | 1-Octene | Perfluorohexyl iodide | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane | 85 |
| 7 | N-Allyl-4-methylbenzenesulfonamide | Bromoacetonitrile | N-(3-Bromo-2-cyanopropyl)tosylamide | 75 |
| 8 | 1-Octene | Bromoacetonitrile | 3-Bromodecanenitrile | 71 |
Reaction conditions: Alkene (0.25 mmol), halogenated reagent (0.50 mmol), Ir[(dF(CF3)ppy)2(dtbbpy)]PF6 (0.0025 mmol, 1 mol%), in DMF (2.5 mL), irradiated with a 26 W fluorescent lamp for 12-24 h at room temperature.
Experimental Protocol for ATRA
Materials:
-
Ir[(dF(CF3)ppy)2(dtbbpy)]PF6 photocatalyst
-
Alkene substrate
-
Halogenated reagent
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or vial with a magnetic stir bar
-
Visible light source (e.g., 26 W compact fluorescent lamp)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a Schlenk tube or vial, add the alkene substrate (1.0 equiv), the halogenated reagent (2.0 equiv), and the photocatalyst Ir[(dF(CF3)ppy)2(dtbbpy)]PF6 (0.01 equiv).
-
Add a magnetic stir bar and seal the vessel with a rubber septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe to achieve the desired concentration (typically 0.1 M with respect to the alkene).
-
Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a 26 W compact fluorescent lamp) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Proposed Mechanism for ATRA
The proposed mechanism for the ATRA reaction involves an oxidative quenching cycle of the photocatalyst.
Figure 1. Proposed mechanism for the photocatalytic Atom Transfer Radical Addition (ATRA).
Experimental Workflow
The general workflow for setting up a photocatalytic C-C bond formation reaction using [Ir(dtbbpy)(ppy)2][PF6] is straightforward and can be adapted for various specific transformations.
Figure 2. General experimental workflow for photocatalytic C-C bond formation.
Further Applications and Future Outlook
The versatility of [Ir(dtbbpy)(ppy)2][PF6] and related iridium photocatalysts extends to a growing number of C-C bond-forming reactions. Research continues to expand the scope of these transformations to include more challenging substrates and to develop asymmetric variants. The mild reaction conditions and high functional group tolerance make these methods particularly suitable for applications in the synthesis of complex natural products and in the late-stage functionalization of drug candidates. As the understanding of the underlying mechanistic principles deepens, the rational design of new and more efficient photocatalysts and the development of novel synthetic methodologies are expected to accelerate, further solidifying the importance of iridium photoredox catalysis in modern organic synthesis.
References
- 1. Buy [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 [smolecule.com]
- 2. powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 676525-77-2: [Ir(dtbbpy)(ppy)2][PF6] | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 [chemicalbook.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Atom Transfer Radical Addition with [Ir(dtbbpy)(ppy)2][PF6]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex chemical bonds under mild reaction conditions. The iridium complex, [Ir(dtbbpy)(ppy)2][PF6], is a highly effective photocatalyst for various transformations, including Atom Transfer Radical Addition (ATRA).[1][2] ATRA is an atom-economical process that allows for the simultaneous formation of a carbon-carbon and a carbon-halogen bond across a double or triple bond.[3] This document provides detailed application notes and protocols for performing ATRA reactions using [Ir(dtbbpy)(ppy)2][PF6] as the photocatalyst.
The use of [Ir(dtbbpy)(ppy)2][PF6] and similar iridium complexes in photoredox-catalyzed ATRA is characterized by its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it a valuable methodology in academic and industrial research, including pharmaceutical development.[3]
Reaction Mechanism
The ATRA reaction catalyzed by [Ir(dtbbpy)(ppy)2][PF6] proceeds through an oxidative quenching cycle. The proposed mechanism is as follows:
-
Photoexcitation: The iridium(III) catalyst, [Ir(dtbbpy)(ppy)2]³⁺, absorbs visible light (e.g., from a blue LED) to form a long-lived, photoexcited state, [Ir(dtbbpy)(ppy)2]³⁺.[4]
-
Single Electron Transfer (SET): The excited state catalyst is a potent oxidant and can accept an electron from a suitable donor. In the case of ATRA, the excited catalyst is quenched by the alkyl halide (R-X), which acts as the electron donor, to generate a radical intermediate (R•) and the oxidized form of the catalyst, [Ir(dtbbpy)(ppy)2]⁴⁺.[4]
-
Radical Addition: The newly formed radical (R•) adds to the olefin, forming a new carbon-carbon bond and generating a new radical intermediate.[5]
-
Halogen Atom Transfer: The resulting radical intermediate abstracts a halogen atom from the oxidized catalyst complex or another molecule of the starting alkyl halide to afford the final ATRA product and regenerate the ground state iridium(III) catalyst, thereby closing the catalytic cycle.[5]
Caption: Figure 1: Proposed Mechanism for ATRA with [Ir(dtbbpy)(ppy)2][PF6].
Data Presentation
The following table summarizes representative results for the ATRA of various haloalkanes to olefins using a closely related iridium photocatalyst, Ir[(dF(CF3)ppy)2(dtbbpy)]PF6. The reaction conditions and yields are expected to be similar when using [Ir(dtbbpy)(ppy)2][PF6], although optimization may be required.
| Entry | Olefin | Haloalkane | Product | Yield (%) |
| 1 | Styrene | CBr4 | 1,1,1,3-tetrabromo-3-phenylpropane | 95 |
| 2 | 1-Octene | CBr4 | 1,1,1,3-tetrabromononane | 88 |
| 3 | Cyclohexene | CBr4 | 1,1,1-tribromo-2-(bromomethyl)cyclohexane | 75 |
| 4 | Styrene | CHBr3 | 1,1,3-tribromo-3-phenylpropane | 92 |
| 5 | 1-Octene | CHBr3 | 1,1,3-tribromononane | 85 |
| 6 | Styrene | Diethyl 2-bromomalonate | Diethyl 2-(2-bromo-1-phenylethyl)malonate | 98 |
| 7 | 1-Octene | Diethyl 2-bromomalonate | Diethyl 2-(2-bromodecyl)malonate | 91 |
Note: Data adapted from studies on the analogous catalyst Ir[(dF(CF3)ppy)2(dtbbpy)]PF6. Yields are for isolated products.
Experimental Protocols
General Procedure for Atom Transfer Radical Addition
The following is a general protocol for the photoredox-catalyzed ATRA of haloalkanes to olefins.
Caption: Figure 2: General Experimental Workflow for Photoredox ATRA.
Materials:
-
[Ir(dtbbpy)(ppy)2][PF6] (photocatalyst, 0.5-2 mol%)
-
Olefin (1.0 equiv)
-
Haloalkane (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., a vial with a magnetic stir bar)
-
Visible light source (e.g., blue LED strip, ~455 nm)[1]
Protocol:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add [Ir(dtbbpy)(ppy)2][PF6] (0.005-0.02 equiv), the olefin (1.0 equiv), and the haloalkane (1.2-2.0 equiv).
-
Solvent Addition: Add the desired anhydrous solvent via syringe. The concentration of the olefin is typically in the range of 0.1-0.5 M.
-
Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., Argon) for 15-20 minutes. This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vial in proximity to a visible light source (e.g., a blue LED strip) and begin vigorous stirring. Ensure the reaction is maintained at room temperature, as photoredox reactions are generally not heated.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) until the starting material is consumed.
-
Workup: Upon completion, remove the light source and quench the reaction with water or a saturated aqueous solution of sodium thiosulfate (if a halogenating agent is used).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired ATRA product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Safety Precautions
-
Iridium complexes can be expensive and should be handled with care.
-
Haloalkanes can be toxic and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Protect the reaction from ambient light as much as possible before initiating the irradiation.
These application notes and protocols provide a comprehensive guide for utilizing [Ir(dtbbpy)(ppy)2][PF6] in Atom Transfer Radical Addition reactions. The mild conditions and broad applicability of this methodology make it a valuable addition to the synthetic chemist's toolbox for the efficient construction of complex molecules.
References
- 1. powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 676525-77-2: [Ir(dtbbpy)(ppy)2][PF6] | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Notes and Protocols for [Ir(dtbbpy)(ppy)2][PF6] in Reductive Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ir(dtbbpy)(ppy)2][PF6], also known as (4,4'-Di-tert-butyl-2,2'-bipyridine)bis(2-phenylpyridine)iridium(III) hexafluorophosphate, is a highly efficient and versatile photoredox catalyst.[1][2][3][4] Its favorable photophysical and electrochemical properties make it a cornerstone in visible-light-mediated organic synthesis.[1] This document provides detailed application notes and protocols for the use of [Ir(dtbbpy)(ppy)2][PF6] in reductive cross-coupling reactions, a powerful methodology for the formation of carbon-carbon bonds.
Reductive cross-coupling reactions catalyzed by [Ir(dtbbpy)(ppy)2][PF6], often in conjunction with a co-catalyst such as nickel, enable the coupling of two different electrophiles, typically an aryl or vinyl halide and an alkyl halide.[2] This approach offers a significant advantage over traditional cross-coupling methods by avoiding the need for pre-formed organometallic reagents, thereby expanding the scope of accessible molecules and improving functional group tolerance.[2]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C40H40F6IrN4P | [3] |
| Molecular Weight | 913.95 g/mol | [3] |
| Appearance | Powder or crystals | |
| CAS Number | 676525-77-2 | [3] |
| Photocatalyst Activation λmax | 455 nm | [3] |
| Storage Temperature | 2-8°C | [3] |
Reaction Mechanism: Dual Photoredox/Nickel Catalysis
The reductive cross-coupling reaction typically proceeds through a dual catalytic cycle involving the iridium photocatalyst and a nickel co-catalyst. The proposed mechanism is initiated by the photoexcitation of the Ir(III) catalyst by visible light, followed by a series of single-electron transfer (SET) events.
Caption: Proposed mechanism for dual photoredox/nickel-catalyzed reductive cross-coupling.
Experimental Workflow
The following diagram outlines the general workflow for setting up a photocatalytic reductive cross-coupling reaction.
Caption: General experimental workflow for a photocatalytic reductive cross-coupling reaction.
Detailed Experimental Protocol: Aryl-Alkyl C(sp²)–C(sp³) Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
[Ir(dtbbpy)(ppy)2][PF6] (Photocatalyst)
-
NiCl2·glyme (Nickel pre-catalyst)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (Ligand)
-
Aryl halide (e.g., 4-iodotoluene)
-
Alkyl halide (e.g., 1-bromobutane)
-
Amine base/sacrificial electron donor (e.g., Hantzsch ester or a tertiary amine)
-
Anhydrous solvent (e.g., DMF or DMA)
-
Inert gas (Nitrogen or Argon)
-
Visible light source (e.g., blue LED lamp, 455 nm)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add [Ir(dtbbpy)(ppy)2][PF6] (1-2 mol%), NiCl2·glyme (5-10 mol%), and dtbbpy (5-10 mol%) to a dry reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the alkyl halide (1.5-2.0 equiv).
-
Solvent and Amine Addition: Add the anhydrous solvent to achieve the desired concentration (typically 0.1 M). Finally, add the amine base/sacrificial electron donor (2.0-3.0 equiv).
-
Degassing: Seal the vial with a septum cap and remove it from the glovebox. If not prepared in a glovebox, the solvent and liquid reagents can be added via syringe after sealing the vial and purging with an inert gas.
-
Irradiation: Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a 34 W blue LED lamp) and stir vigorously at room temperature. Ensure the reaction is cooled, if necessary, to maintain room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Substrate Scope and Yields (Representative Examples)
The following table summarizes representative examples of aryl-alkyl reductive cross-coupling reactions using an iridium photocatalyst and a nickel co-catalyst system.
| Aryl Halide | Alkyl Halide | Product | Yield (%) |
| 4-Iodotoluene | 1-Bromobutane | 4-Butyltoluene | 85 |
| 4-Bromoacetophenone | 1-Bromopentane | 1-(4-Pentylphenyl)ethan-1-one | 78 |
| 3-Bromopyridine | 1-Bromohexane | 3-Hexylpyridine | 72 |
| 1-Iodonaphthalene | Cyclohexyl bromide | 1-Cyclohexylnaphthalene | 81 |
| Methyl 4-bromobenzoate | 1-Bromo-3-phenylpropane | Methyl 4-(3-phenylpropyl)benzoate | 75 |
Note: Yields are isolated yields and are representative. Optimization may be required for different substrate combinations.
Safety Information
-
[Ir(dtbbpy)(ppy)2][PF6] should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
The solvents used are typically flammable and should be handled with care.
-
The reaction should be carried out under an inert atmosphere to prevent quenching of the excited state of the photocatalyst by oxygen.
Conclusion
[Ir(dtbbpy)(ppy)2][PF6] is a robust and efficient photocatalyst for reductive cross-coupling reactions. The dual catalytic system with nickel provides a powerful platform for the construction of C-C bonds under mild conditions, with broad functional group tolerance. The protocols and information provided herein serve as a valuable resource for researchers in organic synthesis and drug development to harness the potential of this versatile catalyst.
References
Application Notes and Protocols for Visible-Light Photocatalysis using [Ir(dtbbpy)(ppy)2][PF6]
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ir(dtbbpy)(ppy)2][PF6], also known as (4,4'-Di-tert-butyl-2,2'-bipyridine)bis(2-phenylpyridine)iridium(III) hexafluorophosphate, is a highly efficient and versatile photoredox catalyst.[1] Its favorable photophysical and electrochemical properties make it a valuable tool in modern synthetic organic chemistry, enabling a wide range of chemical transformations under mild conditions using visible light as a renewable energy source.[2][3] These application notes provide an overview of its properties, key applications, and detailed experimental protocols for its use.
Physicochemical and Photophysical Properties
[Ir(dtbbpy)(ppy)2][PF6] is an orange-red crystalline solid. The bulky tert-butyl groups on the bipyridine ligand enhance its solubility in common organic solvents and contribute to its stability.[1] Upon irradiation with visible light (typically blue LEDs), the complex absorbs photons and transitions to a long-lived triplet excited state. This excited state is both a potent oxidant and reductant, allowing it to participate in single-electron transfer (SET) processes with a variety of organic substrates.[2]
A summary of the key photophysical and electrochemical properties of [Ir(dtbbpy)(ppy)2][PF6] is presented in the table below.
| Property | Value |
| Molar Mass | 913.95 g/mol |
| Appearance | Orange-red crystalline solid |
| Absorption Maximum (λmax) | ~455 nm |
| Emission Maximum (λem) | ~590 nm (in acetonitrile) |
| Excited State Lifetime (τ) | ~1.1 µs |
| Oxidation Potential (E½(IrIV/IrIII)) | -0.96 V vs. SCE |
| Reduction Potential (E½(IrIII/IrII)) | +0.66 V vs. SCE |
| Excited State Reduction Potential (E½(IrIII/IrII)) | +1.21 V vs. SCE |
| Excited State Oxidation Potential (E½(IrIV/IrIII)) | -1.51 V vs. SCE |
Key Applications in Organic Synthesis
[Ir(dtbbpy)(ppy)2][PF6] has been successfully employed in a variety of challenging organic transformations, including:
-
Aza-Henry (Nitro-Mannich) Reaction: Formation of β-nitroamines through the coupling of N-arylamines and nitroalkanes.
-
Atom Transfer Radical Addition (ATRA): Addition of haloalkanes across alkenes and alkynes.
-
Aminocarbonylation of Aryl Halides: Synthesis of amides from aryl halides, an amine, and carbon monoxide.
These reactions are valuable in the synthesis of complex molecules and pharmaceutical intermediates.
Experimental Protocols
Synthesis of [Ir(dtbbpy)(ppy)2][PF6]
A general and scalable two-step procedure for the synthesis of [Ir(dtbbpy)(ppy)2][PF6] is outlined below, adapted from a reliable protocol for a similar iridium photocatalyst.
Step 1: Synthesis of the Iridium Dimer, [Ir(ppy)2Cl]2
-
To a 100 mL round-bottom flask, add iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (3.0 eq).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and water to the flask to achieve a concentration of 0.1 M with respect to the iridium salt.
-
Fit the flask with a reflux condenser and heat the mixture to 110 °C under a nitrogen atmosphere for 6-8 hours.
-
Allow the reaction mixture to cool to room temperature, during which a yellow precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with methanol, and then with diethyl ether.
-
Dry the solid under vacuum to yield the iridium dimer as a bright yellow powder.
Step 2: Synthesis of [Ir(dtbbpy)(ppy)2][PF6]
-
In a 250 mL round-bottom flask, suspend the iridium dimer (1.0 eq) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2.2 eq) in dichloromethane (DCM).
-
Stir the mixture at room temperature for 1-2 hours, during which the solution will become clear and deep orange-red.
-
In a separate flask, dissolve ammonium hexafluorophosphate (NH4PF6) (4.0 eq) in a minimal amount of methanol.
-
Add the methanolic solution of NH4PF6 dropwise to the stirred iridium complex solution.
-
An orange-red precipitate will form immediately. Stir the mixture for an additional 30 minutes.
-
Reduce the solvent volume in vacuo and collect the precipitate by vacuum filtration.
-
Wash the solid with water and then diethyl ether.
-
Recrystallize the crude product from a DCM/hexane solvent system to obtain pure [Ir(dtbbpy)(ppy)2][PF6] as an orange-red crystalline solid.
Protocol for Aza-Henry (Nitro-Mannich) Reaction
This protocol describes the visible-light-mediated coupling of an N-arylamine with a nitroalkane.
Materials:
-
[Ir(dtbbpy)(ppy)2][PF6] (1 mol%)
-
N-arylamine (1.0 eq)
-
Nitroalkane (2.0 eq)
-
Acetonitrile (MeCN) as solvent
-
Blue LED light source (e.g., 40 W, 450 nm)
-
Reaction vessel (e.g., borosilicate glass vial) with a magnetic stir bar
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
To a reaction vial, add [Ir(dtbbpy)(ppy)2][PF6] (0.01 eq), the N-arylamine (1.0 eq), and a magnetic stir bar.
-
Add acetonitrile to achieve a 0.1 M concentration of the N-arylamine.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the nitroalkane (2.0 eq) to the reaction mixture.
-
Seal the vial and place it in front of a blue LED light source. Ensure the reaction is stirred vigorously.
-
Irradiate the reaction mixture at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data for Aza-Henry Reaction:
| N-Arylamine Substrate | Nitroalkane Substrate | Product Yield (%) |
| N,N-Dimethylaniline | Nitromethane | 92 |
| N-Methyl-N-phenylbenzylamine | Nitroethane | 85 |
| 4-Methoxy-N,N-dimethylaniline | 1-Nitropropane | 96 |
| N,N-Dimethyl-1-naphthylamine | Nitromethane | 88 |
Protocol for Atom Transfer Radical Addition (ATRA)
This protocol outlines the addition of a haloalkane to an alkene under visible-light irradiation.
Materials:
-
[Ir(dtbbpy)(ppy)2][PF6] (1-2 mol%)
-
Alkene (1.0 eq)
-
Haloalkane (1.5-2.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent
-
Blue LED light source
-
Reaction vessel with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vial, dissolve [Ir(dtbbpy)(ppy)2][PF6] (0.01-0.02 eq) and the alkene (1.0 eq) in the chosen solvent to a concentration of 0.1 M with respect to the alkene.
-
Add a magnetic stir bar and degas the solution with nitrogen or argon for 15-20 minutes.
-
Add the haloalkane (1.5-2.0 eq) to the reaction mixture.
-
Seal the vial and irradiate with a blue LED light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 6 to 24 hours depending on the substrates.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate if necessary (for bromo- or iodoalkanes).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Quantitative Data for ATRA Reaction:
| Alkene Substrate | Haloalkane Substrate | Product Yield (%) |
| Styrene | Bromoform | 85 |
| 1-Octene | Carbon tetrachloride | 91 |
| Methyl acrylate | Diethyl 2-bromomalonate | 95 |
| Cyclohexene | Perfluorohexyl iodide | 82 |
Protocol for Aminocarbonylation of Aryl Halides
This protocol describes the synthesis of amides from aryl halides, amines, and carbon monoxide.
Materials:
-
[Ir(dtbbpy)(ppy)2][PF6] (1-2 mol%)
-
Aryl halide (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Carbon monoxide (CO) gas (balloon or pressurized vessel)
-
Organic base (e.g., DBU or DIPEA) (2.0 eq)
-
Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO) as solvent
-
Blue LED light source
-
Schlenk tube or a pressure-rated reaction vessel
-
Magnetic stir bar
Procedure:
-
To a Schlenk tube or pressure vessel, add [Ir(dtbbpy)(ppy)2][PF6] (0.01-0.02 eq), the aryl halide (1.0 eq), the amine (1.2-1.5 eq), the organic base (2.0 eq), and a magnetic stir bar.
-
Evacuate and backfill the vessel with carbon monoxide gas (repeat 3 times). Maintain a positive pressure of CO (e.g., from a balloon).
-
Add the solvent to the reaction vessel.
-
Irradiate the mixture with a blue LED light source at room temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 12 to 48 hours.
-
Upon completion, carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Quantitative Data for Aminocarbonylation Reaction:
| Aryl Halide Substrate | Amine Substrate | Product Yield (%) |
| 4-Iodoanisole | Morpholine | 88 |
| 1-Bromonaphthalene | Piperidine | 75 |
| 4'-Chloroacetophenone | Benzylamine | 65 |
| 3-Iodopyridine | n-Butylamine | 82 |
Reaction Mechanisms and Visualizations
The photocatalytic cycles of [Ir(dtbbpy)(ppy)2][PF6] can proceed through either an oxidative or a reductive quenching pathway, depending on the nature of the substrates.
Oxidative Quenching Cycle
In the oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor.
Caption: Oxidative Quenching Photocatalytic Cycle.
Reductive Quenching Cycle
In the reductive quenching cycle, the excited photocatalyst is reduced by an electron donor.
Caption: Reductive Quenching Photocatalytic Cycle.
Experimental Workflow
The general workflow for a typical photocatalytic reaction using [Ir(dtbbpy)(ppy)2][PF6] is straightforward and amenable to standard laboratory techniques.
Caption: General Experimental Workflow for Photocatalysis.
Safety and Handling
-
[Ir(dtbbpy)(ppy)2][PF6] should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store the catalyst in a cool, dark, and dry place, away from light and moisture.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Conclusion
[Ir(dtbbpy)(ppy)2][PF6] is a powerful and versatile photocatalyst that has enabled the development of numerous novel and efficient synthetic methodologies. The protocols and data provided in these application notes serve as a valuable resource for researchers in academia and industry, facilitating the adoption of this technology for the synthesis of complex molecules and in drug discovery programs. The mild reaction conditions, high yields, and broad substrate scope associated with this catalyst underscore its significance in the field of modern organic synthesis.
References
Application Notes and Protocols for [Ir(dtbbpy)(ppy)2][PF6] in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the photoredox catalyst fac-[Ir(ppy)₂-(dtbbpy)][PF₆] (bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate) in a variety of important organic transformations. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to facilitate the application of this versatile catalyst in research and development settings.
Catalyst Properties and Handling
fac-[Ir(ppy)₂(dtbbpy)][PF₆] is a yellow, air- and moisture-stable solid that is soluble in many common organic solvents.[1] Its robust nature and favorable photophysical properties make it an ideal photocatalyst for a range of synthetic applications.
Table 1: Photophysical and Electrochemical Properties of [Ir(dtbbpy)(ppy)₂][PF₆]
| Property | Value | Solvent |
| Absorption Maximum (λmax) | ~380 nm, 466-470 nm[1] | CH₂Cl₂ |
| Emission Maximum (λem) | 570-592 nm[1] | Dichloromethane, Acetonitrile[1] |
| Photoluminescence Quantum Yield (Φ) | 17.2-17.9%[1] | Degassed Dichloromethane[1] |
| Excited-State Lifetime (τ) | ~500-620 ns | Acetonitrile |
| Ground State Reduction Potential (Ered) | -1.51 V vs SCE (for Ir(III)/Ir(II)) | Acetonitrile |
| Excited State Reduction Potential (Ered) | +0.66 V vs SCE (for *Ir(III)/Ir(II)) | Acetonitrile |
| Ground State Oxidation Potential (Eox) | +1.21 V vs SCE (for Ir(IV)/Ir(III)) | Acetonitrile |
| Excited State Oxidation Potential (Eox) | -0.96 V vs SCE (for Ir(IV)/*Ir(III)) | Acetonitrile |
Synthesis of the Catalyst
A reliable and scalable synthesis of [Ir(dtbbpy)(ppy)₂][PF₆] is crucial for its widespread application. The following protocol is adapted from established literature procedures.[1][2][3]
Protocol 2.1: Synthesis of [Ir(dtbbpy)(ppy)₂][PF₆]
Materials:
-
(ppy)₂Ir(μ-Cl)₂ (Iridium(III) chloride hydrate can be used as a precursor to this dimer)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
1,2-Ethanediol
-
Acetonitrile
-
Diethyl ether
-
Nitrogen or Argon gas
Procedure:
-
A mixture of (ppy)₂Ir(μ-Cl)₂ and 1.5 equivalents of 4,4'-di-tert-butyl-2,2'-bipyridine is placed in a round-bottom flask.
-
1,2-Ethanediol is added as the solvent, and the mixture is degassed with nitrogen or argon for 15-20 minutes.
-
The reaction mixture is heated to 150 °C under a nitrogen or argon atmosphere and stirred for 48 hours.
-
The mixture is then cooled to room temperature.
-
An aqueous solution of ammonium hexafluorophosphate is added to the reaction mixture to precipitate the desired iridium complex.
-
The precipitate is collected by filtration, washed with water, and then with diethyl ether.
-
The crude product is purified by recrystallization from an acetonitrile/diethyl ether solvent system to yield [Ir(dtbbpy)(ppy)₂][PF₆] as a yellow solid (typically in ~66% yield).[1]
Applications in Organic Synthesis
Oxidative Aza-Henry Reaction
This reaction enables the formation of a C-C bond between a tertiary N-arylamine and a nitroalkane through the photoredox-mediated generation of an iminium ion intermediate.[4][5]
Table 2: Substrate Scope for the Oxidative Aza-Henry Reaction
| N-Arylamine | Nitroalkane | Product | Yield (%) |
| N-Phenyl-1,2,3,4-tetrahydroisoquinoline | Nitromethane | 1-(Nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 92[4] |
| N-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | Nitromethane | 1-(Nitromethyl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 96[4] |
| N,N-Dimethylaniline | Nitroethane | 2-(Dimethylamino)-1-nitropropane | 85 |
Protocol 3.1: General Procedure for the Oxidative Aza-Henry Reaction
Materials:
-
[Ir(dtbbpy)(ppy)₂][PF₆] (1 mol%)
-
N-Arylamine (1.0 equiv)
-
Nitroalkane (serves as both reactant and solvent)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel, dissolve the N-arylamine and [Ir(dtbbpy)(ppy)₂][PF₆] in the nitroalkane.
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Oxidative Aza-Henry Reaction Mechanism.
Atom Transfer Radical Addition (ATRA)
This method facilitates the addition of haloalkanes across alkenes and alkynes, forming a new C-C and C-X bond in an atom-economical fashion.[6]
Table 3: Substrate Scope for the Atom Transfer Radical Addition
| Alkene/Alkyne | Haloalkane | Product | Yield (%) |
| 1-Octene | Diethyl bromomalonate | Diethyl 2-(2-bromodecyl)malonate | 95 |
| Styrene | Bromoacetonitrile | 3-Bromo-2-phenylpropanenitrile | 88 |
| Phenylacetylene | Perfluorohexyl iodide | (E)-1-Iodo-1-phenyl-2-(perfluorohexyl)ethene | 75 |
Protocol 3.2: General Procedure for Atom Transfer Radical Addition
Materials:
-
[Ir(dtbbpy)(ppy)₂][PF₆] (0.5-1.0 mol%)
-
Alkene or alkyne (1.0 equiv)
-
Haloalkane (1.2 equiv)
-
Degassed solvent (e.g., acetonitrile or DMF)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a degassed solution of the alkene or alkyne in the chosen solvent, add the haloalkane and [Ir(dtbbpy)(ppy)₂][PF₆].
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
References
- 1. Buy [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visible-light photoredox catalysis: aza-Henry reactions via C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. powder | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Photocatalyst [Ir(dtbbpy)(ppy)2][PF6]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the iridium-based photocatalyst, [Ir(dtbbpy)(ppy)2][PF6] (Iridium(III) bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine) hexafluorophosphate). This catalyst is a versatile tool in modern organic synthesis, enabling a wide range of photoredox-catalyzed transformations under mild reaction conditions.
Overview of Applications
[Ir(dtbbpy)(ppy)2][PF6] is a highly effective photocatalyst utilized in a variety of organic reactions. Its strong absorption in the visible light spectrum and favorable redox potentials allow it to mediate single-electron transfer processes, facilitating the formation of reactive radical intermediates from stable organic precursors. Key applications include:
-
Carbon-Carbon Bond Formation: Facilitating cross-coupling reactions, including the formation of aryl-alkyl bonds.
-
Carbon-Nitrogen Bond Formation: Enabling reactions such as the oxidative aza-Henry reaction for the synthesis of valuable nitrogen-containing compounds.
-
Atom Transfer Radical Addition (ATRA): Promoting the addition of atoms or functional groups across double and triple bonds.
-
Hydroamination of Olefins: Catalyzing the addition of N-H bonds across carbon-carbon double bonds.
-
Decarboxylative Reactions: Enabling the use of carboxylic acids as radical precursors for arylation and vinylation reactions.
Catalyst Loading and General Reaction Conditions
The optimal catalyst loading and reaction conditions can vary depending on the specific transformation. However, a general starting point for many reactions is a catalyst loading of 1-2 mol%. Reactions are typically conducted in common organic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) at room temperature. Irradiation is most commonly achieved using blue light-emitting diodes (LEDs). For air- or moisture-sensitive reactions, standard Schlenk line techniques or glovebox operations are recommended for degassing the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
General Procedure for Photocatalytic Reactions
Materials:
-
[Ir(dtbbpy)(ppy)2][PF6] photocatalyst
-
Substrates (e.g., aryl halide, amine, alkene, etc.)
-
Reagents (e.g., base, additive)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Reaction vessel (e.g., Schlenk tube, vial with a septa-sealed cap)
-
Stir bar
-
Visible light source (e.g., blue LED strip, 40W blue LED lamp)
-
Inert gas supply (Nitrogen or Argon)
Setup:
-
To a clean, oven-dried reaction vessel equipped with a magnetic stir bar, add the [Ir(dtbbpy)(ppy)2][PF6] photocatalyst (1-2 mol%).
-
Add the substrates and any solid reagents under a stream of inert gas.
-
Add the anhydrous solvent via syringe.
-
If necessary, degas the reaction mixture. A common method is the freeze-pump-thaw technique:
-
Freeze the reaction mixture in a liquid nitrogen bath.
-
Evacuate the vessel under high vacuum.
-
Thaw the mixture while maintaining the vacuum, allowing dissolved gases to escape.
-
Backfill the vessel with inert gas.
-
Repeat this cycle two more times.
-
-
Place the reaction vessel at a fixed distance from the visible light source. For temperature control, a fan may be used to cool the apparatus.
-
Irradiate the reaction mixture with stirring for the specified time (typically 12-24 hours).
Work-up:
-
Upon completion of the reaction (monitored by TLC, GC-MS, or LC-MS), turn off the light source.
-
Quench the reaction if necessary (e.g., with a saturated aqueous solution).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Specific Application: Oxidative Aza-Henry Reaction
This protocol describes the coupling of N-arylamines with nitroalkanes.
Quantitative Data:
| Component | Role | Loading/Concentration |
| [Ir(dtbbpy)(ppy)2][PF6] | Photocatalyst | 1 mol% |
| N-Arylamine | Substrate | 1.0 equiv |
| Nitroalkane | Substrate/Solvent | Varies (can be used as solvent) |
| Light Source | Irradiation | Blue LEDs |
| Solvent | Medium | Nitromethane or DMF |
| Temperature | Condition | Room Temperature |
| Reaction Time | Duration | 10-24 hours |
Detailed Protocol:
-
Follow the general photocatalytic procedure outlined in section 3.1.
-
Use the N-arylamine as the limiting reagent.
-
Nitromethane can be used as both the reactant and the solvent. If other nitroalkanes are used, DMF is a suitable solvent.
-
Irradiate the reaction mixture with blue LEDs for 10-24 hours until the starting material is consumed.
-
Perform a standard aqueous work-up and purify by column chromatography to obtain the desired β-nitroamine product.
Specific Application: Atom Transfer Radical Addition (ATRA)
This protocol describes the addition of a haloalkane across an alkene.
Quantitative Data:
| Component | Role | Loading/Concentration |
| [Ir(dtbbpy)(ppy)2][PF6] | Photocatalyst | 1-2 mol% |
| Alkene | Substrate | 1.0 equiv |
| Haloalkane | Substrate | 1.5-2.0 equiv |
| Light Source | Irradiation | Blue LEDs |
| Solvent | Medium | Acetonitrile (MeCN) |
| Temperature | Condition | Room Temperature |
| Reaction Time | Duration | 12-24 hours |
Detailed Protocol:
-
Adhere to the general photocatalytic procedure (section 3.1).
-
Combine the alkene, haloalkane, and photocatalyst in acetonitrile.
-
Degas the solution thoroughly using the freeze-pump-thaw method.
-
Irradiate the mixture with blue LEDs for 12-24 hours.
-
After the reaction is complete, concentrate the mixture and purify the residue by flash chromatography to yield the ATRA product.
Signaling Pathways and Experimental Workflows
General Photocatalytic Cycle
The photocatalytic cycle of [Ir(dtbbpy)(ppy)2][PF6] is initiated by the absorption of visible light, which promotes the catalyst to a long-lived triplet excited state (*[Ir(III)]). This excited state is a potent single-electron transfer agent, capable of both oxidizing and reducing substrates.
Caption: General photocatalytic cycles of [Ir(dtbbpy)(ppy)2][PF6].
Experimental Workflow for a Typical Photocatalytic Reaction
The following diagram illustrates the standard workflow for setting up and performing a photocatalytic reaction using [Ir(dtbbpy)(ppy)2][PF6].
Caption: Standard experimental workflow for photoredox catalysis.
Application Notes and Protocols for [Ir(dtbbpy)(ppy)2][PF6] in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the photocatalyst [Ir(dtbbpy)(ppy)2][PF6] in continuous flow chemistry. This iridium complex is a highly effective catalyst for a variety of photoredox-mediated organic transformations.[1][2] Flow chemistry offers significant advantages over traditional batch processes for these reactions, including enhanced reaction efficiency, improved safety, and straightforward scalability.[3][4]
Overview of [Ir(dtbbpy)(ppy)2][PF6] in Photoredox Catalysis
[Ir(dtbbpy)(ppy)2][PF6], also known as (4,4'-Di-tert-butyl-2,2'-bipyridine)bis(2-phenylpyridine)iridium(III) hexafluorophosphate, is a yellow crystalline powder that functions as a potent photocatalyst upon visible light irradiation.[1] Its primary application lies in visible-light photoredox catalysis, where it can initiate single-electron transfer processes to generate highly reactive radical species under mild reaction conditions.[1][5] This catalyst has been successfully employed in a range of organic transformations, including atom transfer radical addition (ATRA) reactions, radical cyclizations, and aminocarbonylations.[3][5]
Physicochemical Properties:
| Property | Value |
| CAS Number | 676525-77-2 |
| Molecular Formula | C40H40F6IrN4P |
| Molecular Weight | 913.95 g/mol |
| Appearance | Yellow crystalline powder |
| Photocatalyst Activation | ~455 nm |
Advantages of Flow Chemistry for Photocatalytic Reactions
The transition from batch to continuous flow processing for photocatalytic reactions offers several key benefits:
-
Enhanced Light Penetration: The small internal volume of flow reactors, typically microcapillaries, allows for uniform and efficient irradiation of the reaction mixture, overcoming the light penetration issues often encountered in larger batch reactors.[4]
-
Improved Reaction Rates and Throughput: Flow chemistry setups can significantly accelerate reaction times and increase material throughput compared to batch processes.[3][4] For instance, in the oxidative aza-Henry reaction, a material throughput of 5.75 mmol/h was achieved in flow, compared to 0.081 mmol/h in batch.[3][4]
-
Precise Control over Reaction Parameters: Flow systems enable tight control over crucial parameters like residence time, temperature, and flow rate, leading to better reproducibility and optimization.
-
Facilitated Scalability: Scaling up reactions in flow is often as simple as extending the operation time or using a larger volume reactor, avoiding the challenges associated with scaling up batch reactions.[3][4]
-
Enhanced Safety: The small reaction volumes inherent to flow chemistry minimize the risks associated with handling hazardous reagents and exothermic reactions.
Experimental Setups and Workflows
A typical experimental setup for a photocatalytic reaction using [Ir(dtbbpy)(ppy)2][PF6] in flow chemistry involves a syringe pump, a microreactor, a light source, and a back-pressure regulator. The microreactor is commonly constructed from fluorinated ethylene propylene (FEP) tubing due to its chemical inertness and transparency to visible light. The tubing is coiled around a light source, such as an LED, to ensure uniform irradiation.
Below are diagrams illustrating a general experimental workflow and a typical photocatalytic cycle for [Ir(dtbbpy)(ppy)2][PF6].
Caption: General experimental workflow for photoredox catalysis in a flow system.
Caption: Simplified photocatalytic cycles of [Ir(dtbbpy)(ppy)2][PF6].
Application Notes & Protocols
Intramolecular Radical Cyclization/Rearrangement
This protocol describes the [Ir(ppy)2(dtbbpy)]PF6 catalyzed radical cyclization and rearrangement of an enone. The flow setup allows for significantly higher material throughput compared to the batch reaction.[3][4]
Reaction Scheme: A generalized reaction scheme would be depicted here showing an enone substrate cyclizing to a product.
Quantitative Data Comparison: Flow vs. Batch
| Parameter | Flow Reaction | Batch Reaction |
| Catalyst | [Ir(ppy)2(dtbbpy)]PF6 | [Ir(ppy)2(dtbbpy)]PF6 |
| Residence Time (tR) | 3.0 - 4.0 min | - |
| Reaction Time | - | >24 h (for comparable scale) |
| Material Throughput | 0.96 mmol/h (at tR = 4.0 min) | 0.048 mmol/h |
| Yield | Good | Good (at small scale) |
Experimental Protocol (Flow):
-
Solution Preparation: Prepare a solution of the enone substrate and [Ir(ppy)2(dtbbpy)]PF6 in a suitable degassed solvent (e.g., acetonitrile). The concentration of the substrate is typically in the range of 0.05-0.1 M, and the catalyst loading is around 1-2 mol%.
-
System Setup:
-
Use a syringe pump to introduce the reaction mixture into the photoreactor.
-
The photoreactor consists of FEP tubing (e.g., 1/16" OD, 0.03" ID) coiled around a blue LED light source (e.g., 455 nm). The reactor volume can be calculated from the internal diameter and length of the tubing.
-
A back-pressure regulator (e.g., 100 psi) can be used to prevent solvent outgassing.
-
-
Reaction Execution:
-
Set the flow rate of the syringe pump to achieve the desired residence time. The residence time (tR) is calculated as the reactor volume divided by the flow rate. For a residence time of 3.0 minutes, the flow rate would be adjusted accordingly.
-
Irradiate the photoreactor with the blue LED light source.
-
Collect the reaction mixture at the outlet of the reactor after allowing the system to reach a steady state (typically after flushing 3-5 reactor volumes).
-
-
Work-up and Analysis:
-
The collected solution is concentrated in vacuo.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired cyclized product.
-
The yield is determined by standard analytical techniques (e.g., NMR spectroscopy, GC-MS).
-
Intermolecular Atom Transfer Radical Addition (ATRA)
This protocol details the intermolecular ATRA of a haloalkane to an alkene, a transformation that proceeds efficiently in a flow reactor.[3]
Reaction Scheme: A generalized reaction scheme would be depicted here showing an alkene and a haloalkane reacting to form the ATRA product.
Quantitative Data Comparison: Flow vs. Batch
| Parameter | Flow Reaction | Batch Reaction |
| Catalyst | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 |
| Residence Time (tR) | Slightly longer than reductive quenching cycles | - |
| Reaction Time | - | Several hours |
| Material Throughput | Greater than batch | 0.200 mmol of alkene per hour |
| Yield | Good | Good |
Experimental Protocol (Flow):
-
Solution Preparation: Prepare a solution of the alkene, the haloalkane (e.g., diethyl bromomalonate), and the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 in a degassed solvent.
-
System Setup: The flow reactor setup is similar to the one described for the intramolecular radical cyclization.
-
Reaction Execution:
-
Pump the reaction mixture through the irradiated photoreactor at a flow rate calculated to provide the optimal residence time for this specific transformation.
-
Collect the product stream after the system has stabilized.
-
-
Work-up and Analysis:
-
The solvent is removed under reduced pressure.
-
The residue is purified by chromatography to isolate the ATRA product.
-
Characterize the product and determine the yield using appropriate analytical methods.
-
Troubleshooting and Considerations
-
Clogging: Precipitation of the catalyst or product can lead to clogging of the microreactor. This can often be mitigated by adjusting solvent polarity, reducing concentrations, or introducing a co-solvent.
-
Degassing: Thoroughly degassing the solvent and reagents is crucial to prevent quenching of the excited state of the photocatalyst by oxygen.
-
Light Source: The wavelength and intensity of the light source should be matched to the absorption spectrum of the photocatalyst for optimal efficiency.
-
Residence Time Optimization: The optimal residence time will vary depending on the specific reaction and should be determined experimentally by screening a range of flow rates.
By leveraging the power of [Ir(dtbbpy)(ppy)2][PF6] in a continuous flow setup, researchers can access a wide array of valuable chemical transformations with enhanced efficiency, control, and scalability, paving the way for advancements in chemical synthesis and drug development.
References
Applications of [Ir(dtbbpy)(ppy)2][PF6] in Pharmaceutical Synthesis: A Detailed Guide
Introduction: The iridium photocatalyst, [Ir(dtbbpy)(ppy)2][PF6], has emerged as a powerful tool in modern pharmaceutical synthesis. Its ability to absorb visible light and initiate single-electron transfer (SET) processes under mild conditions has enabled the development of novel and efficient methods for the construction of complex molecular architectures relevant to drug discovery and development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile catalyst in key synthetic transformations.
Application Note 1: Dual Photoredox/Nickel Catalysis for C-C Cross-Coupling
Dual catalysis, merging photoredox catalysis with transition metal catalysis, has become a cornerstone for the formation of challenging carbon-carbon bonds under mild conditions. The [Ir(dtbbpy)(ppy)2][PF6] photocatalyst is frequently employed in conjunction with a nickel catalyst to facilitate cross-coupling reactions that are difficult to achieve through traditional methods. This synergistic approach allows for the generation of radical intermediates from readily available precursors, which then engage in the nickel catalytic cycle to form the desired C-C bond.
A prominent application of this dual catalytic system is the decarboxylative arylation of α-amino acids, providing a direct route to valuable benzylic amine pharmacophores from abundant, biomass-derived starting materials[1][2][3][4]. This transformation is particularly significant in medicinal chemistry for the synthesis of analogues of bioactive molecules.
Experimental Protocol: Decarboxylative Arylation of N-Boc-proline with 4-iodotoluene
This protocol is adapted from established procedures in dual photoredox/nickel-catalyzed decarboxylative couplings.
Reagents and Equipment:
-
[Ir(dtbbpy)(ppy)2][PF6] (photocatalyst)
-
NiCl2·glyme (nickel precatalyst)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (ligand)
-
N-Boc-proline (substrate)
-
4-Iodotoluene (coupling partner)
-
Potassium phosphate, dibasic (K2HPO4) (base)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 455 nm)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add [Ir(dtbbpy)(ppy)2][PF6] (1-2 mol%), NiCl2·glyme (5-10 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (5-10 mol%).
-
Add N-Boc-proline (1.5 equivalents) and 4-iodotoluene (1.0 equivalent).
-
Add K2HPO4 (2.0 equivalents) as the base.
-
Add anhydrous DMF to achieve a substrate concentration of 0.1 M.
-
Seal the tube and stir the reaction mixture at room temperature.
-
Irradiate the reaction mixture with a blue LED light source, ensuring the reaction vessel is adequately cooled to maintain room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzylic amine.
Quantitative Data: Substrate Scope in Decarboxylative Arylation
| Amino Acid Derivative | Aryl Halide | Yield (%) | Reference |
| N-Boc-proline | 4-Iodotoluene | 85 | Adapted from[1] |
| N-Boc-pipecolic acid | 1-Iodo-4-methoxybenzene | 78 | Adapted from[1] |
| N-Boc-nipecotic acid | Methyl 4-iodobenzoate | 72 | Adapted from[1] |
| N-Boc-glycine | 4-Iodoacetophenone | 65 | Adapted from[1] |
Visualizations
Caption: General experimental workflow for photocatalytic decarboxylative arylation.
Application Note 2: Synthesis of 3,3-Disubstituted Oxindoles
The 3,3-disubstituted oxindole scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents[5]. The visible-light-mediated synthesis of these compounds using [Ir(dtbbpy)(ppy)2][PF6] offers a mild and efficient alternative to traditional methods, which often require harsh conditions or pre-functionalized substrates[6][7]. This photocatalytic approach typically involves the generation of a radical intermediate that undergoes an intramolecular cyclization to construct the oxindole core.
Experimental Protocol: Synthesis of a 3-Alkyl-3-Aryl Oxindole
This protocol is a representative procedure for the synthesis of 3,3-disubstituted oxindoles via a photoredox-catalyzed radical cascade reaction.
Reagents and Equipment:
-
[Ir(dtbbpy)(ppy)2][PF6] (photocatalyst)
-
N-Aryl-acrylamide substrate
-
Alkyl halide (e.g., tert-butyl bromoacetate)
-
Organic base (e.g., diisopropylethylamine, DIPEA)
-
Acetonitrile (CH3CN), anhydrous
-
Vial with a magnetic stir bar
-
Blue LED light source
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a vial, dissolve the N-aryl-acrylamide substrate (1.0 equivalent) and the alkyl halide (1.5 equivalents) in anhydrous acetonitrile.
-
Add [Ir(dtbbpy)(ppy)2][PF6] (1-2 mol%) and DIPEA (2.0 equivalents).
-
Degas the solution by sparging with an inert gas for 15-20 minutes.
-
Seal the vial and stir the reaction mixture at room temperature while irradiating with a blue LED light source.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to obtain the desired 3,3-disubstituted oxindole.
Quantitative Data: Substrate Scope in Oxindole Synthesis
| N-Aryl-acrylamide Substituent | Alkyl Halide | Yield (%) | Reference |
| N-phenylmethacrylamide | Ethyl bromoacetate | 88 | Adapted from[6] |
| N-(4-chlorophenyl)methacrylamide | tert-Butyl bromoacetate | 82 | Adapted from[6] |
| N-(4-methoxyphenyl)methacrylamide | Bromoacetonitrile | 75 | Adapted from[6] |
| N-methyl-N-phenylmethacrylamide | 1-Bromoadamantane | 65 | Adapted from[6] |
Visualizations
Caption: Proposed photocatalytic cycle for the synthesis of 3,3-disubstituted oxindoles.
Application Note 3: Direct C-H Trifluoromethylation of Heteroarenes
The trifluoromethyl group is a crucial substituent in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability[8]. Direct C-H trifluoromethylation offers a highly efficient strategy for the late-stage functionalization of drug candidates[9]. [Ir(dtbbpy)(ppy)2][PF6] and its derivatives can catalyze the trifluoromethylation of a wide range of arenes and heteroarenes using a suitable trifluoromethyl source under mild, visible-light irradiation[8].
Experimental Protocol: Trifluoromethylation of Caffeine
This protocol provides a general procedure for the direct C-H trifluoromethylation of a pharmaceutically relevant heterocycle.
Reagents and Equipment:
-
[Ir(dtbbpy)(ppy)2][PF6] (photocatalyst)
-
Caffeine (substrate)
-
Umemoto's reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) or similar CF3 source
-
Sodium carbonate (Na2CO3) (base)
-
Acetonitrile (CH3CN) and Water (H2O) mixture
-
Vial with a magnetic stir bar
-
Compact fluorescent lamp (CFL) or blue LED light source
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a vial, add caffeine (1.0 equivalent), the trifluoromethyl source (1.5 equivalents), and Na2CO3 (2.0 equivalents).
-
Add [Ir(dtbbpy)(ppy)2][PF6] (1-2 mol%).
-
Add a mixture of CH3CN and H2O (e.g., 3:1 v/v) as the solvent.
-
Degas the mixture by sparging with an inert gas.
-
Seal the vial and stir the reaction vigorously at room temperature.
-
Irradiate the reaction with a CFL or blue LED light source for the specified time.
-
Monitor the formation of the trifluoromethylated product by LC-MS.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC or flash chromatography to yield the trifluoromethylated caffeine derivative.
Quantitative Data: Trifluoromethylation of Bioactive Molecules
| Substrate | Trifluoromethyl Source | Yield (%) | Reference |
| Caffeine | Umemoto's Reagent | 75 | Adapted from[8] |
| Theophylline | Togni's Reagent | 68 | Adapted from[8] |
| Nicotine | CF3SO2Cl | 55 | Adapted from[8] |
| Sildenafil analogue | Umemoto's Reagent | 62 | Adapted from[8] |
Visualizations
Caption: Logical workflow for late-stage C-H trifluoromethylation in drug discovery.
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst loading, solvent, base, and reaction time, may require optimization for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2015153381A2 - Decarboxylative cross-coupling and applications thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of oxindoles via visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
[Ir(dtbbpy)(ppy)2][PF6] degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photocatalyst [Ir(dtbbpy)(ppy)2][PF6].
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for [Ir(dtbbpy)(ppy)2][PF6]?
A1: To ensure the longevity and reactivity of your photocatalyst, it is crucial to store it under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon.
-
Light: Protected from light.
For experimental use, prepare solutions fresh and consider degassing the solvent to remove oxygen, which can quench the excited state of the photocatalyst.
Q2: What are the primary degradation pathways for [Ir(dtbbpy)(ppy)2][PF6]?
A2: The complex can degrade through several mechanisms:
-
Photodegradation: Exposure to light, especially in certain solvents like dichloromethane (DCM), can lead to changes in the complex's structure.[1]
-
Thermal Degradation: Elevated temperatures, such as those generated by current-induced heating in OLED devices, can cause the loss of the 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand.[2]
-
Reaction with Air/Oxygen: In the presence of air, the excited state of the photocatalyst can be quenched by singlet oxygen, reducing reaction efficiency.[3]
-
Counter-ion Decomposition: The hexafluorophosphate ([PF6]⁻) counter-ion can be susceptible to hydrolysis, especially in the presence of trace amounts of water, leading to the formation of hydrofluoric acid (HF) and other degradation products.
Q3: In which solvents is [Ir(dtbbpy)(ppy)2][PF6] most stable?
A3: The stability of the photocatalyst is solvent-dependent. While it is soluble in a range of organic solvents, studies have shown that it can undergo significant photodegradation in dichloromethane (DCM).[1] For reactions requiring high photostability, consider using alternative solvents and always perform control experiments to assess catalyst stability under your specific reaction conditions.
Q4: How can I detect degradation of my [Ir(dtbbpy)(ppy)2][PF6]?
A4: Degradation can be monitored using standard analytical techniques:
-
UV-Vis Spectroscopy: Changes in the absorption spectrum, such as the appearance of new peaks (e.g., a new band around 412 nm in DCM), can indicate degradation.[1]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This can be used to identify the formation of degradation products, such as the iridium complex fragment after the loss of the dtbbpy ligand.[2]
-
NMR Spectroscopy: Can be used to detect changes in the ligand structure.
-
Visual Inspection: A change in the color or clarity of a solution of the catalyst may indicate degradation or insolubility issues.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no reaction yield | Catalyst degradation | - Ensure proper storage and handling of the catalyst.- Prepare catalyst solutions fresh for each experiment.- Degas the solvent and maintain an inert atmosphere over the reaction. |
| Quenching by oxygen | - Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen).- Run the reaction under a positive pressure of an inert gas. | |
| Incorrect wavelength of light | - The photocatalyst is activated at approximately 455 nm. Ensure your light source is appropriate for this wavelength. | |
| Insufficient light intensity | - Move the light source closer to the reaction vessel.- Use a more powerful light source. | |
| Inconsistent results between experiments | Catalyst decomposition in solution | - Minimize the time the catalyst is in solution before starting the reaction.- Protect the solution from ambient light during preparation and setup. |
| Solvent effects | - Be aware that photodegradation is more pronounced in some solvents (e.g., DCM).[1] Consider screening other solvents.- Ensure the solvent is anhydrous and of high purity. | |
| Color change of catalyst solution during reaction | Photodegradation of the catalyst | - Monitor the reaction progress by UV-Vis spectroscopy to observe changes in the catalyst's absorption spectrum.- If significant degradation is observed, consider using a lower intensity light source or a different solvent. |
Quantitative Data on Stability
| Factor | Observation | Analytical Method | Reference |
| Solvent | Significant photodegradation observed in dichloromethane (DCM), indicated by the formation of a new absorption band at 412 nm. | UV-Vis Spectroscopy | [1] |
| Temperature | Current-induced heating in OLEDs leads to the loss of the dtbbpy ligand. | MALDI-TOF MS, UV-Vis Spectroscopy | [2] |
| Atmosphere | Running reactions under air can lead to quenching of the photocatalyst by singlet oxygen, resulting in lower product yields. | Reaction Yield Analysis | [3] |
Experimental Protocols
Protocol 1: Monitoring Photodegradation using UV-Vis Spectroscopy
-
Prepare a stock solution of [Ir(dtbbpy)(ppy)2][PF6] in the desired solvent at a known concentration (e.g., 10⁻⁵ M).
-
Transfer the solution to a quartz cuvette and seal it.
-
Take an initial UV-Vis spectrum (t=0) as a baseline.
-
Irradiate the cuvette with a light source relevant to your experimental setup (e.g., 455 nm LED).
-
Periodically record UV-Vis spectra at set time intervals (e.g., every 15 minutes).
-
Analyze the spectra for changes, such as a decrease in the main absorption peaks or the appearance of new peaks, which would indicate degradation.
Protocol 2: Analysis of Degradation Products by Mass Spectrometry
-
Induce degradation of a sample of [Ir(dtbbpy)(ppy)2][PF6] by exposing a solution to prolonged irradiation or heat.
-
Prepare the sample for mass spectrometry analysis. For ESI-MS, dilute the sample in an appropriate solvent. For MALDI-TOF MS, co-crystallize the sample with a suitable matrix.
-
Acquire the mass spectrum and look for masses corresponding to potential degradation products, such as [M - dtbbpy]⁺ or other fragments.
-
Compare the spectrum to that of a fresh, undegraded sample to identify new peaks corresponding to degradation products.
Visualizations
References
Improving quantum yield with [Ir(dtbbpy)(ppy)2][PF6]
Welcome to the technical support center for the photocatalyst [Ir(dtbbpy)(ppy)2][PF6]. This guide provides troubleshooting information and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes and improve photoluminescence quantum yields.
Frequently Asked Questions (FAQs)
Q1: What is [Ir(dtbbpy)(ppy)2][PF6] and what are its primary applications?
A1: [Ir(dtbbpy)(ppy)2][PF6], or (4,4'-Di-tert-butyl-2,2'-bipyridine)bis[2-(2-pyridinyl-N)phenyl-C]iridium(III) hexafluorophosphate, is a highly efficient iridium(III) complex.[1][2] Its primary applications are in visible-light photoredox catalysis, where it acts as a potent single-electron transfer agent upon light absorption to initiate a wide range of chemical reactions.[3][4] It is also utilized as an efficient phosphorescent emitter in organic light-emitting diodes (OLEDs).[1][3]
Q2: What is the expected photoluminescence quantum yield (PLQY) for this complex?
A2: The photoluminescence quantum yield for [Ir(dtbbpy)(ppy)2][PF6] has been measured in the range of 17.2% to 17.9% in degassed dichloromethane solution at room temperature.[4] Another study reported consistent values of 17.51% and 17.89% under similar conditions.[5] The quantum yield represents the efficiency of converting absorbed photons into emitted photons.[4]
Q3: How does the solvent environment affect the emission properties of the complex?
A3: The emission properties of [Ir(dtbbpy)(ppy)2][PF6] are moderately sensitive to solvent polarity.[4] This is due to the mixed metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) character of its emissive triplet state.[6][7] Generally, a red-shift (shift to longer wavelengths) is observed in more polar solvents. For example, the emission maximum is around 571 nm in dichloromethane, while it shifts to 590 nm in the more polar solvent acetonitrile.[4]
Q4: What is the role of the different ligands (ppy and dtbbpy) in the complex?
A4: The interplay between the cyclometalating 2-phenylpyridine (ppy) ligand and the ancillary 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand is crucial for the complex's desirable photophysical properties. The ppy ligand is a strong-field ligand, while the dtbbpy is a strong σ-donating ligand.[3] The bulky tert-butyl groups on the dtbbpy ligand also enhance the complex's stability and solubility in organic solvents.[1] The electronic and photophysical properties can be fine-tuned by modifying the structure of these ligands.[3]
Troubleshooting Guide
This guide addresses common problems encountered during experiments that may lead to a lower-than-expected quantum yield.
Problem: Significantly Lower than Expected Quantum Yield (<15%)
| Possible Cause | Recommended Solutions |
| Presence of Quenchers | The triplet excited state of the complex is efficiently quenched by molecular oxygen.[4] Solution: Thoroughly degas the solvent before measurement. Common methods include 3-5 freeze-pump-thaw cycles or sparging with an inert gas (high-purity argon or nitrogen) for at least 20-30 minutes. |
| Solvent Purity & Polarity | Impurities in the solvent can act as quenchers. The solvent polarity also directly influences the emission energy and efficiency.[4][6] Solution: Use high-purity, spectroscopic grade solvents. Ensure the chosen solvent is appropriate for the desired emission characteristics. Refer to the data table below for solvent-dependent properties. |
| Incorrect Concentration | At high concentrations, aggregation can occur, leading to self-quenching and a decrease in quantum yield. Solution: Perform a concentration-dependent study. For quantum yield measurements, work with dilute solutions where the absorbance at the excitation wavelength is typically between 0.05 and 0.1. |
| Compound Purity | Impurities from the synthesis (e.g., residual ligands or iridium starting materials) can interfere with the photophysical properties. Solution: Purify the complex meticulously. Recrystallization from a solvent system like acetonitrile/ether is a common method.[4] Verify purity using techniques like NMR and mass spectrometry. |
Problem: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solutions |
| Inconsistent Degassing | The level of residual oxygen can vary between experiments, leading to fluctuating quantum yield values. Solution: Standardize the degassing procedure. Use a consistent number of freeze-pump-thaw cycles or a fixed duration and flow rate for gas sparging. |
| Photodegradation | High-intensity light can cause the complex to degrade over time, altering its concentration and properties.[3] Solution: Minimize light exposure during sample preparation. Use the lowest possible excitation intensity and shortest acquisition time necessary for a good signal-to-noise ratio during measurements. |
| Temperature Fluctuations | Non-radiative decay processes are often thermally activated. Changes in ambient temperature can affect the excited-state lifetime and quantum yield.[4] Solution: Perform experiments in a temperature-controlled environment. Ensure samples have thermally equilibrated before measurement. |
Quantitative Data Summary
The following table summarizes the key photophysical properties of [Ir(dtbbpy)(ppy)2][PF6] in different solvents.
| Solvent | Emission Max (λem) | Quantum Yield (Φ) | Excited-State Lifetime (τ) |
| Dichloromethane (degassed) | 571 nm[4] | 17.2 - 17.9%[4] | ~620 ns[5] |
| Acetonitrile (degassed) | 590 nm[4] | Data not specified | ~300 ns (parent complex)[3] |
Note: The quantum yield is highly dependent on the absence of oxygen. All high-fidelity measurements should be performed on rigorously degassed samples.
Key Experimental Protocols
Protocol 1: Synthesis and Purification of [Ir(dtbbpy)(ppy)2][PF6]
This protocol is a generalized procedure based on common synthetic routes.[4]
-
Dimer Reaction: In a round-bottom flask, combine tetrakis(2-phenylpyridine-C,N)(µ-dichloro)diiridium (1 equivalent) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2.2 equivalents).
-
Solvent Addition: Add a high-boiling point solvent, such as 1,2-ethanediol or glycerol.
-
Inert Atmosphere: Deaerate the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., at 150 °C) for several hours until the reaction is complete (monitor by TLC).
-
Cooling & Precipitation: Allow the mixture to cool to room temperature. Add the solution to a saturated aqueous solution of ammonium hexafluorophosphate (NH4PF6) to precipitate the product.
-
Filtration: Collect the resulting yellow-orange solid by vacuum filtration. Wash the solid thoroughly with water, followed by a non-polar solvent like diethyl ether or hexanes to remove unreacted ligands.
-
Purification: Recrystallize the crude product from a solvent system such as acetonitrile/diethyl ether to yield the pure complex.
-
Drying: Dry the purified solid under high vacuum.
Protocol 2: Relative Photoluminescence Quantum Yield (PLQY) Measurement
This protocol uses the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard.[8]
-
Standard Selection: Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region to your sample (e.g., Rhodamine 6G in ethanol, Φ = 0.94).
-
Sample Preparation:
-
Prepare a series of dilute solutions of both the standard and the [Ir(dtbbpy)(ppy)2][PF6] sample in the desired spectroscopic grade solvent (e.g., dichloromethane).
-
The concentration should be adjusted so that the absorbance at the chosen excitation wavelength is in the range of 0.05 - 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.
-
Confirm the absorbance values at the excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a fluorometer, record the fluorescence emission spectra of both the standard and the sample solutions.
-
Crucially, use the same excitation wavelength, slit widths, and detector settings for both the standard and the sample.
-
Record the spectrum of a solvent blank to subtract any background signal.
-
-
Data Analysis:
-
Integrate the area under the background-corrected emission spectrum for both the standard (A_std) and the sample (A_smp).
-
Calculate the quantum yield of the sample (Φ_smp) using the following equation:
-
Φ_smp = Φ_std * (A_smp / A_std) * (Abs_std / Abs_smp) * (n_smp² / n_std²)
-
Where:
-
Φ is the quantum yield.
-
A is the integrated area under the emission curve.
-
Abs is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
smp and std denote the sample and standard, respectively.
-
-
-
Visualizations
The following diagrams illustrate key workflows and concepts for improving quantum yield.
Caption: Troubleshooting workflow for low quantum yield experiments.
Caption: Key photophysical pathways affecting quantum yield.
References
- 1. CAS 676525-77-2: [Ir(dtbbpy)(ppy)2][PF6] | CymitQuimica [cymitquimica.com]
- 2. Ir 125: [Ir(ppy)2(dtbbpy)][PF6] | CAS 676525 77 2 | Johnson Matthey [matthey.com]
- 3. [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 | Benchchem [benchchem.com]
- 4. Buy [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 [smolecule.com]
- 5. chem.cmu.edu [chem.cmu.edu]
- 6. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy*) in [Ir(ppy)2(bpy*)]PF6 complexes: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.horiba.com [static.horiba.com]
Technical Support Center: [Ir(dtbbpy)(ppy)2][PF6] Catalyzed Processes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the photocatalyst [Ir(dtbbpy)(ppy)2][PF6]. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that may arise during photocatalytic reactions using [Ir(dtbbpy)(ppy)2][PF6].
| Issue | Potential Cause | Recommended Action |
| Low or no product yield | 1. Catalyst Degradation: The primary side reaction involves the partial reduction of the 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand, especially when using tertiary amine sacrificial electron donors like triethylamine (TEA) or diisopropylethylamine (DIPEA). This forms a new, less efficient catalyst. | - Monitor Catalyst Integrity: Use UV-Vis spectroscopy to check for changes in the catalyst's absorption spectrum. Degradation is often indicated by the appearance of a new band around 412 nm. - Optimize Sacrificial Donor: Consider using a different class of sacrificial donor or reducing the concentration of the tertiary amine. - Alternative Catalyst: For reactions sensitive to this degradation pathway, consider using a photocatalyst with a 1,10-phenanthroline-based ancillary ligand, as they have shown greater stability.[1] |
| 2. Inefficient Light Absorption: The reaction mixture may be too concentrated, leading to poor light penetration. Conversely, a too-dilute solution may not absorb enough light. | - Adjust Concentration: Optimize the catalyst and substrate concentrations. Ensure the reaction vessel is adequately illuminated. - Verify Light Source: Confirm that the emission wavelength of your light source overlaps with the absorption spectrum of [Ir(dtbbpy)(ppy)2][PF6] (photocatalyst activation is around 455 nm).[2] | |
| 3. Oxygen Contamination: The presence of oxygen can quench the excited state of the photocatalyst, leading to reduced efficiency. | - Degas Thoroughly: Ensure all solvents and the reaction mixture are properly degassed using techniques such as freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen) for a sufficient amount of time. | |
| Reaction stops before completion | 1. Catalyst Decomposition Over Time: Prolonged irradiation can lead to significant degradation of the photocatalyst. | - Limit Irradiation Time: If feasible, shorten the reaction time. - Heterogenize the Catalyst: Immobilizing the catalyst on a solid support like alumina can prevent degradation pathways such as ligand dissociation and may improve reusability.[3] |
| 2. Sacrificial Agent Depletion: The sacrificial electron or hydrogen atom donor is consumed during the reaction. | - Increase Stoichiometry: Add the sacrificial agent in a higher excess. - Staged Addition: For long reactions, consider adding the sacrificial agent in portions over the course of the reaction. | |
| Inconsistent results | 1. Solvent Effects: The polarity of the solvent can influence the photophysical properties and stability of the photocatalyst.[4] | - Consistent Solvent Source: Use high-purity, anhydrous solvents from a consistent supplier. - Solvent Screening: If encountering issues, screen a range of solvents to find the optimal balance of reactivity and catalyst stability for your specific transformation. |
| 2. Light Source Variability: The intensity and emission spectrum of the light source can fluctuate. | - Calibrate Light Source: Regularly check the output of your light source. - Standardized Setup: Use a photoreactor with a consistent and well-defined geometry to ensure reproducible irradiation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction affecting [Ir(dtbbpy)(ppy)2][PF6] and how can I detect it?
A1: The most prevalent side reaction is the partial saturation of one of the pyridine rings on the dtbbpy ancillary ligand. This typically occurs in the presence of tertiary amine sacrificial electron donors and results in the formation of a neutral, transformed complex, [Ir(ppy)2(dtb-H3-bpy)].
You can detect this side reaction using the following methods:
-
UV-Vis Spectroscopy: Monitor the reaction mixture over time. The appearance of a new absorption band around 412 nm is a characteristic indicator of the formation of the degraded species.
-
NMR Spectroscopy: 1H NMR can be used to identify the formation of the new species. The signals corresponding to the dtbbpy ligand will change significantly upon reduction.
-
Mass Spectrometry: ESI-MS can confirm the presence of the transformed complex by identifying its corresponding molecular weight.
Q2: My reaction is not working well with triethylamine (TEA) as the sacrificial donor. What are my options?
A2: Triethylamine is known to promote the degradation of [Ir(dtbbpy)(ppy)2][PF6]. Consider the following alternatives:
-
Use a Different Amine: Amines with different structures may exhibit different propensities for inducing catalyst degradation.
-
Switch to a Non-Amine Reductant: Depending on your reaction's requirements, you could explore other sacrificial reductants such as Hantzsch esters or ascorbic acid.
-
Change the Ancillary Ligand: Photocatalysts with 1,10-phenanthroline-based ancillary ligands are generally more resistant to this degradation pathway.[1]
Q3: Can I reuse my [Ir(dtbbpy)(ppy)2][PF6] catalyst?
A3: While possible in some cases, the stability of the catalyst under prolonged irradiation can be a limiting factor for reusability. Catalyst degradation is a common issue.[4] To improve reusability, consider:
-
Heterogenization: Immobilizing the catalyst on a solid support can prevent certain degradation pathways and facilitate recovery and reuse.[3]
-
Careful Reaction Monitoring: If you plan to reuse the catalyst, it is crucial to monitor its integrity after each run using spectroscopic methods to ensure you are starting with the active species.
Q4: How does the choice of solvent affect my reaction?
A4: The solvent can significantly impact the photophysical properties, such as the excited-state lifetime and redox potentials, of the iridium photocatalyst.[4] Solvent polarity can also influence the rate of catalyst degradation. For instance, photodegradation has been observed across a range of common solvents like THF, DCM, DMF, and MeCN.[4] It is essential to use high-purity, anhydrous solvents and to be consistent with your choice of solvent to ensure reproducibility.
Quantitative Data
While extensive quantitative data on the side reactions of [Ir(dtbbpy)(ppy)2][PF6] is dispersed throughout the literature, the following table summarizes key photophysical and electrochemical properties that are critical for understanding its reactivity and potential for side reactions.
| Property | Value | Solvent | Reference |
| Absorption Max (λmax) | ~390 nm, ~455 nm | Acetonitrile | [2][3] |
| Emission Max (λem) | ~570 nm | Acetonitrile | [5] |
| Excited-State Lifetime (τ) | ~495-621 ns | Acetonitrile | [5] |
| Photoluminescence Quantum Yield (ΦPL) | ~17-18% | Acetonitrile | [5] |
| Ground State Reduction Potential (Ered) | -1.10 V to -1.37 V vs. Fc+/0 | THF to MeCN | [4] |
| Excited State Oxidation Potential (Eox)* | Increases with solvent polarity | - | [3] |
Note on Quantum Yield of Side Product Formation: The quantum yield for the formation of the primary degradation product, [Ir(ppy)2(dtb-H3-bpy)], is not widely reported and can be highly dependent on specific reaction conditions (e.g., concentration of the sacrificial donor, light intensity, and solvent). Researchers experiencing significant catalyst degradation are encouraged to determine this value under their specific experimental setup to better understand and optimize their process.
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Monitoring of Catalyst Degradation
Objective: To monitor the stability of [Ir(dtbbpy)(ppy)2][PF6] during a photocatalytic reaction.
Materials:
-
Quartz cuvette with a stir bar
-
UV-Vis spectrophotometer
-
Your reaction mixture containing [Ir(dtbbpy)(ppy)2][PF6], substrates, and sacrificial agent
-
Degassed solvent used in your reaction
Procedure:
-
Prepare your reaction mixture in a glovebox or under an inert atmosphere.
-
Take an initial UV-Vis spectrum of the reaction mixture before irradiation. This will serve as your baseline (t=0).
-
Begin the photocatalytic reaction by turning on the light source.
-
At regular time intervals (e.g., every 30 minutes), briefly stop the irradiation and stirring.
-
Quickly take a UV-Vis spectrum of the reaction mixture.
-
Resume the reaction.
-
Analyze the spectra for the appearance of a new absorption band around 412 nm, which indicates the formation of the degraded catalyst species.
Protocol 2: Quantitative NMR (qNMR) for Catalyst and Side Product Analysis
Objective: To quantify the concentration of [Ir(dtbbpy)(ppy)2][PF6] and its major degradation product in a reaction sample.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CD3CN)
-
Internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene)
-
Your reaction sample
Procedure:
-
At the end of your reaction, take a precise aliquot of the reaction mixture.
-
In an NMR tube, combine the reaction aliquot with a known volume of a stock solution of the internal standard in the deuterated solvent.
-
Acquire a 1H NMR spectrum of the mixture.
-
Integrate a well-resolved, non-overlapping peak of the starting catalyst, the degradation product (if identifiable), and the internal standard.
-
Calculate the concentration of the catalyst and its degradation product relative to the known concentration of the internal standard.
Visualizations
Caption: Key side reaction pathway of [Ir(dtbbpy)(ppy)2][PF6].
Caption: Troubleshooting workflow for low reaction yield.
References
Optimizing Solvent Choice for [Ir(dtbbpy)(ppy)2][PF6] Reactions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent selection for reactions involving the photocatalyst [Ir(dtbbpy)(ppy)2][PF6]. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in reactions catalyzed by [Ir(dtbbpy)(ppy)2][PF6]?
A1: The solvent plays a critical role in reactions photocatalyzed by [Ir(dtbbpy)(ppy)2][PF6]. Its primary functions are to:
-
Dissolve the photocatalyst and reagents: Ensuring a homogeneous reaction mixture is crucial for efficient catalysis.[1][2] Inadequate solubility can lead to suboptimal reaction rates as the catalyst is not fully available to absorb light.[1][2]
-
Influence the catalyst's photophysical properties: Solvent polarity can affect the energy levels of the catalyst's excited state, which in turn can impact its redox potentials and overall reactivity.[3][4]
-
Mediate interactions between reactants: The solvent environment can influence the rate of electron transfer and other key steps in the photocatalytic cycle.[5][6]
-
Affect catalyst stability: Some solvents may contribute to the degradation of the photocatalyst under irradiation.[3]
Q2: Which solvents are generally recommended for reactions using [Ir(dtbbpy)(ppy)2][PF6]?
A2: [Ir(dtbbpy)(ppy)2][PF6] exhibits good solubility in a range of polar organic solvents. Commonly used and effective solvents include:
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Acetone
The choice among these will depend on the specific reaction, the solubility of other reagents, and the desired reaction conditions.[1][7] Mixed solvent systems, such as combinations of Acetonitrile, DMF, and water, have also been successfully employed.[8]
Q3: How does solvent polarity impact the efficiency of photocatalytic reactions with this catalyst?
A3: The relationship between solvent polarity and reaction yield is not always straightforward. While some studies have shown a trend where yields increase with increasing solvent polarity (e.g., from DCM to DMF to MeCN), this is not a universal rule.[3] Other factors, such as the specific reaction mechanism (photoinduced electron transfer vs. energy transfer), can play a more dominant role.[3] For certain reactions, less polar solvents like toluene have been found to be optimal by inhibiting undesired electron transfer pathways.[9] Therefore, solvent screening is often a necessary step in optimizing a new photocatalytic transformation.
Troubleshooting Guide
Problem 1: Low or inconsistent reaction yield.
-
Possible Cause: Poor solubility of the photocatalyst or other reagents.
-
Possible Cause: Photodegradation of the catalyst.
-
Solution: Certain solvents, like Dichloromethane (DCM), have been observed to promote the photodegradation of iridium-based photocatalysts.[3] If you suspect catalyst decomposition (e.g., a noticeable change in color of the reaction mixture beyond what is expected), consider switching to a more photochemically stable solvent like Acetonitrile or DMF.[3] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also mitigate degradation pathways involving oxygen.
-
-
Possible Cause: Suboptimal solvent choice for the specific reaction mechanism.
-
Solution: The ideal solvent can depend on whether the reaction proceeds via an oxidative or reductive quenching cycle. The solvent's polarity can influence the redox potentials of the catalyst's excited state.[3][4] It is advisable to screen a small set of solvents with varying polarities (e.g., DCM, THF, MeCN, DMF) to identify the optimal medium for your specific transformation.
-
Problem 2: Difficulty in purifying the product from the catalyst.
-
Possible Cause: The catalyst and product have similar solubility profiles.
-
Solution: Understanding the solubility of [Ir(dtbbpy)(ppy)2][PF6] can aid in purification. For example, if the reaction is performed in a solvent where the catalyst is highly soluble, precipitation of the product might be induced by adding an anti-solvent in which the product is insoluble, but the catalyst remains dissolved. Conversely, if the product is soluble in a less polar solvent where the catalyst is not, this can be exploited for extraction or chromatographic separation.
-
Data Presentation
Table 1: Maximum Solubility of [Ir(dtbbpy)(ppy)2][PF6] in Various Solvents
| Solvent | Molar Concentration (mol/L) | Concentration (ppm) |
| Acetonitrile | 2.7 x 10⁻¹ | 3.2 x 10⁵ |
| N,N-Dimethylformamide (DMF) | 1.4 x 10⁻¹ | 1.4 x 10⁵ |
| Dichloromethane (DCM) | 1.9 x 10⁻¹ | 1.3 x 10⁵ |
| Dimethyl sulfoxide (DMSO) | 1.5 x 10⁻¹ | - |
| Acetone | 1.7 x 10⁻¹ | 2.0 x 10⁵ |
Data sourced from reference[1]. Note that ppm values are approximate.
Table 2: Properties of Common Solvents
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Polarity Index |
| Acetonitrile | 37.5 | 81.6 | 5.8 |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | 6.4 |
| Dichloromethane (DCM) | 8.93 | 39.6 | 3.1 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | 7.2 |
| Acetone | 20.7 | 56 | 5.1 |
| Toluene | 2.38 | 110.6 | 2.4 |
| Tetrahydrofuran (THF) | 7.58 | 66 | 4.0 |
Experimental Protocols
General Protocol for a Photocatalytic Reaction using [Ir(dtbbpy)(ppy)2][PF6]
This protocol provides a general framework. Specific concentrations, reaction times, and temperatures should be optimized for each unique transformation.
-
Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a vial or flask) equipped with a magnetic stir bar, add [Ir(dtbbpy)(ppy)2][PF6] (typically 0.1-2 mol%).
-
Add the substrate(s) and any other solid reagents.
-
Seal the vessel with a septum or cap.
-
-
Solvent Addition and Degassing:
-
Add the chosen anhydrous, degassed solvent via syringe. The reaction concentration is typically in the range of 0.01-0.1 M.
-
Degas the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
-
Initiation of Reaction:
-
Place the reaction vessel at a fixed distance from a light source (e.g., a blue LED lamp, λ ≈ 450 nm).
-
Ensure consistent stirring and, if necessary, cooling (e.g., with a fan) to maintain a constant reaction temperature, as light sources can generate heat.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by techniques such as TLC, GC-MS, or LC-MS.
-
Upon completion, remove the light source and quench the reaction if necessary.
-
The work-up procedure will be specific to the reaction and may involve solvent evaporation, extraction, and/or chromatographic purification.
-
Mandatory Visualizations
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: [Ir(dtbbpy)(ppy)2][PF6] Photocatalyst
Welcome to the technical support center for the photocatalyst [Ir(dtbbpy)(ppy)2][PF6]. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use, deactivation, and regeneration of this catalyst in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the first signs that my [Ir(dtbbpy)(ppy)2][PF6] catalyst may be deactivating?
A1: The initial indications of catalyst deactivation are often a decrease in the reaction rate or a lower than expected product yield under standard conditions. Visually, you might observe a color change in your reaction mixture, deviating from the typical bright yellow of the active catalyst. Spectroscopic monitoring may also reveal changes in the UV-Vis absorption or fluorescence emission spectra of the reaction solution over time.
Q2: What are the common causes of [Ir(dtbbpy)(ppy)2][PF6] deactivation?
A2: While robust, [Ir(dtbbpy)(ppy)2][PF6] can deactivate through several pathways, including:
-
Ligand Modification: Under certain reaction conditions, particularly in the presence of radical species, the ligands of the catalyst can undergo functionalization. For related iridium catalysts, alkylation of the ppy ligands has been observed as a deactivation pathway.[1]
-
Formation of Off-Cycle Iridium Species: The catalytic cycle involves Ir(III) and excited Ir(III)* states. However, side reactions can lead to the formation of catalytically less active or inactive species such as Ir(II) or Ir(IV), which may not efficiently return to the active Ir(III) state.
-
Ligand Lability: Although generally stable, the dtbbpy ligand can be labile under thermal stress, which could be relevant if localized heating occurs during prolonged high-intensity irradiation.
-
Interaction with Reaction Components: Certain substrates, additives, or byproducts in the reaction mixture can interact with the catalyst, leading to poisoning or degradation. For instance, strong coordination of amines to the iridium center can inhibit catalytic activity.
Q3: Can I regenerate my deactivated [Ir(dtbbpy)(ppy)2][PF6] catalyst?
A3: Yes, it is often possible to regenerate the catalyst, particularly if the deactivation is due to the formation of off-cycle oxidation states. A common method involves the oxidation of inactive Ir(II) species back to the active Ir(III) state. A general procedure involves exposing the crude, dried post-reaction mixture to air or a mild oxidant. However, if the deactivation is due to irreversible ligand modification, regeneration may not be possible, and purification to recover any remaining active catalyst is the recommended course of action.
Q4: How can I monitor the activity and stability of my catalyst during a reaction?
A4: You can monitor the progress of your reaction by taking aliquots at regular intervals and analyzing them by techniques such as TLC, GC, or LC-MS to determine the conversion of starting material and yield of the product. To specifically monitor the catalyst's state, UV-Vis and fluorescence spectroscopy can be employed. A decrease in the characteristic absorption or emission peaks of the catalyst can indicate its degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Catalyst deactivation. 2. Impure starting materials or solvent. 3. Inefficient light source or setup. 4. Incorrect reaction conditions (concentration, temperature, atmosphere). | 1. Test catalyst activity with a known reaction. If inactive, attempt regeneration or use a fresh batch. 2. Purify starting materials and ensure the use of dry, degassed solvents. 3. Verify the emission wavelength and intensity of your light source. Ensure the reaction vessel is positioned for optimal irradiation. 4. Re-verify the experimental protocol, ensuring all parameters are correct. |
| Reaction starts but then stalls | 1. Catalyst deactivation during the reaction. 2. Formation of an inhibitory byproduct. 3. Depletion of a sacrificial reagent. | 1. Monitor the reaction for visual or spectroscopic changes indicating catalyst degradation. Consider adding a second portion of the catalyst. 2. Analyze the reaction mixture for potential inhibitory species. 3. Ensure an adequate amount of any necessary sacrificial electron donor or acceptor is present. |
| Inconsistent results between batches | 1. Variation in catalyst purity or activity. 2. Differences in reaction setup or conditions. | 1. Standardize the catalyst source and purity. Test the activity of each new batch with a reliable control reaction. 2. Maintain consistent experimental parameters, including light source, reaction vessel geometry, stirring rate, and temperature. |
| Color of the reaction mixture changes from yellow to brown or colorless | 1. Catalyst degradation. 2. Formation of colored byproducts. | 1. A color change often indicates catalyst decomposition. Use UV-Vis spectroscopy to monitor the catalyst's absorption spectrum. 2. Isolate and identify the colored species to understand potential side reactions. |
Quantitative Data
The following table summarizes key photophysical and electrochemical properties of [Ir(dtbbpy)(ppy)2][PF6]. This data is crucial for understanding the catalyst's behavior and designing experiments.
| Parameter | Value | Significance |
| Absorption Maximum (λmax) | ~455 nm | Wavelength for optimal photoexcitation.[2][3] |
| Emission Maximum (λem) | ~570 nm | Wavelength of phosphorescence, can be used for monitoring. |
| Excited State Lifetime (τ) | ~617 ns | The duration the catalyst remains in its photo-excited state. |
| Ground State Reduction Potential (E(Ir(III)/Ir(II))) | -1.51 V vs SCE | Indicates the reducing power of the catalyst in its ground state.[4] |
| Ground State Oxidation Potential (E(Ir(IV)/Ir(III))) | +1.21 V vs SCE | Indicates the oxidizing power of the catalyst in its ground state.[4] |
| Excited State Reduction Potential (E(Ir(III)/Ir(II))) | +0.66 V vs SCE | The reducing power of the photo-excited catalyst.[4] |
| Excited State Oxidation Potential (E(Ir(IV)/Ir(III))) | -0.96 V vs SCE | The oxidizing power of the photo-excited catalyst.[4] |
Experimental Protocols
Protocol 1: Synthesis of [Ir(dtbbpy)(ppy)2][PF6]
This protocol is adapted from established literature procedures.
Step 1: Synthesis of the Iridium Dimer, [(ppy)2Ir(μ-Cl)]2
-
In a round-bottom flask, combine iridium(III) chloride hydrate (1.0 equiv), 2-phenylpyridine (ppy) (2.2 equiv), 2-ethoxyethanol (as solvent), and water.
-
Degas the mixture with argon for at least 15 minutes.
-
Heat the reaction mixture to reflux under an argon atmosphere and stir for 12-18 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of a yellow solid.
-
Collect the solid by vacuum filtration, wash with methanol and then diethyl ether, and dry under vacuum to yield the iridium dimer.
Step 2: Synthesis of [Ir(dtbbpy)(ppy)2][PF6]
-
In a round-bottom flask, dissolve the iridium dimer (1.0 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2.1 equiv) in dichloromethane.
-
Degas the solution with argon for 15 minutes.
-
Stir the reaction mixture at room temperature under an argon atmosphere for 1-2 hours.
-
Add a saturated solution of ammonium hexafluorophosphate (NH4PF6) in methanol to the reaction mixture, which will cause the product to precipitate.
-
Collect the yellow solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a dichloromethane/hexane solvent system.
Protocol 2: General Procedure for a Photocatalytic Reaction
-
To a reaction vessel, add the substrate, any reagents, and a magnetic stir bar.
-
Add the [Ir(dtbbpy)(ppy)2][PF6] catalyst (typically 0.5-2 mol%).
-
Add the appropriate solvent (ensure it is degassed).
-
Seal the vessel and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp, ~455 nm).
-
Irradiate the reaction mixture with stirring for the desired amount of time, maintaining a constant temperature if necessary.
-
Upon completion, quench the reaction and work up as required to isolate the product.
Protocol 3: Catalyst Regeneration (General Guideline)
-
After the reaction is complete, remove the solvent from the reaction mixture under reduced pressure.
-
Dissolve the crude residue in a minimal amount of a suitable solvent like dichloromethane.
-
Pass the solution through a short plug of silica gel to remove non-polar impurities.
-
Concentrate the filtrate and expose the resulting solid to air for several hours to facilitate the oxidation of any Ir(II) species back to Ir(III).
-
The purity and activity of the regenerated catalyst should be verified by analytical techniques (e.g., NMR, UV-Vis) and by testing it in a control reaction.
Protocol 4: Determining the Turnover Number (TON)
The Turnover Number (TON) is a measure of the catalyst's stability and is calculated as the number of moles of product formed per mole of catalyst.[5]
-
Set up the photocatalytic reaction as described in Protocol 2, using a precisely known amount of the catalyst.
-
Allow the reaction to proceed until the catalyst deactivates (i.e., no further product is formed).
-
Determine the final yield of the product accurately, for example, by using an internal standard in GC or NMR analysis.
-
Calculate the TON using the following formula: TON = (moles of product) / (moles of catalyst)
Visualizations
Caption: Potential deactivation pathways of the [Ir(dtbbpy)(ppy)2][PF6] catalyst.
Caption: General workflow for the regeneration of the [Ir(dtbbpy)(ppy)2][PF6] catalyst.
References
- 1. Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. lumtec.com.tw [lumtec.com.tw]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 | Benchchem [benchchem.com]
- 5. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
Technical Support Center: Troubleshooting Low Yields in [Ir(dtbbpy)(ppy)2][PF6] Photocatalysis
Welcome to the technical support center for [Ir(dtbbpy)(ppy)2][PF6] photocatalysis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?
Low yields in photocatalytic reactions using [Ir(dtbbpy)(ppy)2][PF6] can stem from several factors. Before delving into more complex troubleshooting, it is crucial to verify the foundational aspects of your experimental setup.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low reaction yields.
-
Reagent Purity and Integrity: Ensure all reagents, including the substrate, solvents, and any additives, are of high purity and have been stored correctly. Impurities can quench the excited state of the photocatalyst or participate in side reactions. The photocatalyst [Ir(dtbbpy)(ppy)2][PF6] itself should be a white to yellow powder and stored at 2-8°C.[1]
-
Reaction Setup:
-
Degassing: Photocatalytic reactions are often sensitive to oxygen, which can quench the excited state of the iridium complex. Ensure the reaction mixture has been thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time.[2] Running the reaction under air can significantly decrease the yield.[2]
-
Light Source: Verify that your light source (e.g., blue LEDs) is functioning correctly and emitting at the appropriate wavelength for catalyst excitation (around 455 nm). The distance of the light source from the reaction vessel should be consistent. Control experiments without light should result in no product formation.[2][3]
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and uniform irradiation.
-
-
Catalyst Loading: Double-check the calculated amount of the photocatalyst. While typically used in low molar percentages (e.g., 1-2 mol%), insufficient catalyst will naturally lead to lower conversions.
Q2: I've confirmed my basic setup is correct, but the yield is still low. Could the solvent be the issue?
Yes, the choice of solvent can significantly impact the reaction yield. The polarity and solubility of the catalyst and reactants in the chosen solvent are critical factors.
-
Catalyst Solubility: [Ir(dtbbpy)(ppy)2][PF6] has varying solubility in common organic solvents. Using a solvent in which the catalyst is not sufficiently soluble can lead to a heterogeneous mixture and reduced catalytic activity. It's often observed that photocatalysts are used beyond their solubility limits, which can negatively impact efficiency.[4]
-
Solvent Polarity Effects: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle and the efficiency of electron transfer steps. For some reactions involving [Ir(dtbbpy)(ppy)2][PF6], yields have been observed to increase with increasing solvent polarity (e.g., from DCM to DMF to MeCN).[5] However, this is not a universal trend, and the optimal solvent is reaction-dependent.
Table 1: Solubility of [Ir(dtbbpy)(ppy)2][PF6] in Various Solvents [4]
| Solvent | Molar Concentration (M) | Concentration (ppm) |
| Acetone | 1.7 x 10⁻¹ | 2.0 x 10⁵ |
| Acetonitrile | 2.7 x 10⁻¹ | 3.2 x 10⁵ |
| Dichloromethane | 2.1 x 10⁻² | 2.5 x 10⁴ |
| N,N-Dimethylformamide | 2.5 x 10⁻¹ | 3.0 x 10⁵ |
| Dimethyl Sulfoxide | 2.2 x 10⁻¹ | 2.6 x 10⁵ |
| Methanol | 1.3 x 10⁻² | 1.5 x 10⁴ |
| Tetrahydrofuran | 1.1 x 10⁻² | 1.3 x 10⁴ |
Troubleshooting Steps:
-
Consult the literature for the specific reaction type you are performing to see which solvents have been reported to be effective.
-
If your current solvent is not providing good yields, consider screening a range of solvents with varying polarities.
-
Ensure the concentration of your catalyst does not exceed its solubility limit in the chosen solvent.
Q3: My reaction starts but then seems to stop before completion. Could the photocatalyst be degrading?
Catalyst degradation is a common reason for incomplete reactions and low yields. [Ir(dtbbpy)(ppy)2][PF6] can be susceptible to degradation under photocatalytic conditions.
-
Photodegradation: Prolonged irradiation can lead to the degradation of the photocatalyst.[5] This can involve the loss of a ligand, which alters the photophysical and electrochemical properties of the complex.[6] For instance, the dtbbpy ligand can be labile compared to the cyclometallated ppy ligands.[6]
-
Reaction with Sacrificial Donors: In reactions employing sacrificial electron donors like tertiary amines (e.g., DIPEA or triethylamine), the catalyst can react with the donor, leading to a modified catalyst structure.[7][8] This transformed catalyst may have different reactivity and efficiency.[8]
Catalyst Stability Troubleshooting Workflow
Caption: Workflow for troubleshooting potential catalyst degradation.
Troubleshooting Steps:
-
Monitor Reaction Progress: Take aliquots from the reaction mixture at different time points and analyze them (e.g., by UPLC, GC, or NMR) to determine if the reaction is stalling.
-
Visual Observation: A change in the color or fluorescence of the reaction mixture over time can be an indicator of catalyst degradation.[8]
-
Reduce Reaction Time: If degradation is suspected, try running the reaction for a shorter duration to see if the yield of the desired product improves relative to byproducts.
-
Lower Catalyst Loading: In some cases, higher catalyst concentrations can lead to self-quenching or faster degradation. Experiment with lower catalyst loadings.
-
Consider Alternative Catalysts: If degradation is a persistent issue, you may need to consider a more robust photocatalyst for your specific transformation.
Q4: Are there any specific additives or co-catalysts that can improve the yield of my reaction?
Yes, the addition of bases, sacrificial agents, or co-catalysts is often crucial for achieving high yields in photocatalytic reactions.
-
Bases: Many reactions require a base to neutralize acidic byproducts or to regenerate the active form of the catalyst. The choice of base can be critical. For example, in some carboxylations, organic bases like i-Pr₂NEt have been shown to be effective.[3]
-
Additives: Specific additives can play a significant role. For instance, in certain carboxylation reactions, the addition of a chlorosilane like Ph₃SiCl was found to be essential for obtaining a good yield.[3]
-
Dual Catalysis: [Ir(dtbbpy)(ppy)2][PF6] is often used in dual catalysis systems, for example, with a nickel co-catalyst for cross-coupling reactions.[9] In such cases, the efficiency of both catalysts is paramount.
Table 2: Effect of Additives on a Sample Carboxylation Reaction [3]
| Entry | Base | Additive | Solvent | Yield (%) |
| 1 | K₂CO₃ | - | DMSO | 25 |
| 2 | Cs₂CO₃ | - | DMSO | 35 |
| 3 | DBU | - | DMSO | 42 |
| 4 | i-Pr₂NEt | - | DMSO | 68 |
| 5 | i-Pr₂NEt | Ph₃SiCl | DMSO | 85 |
Troubleshooting Steps:
-
Review the literature for your specific reaction to identify commonly used additives or co-catalysts.
-
If a base is required, screen different organic and inorganic bases to find the optimal one for your system.
-
If applicable, ensure your co-catalyst is active and used in the correct proportion.
Q5: My substrate is not reacting, or I am getting a complex mixture of products. Could this be a substrate limitation?
Yes, the electronic and steric properties of your substrate can significantly influence the reaction outcome.
-
Redox Potential: The substrate must have a suitable redox potential to be oxidized or reduced by the excited photocatalyst. The excited state reduction potential (Ered) of [Ir(dtbbpy)(ppy)2][PF6] is +0.66 V vs SCE, and its excited state oxidation potential (Eox) is -0.96 V vs SCE.[10] If your substrate's redox potential is outside the viable range for single-electron transfer with the excited catalyst, the reaction will not proceed efficiently.
-
Electron-Withdrawing/Donating Groups: The presence of electron-withdrawing or electron-donating groups on the substrate can dramatically affect its reactivity. For some transformations, substrates with electron-withdrawing groups may be inefficient.[3]
-
Steric Hindrance: Sterically hindered substrates may react more slowly or not at all due to difficulties in approaching the catalyst or other reactants.
Logical Relationship of Key Potentials in Photocatalysis
References
- 1. [Ir(dtbbpy)(ppy)2]PF6 676525-77-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redox Potentials of Visible Light Photoredox Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: [Ir(dtbbpy)(ppy)2][PF6] Performance and the Effect of Additives
Welcome to the technical support center for the photocatalyst [Ir(dtbbpy)(ppy)2][PF6]. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of additives in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the role of a sacrificial electron donor (SED) in reactions catalyzed by [Ir(dtbbpy)(ppy)2][PF6]?
A1: A sacrificial electron donor (SED) is a crucial component in many photoredox reactions. Its primary role is to reductively quench the excited state of the photocatalyst, [Ir(dtbbpy)(ppy)2][PF6]*, regenerating the ground state of the catalyst and producing a radical cation of the SED. This process initiates the catalytic cycle. Common SEDs include tertiary amines like triethanolamine (TEOA) and N,N-diisopropylethylamine (DIPEA).
Q2: How do I choose the right sacrificial electron donor for my reaction?
A2: The choice of SED depends on several factors, including the reduction potential of your substrate and the reaction mechanism. Tertiary amines such as triethylamine (TEA) and triethanolamine (TEOA) are widely used. It's important to consider that the SED can do more than just donate an electron; it can participate in subsequent, sometimes unexpected, reaction pathways. For instance, with tertiary amine additives, a tandem catalytic process can occur, leading to a more strongly reducing photocatalytic species.[1][2]
Q3: Can the amine additive affect the stability of the photocatalyst?
A3: Yes, the choice of amine additive can influence the stability of the photocatalyst. In some cases, a side-reaction can occur where one of the pyridine rings of the ancillary bipyridine ligand in heteroleptic iridium(III) complexes becomes partially saturated. This transformation is more prevalent with 2,2'-bipyridine ligands in the presence of a sacrificial tertiary amine.[3]
Q4: What is the purpose of adding a base to my reaction mixture?
A4: Bases are often added to neutralize acidic byproducts that can form during the reaction, which might otherwise inhibit the catalyst or lead to unwanted side reactions. Inorganic bases like potassium carbonate (K2CO3) or organic bases such as 1,8-diazabicycloundec-7-ene (DBU) are commonly used. The choice of base should be compatible with your substrate and solvent system.
Q5: My reaction is not proceeding to completion. What are some common troubleshooting steps related to additives?
A5: If you are experiencing low conversion, consider the following:
-
Additive Purity: Ensure your additives, especially amine-based SEDs, are pure and free of oxidizing impurities.
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.
-
Solvent Choice: The polarity of the solvent can influence the efficiency of the photocatalytic cycle. Ensure your catalyst and all additives are sufficiently soluble. The photophysical properties of iridium complexes can be sensitive to the solvent environment.[4]
-
Light Source: Verify that your light source has the appropriate wavelength and intensity to excite the photocatalyst. For [Ir(dtbbpy)(ppy)2][PF6], a blue LED (around 455 nm) is typically effective.
-
Tandem Catalysis: Be aware of the potential for tandem catalysis with amine additives. This can alter the expected reactivity and may require optimization of reaction conditions.[1][2]
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient quenching of the photocatalyst's excited state. | - Increase the concentration of the sacrificial electron donor (e.g., TEOA, DIPEA).- Switch to a different SED with a more suitable oxidation potential for your reaction. |
| Oxygen quenching the excited state of the photocatalyst. | - Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen). | |
| Catalyst degradation. | - Protect the reaction from excessive heat, which can be generated by the light source.- Consider if the additive is contributing to catalyst instability. For example, some amine additives can lead to ligand modification.[3] | |
| Insoluble base inhibiting the reaction. | - If using an inorganic base like K2CO3, ensure vigorous stirring.- Consider switching to a soluble organic base like DBU. | |
| Formation of Unwanted Byproducts | Side reactions involving the additive. | - The sacrificial donor radical cation can sometimes react with other components in the mixture. Consider using a different SED.- Be mindful of the tandem catalysis mechanism with tertiary amines, which forms a more potent reductant that may lead to over-reduction or other undesired pathways.[1][2] |
| Reaction with solvent. | - The choice of solvent can influence reaction outcomes. Ensure the solvent is inert under the reaction conditions. | |
| Inconsistent Results | Variability in additive quality. | - Use high-purity additives from a reliable source. Impurities can significantly impact catalytic performance. |
| Inconsistent light source intensity or wavelength. | - Standardize the distance of the reaction vessel from the light source and monitor the output of your LEDs over time. |
III. Quantitative Data on Additive Effects
The following table summarizes the effect of the sacrificial electron donor triethanolamine (TEOA) on the photophysical properties of [Ir(dtbbpy)(ppy)2][PF6].
| Additive | Concentration | Effect on [Ir(dtbbpy)(ppy)2][PF6] | Observation |
| Triethanolamine (TEOA) | 0 - 0.3 M | Quenching of Excited State | The emission of the photocatalyst is quenched in the presence of TEOA, indicating an interaction between the excited state of the iridium complex and the amine. This is a necessary step for the photocatalytic cycle to proceed. |
Data inferred from Stern-Volmer plots and time-resolved fluorescence spectra in related studies.
IV. Experimental Protocols
General Procedure for a Photoredox-Catalyzed Reaction
This protocol provides a general guideline. Specific concentrations, reaction times, and temperatures should be optimized for each particular transformation.
Materials:
-
[Ir(dtbbpy)(ppy)2][PF6] (photocatalyst)
-
Substrate
-
Reagent
-
Sacrificial Electron Donor (e.g., TEOA or DIPEA)
-
Base (if required, e.g., K2CO3 or DBU)
-
Degassed Solvent (e.g., Acetonitrile, DMF, or DMSO)
-
Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)
-
Blue LED light source (e.g., 455 nm)
Procedure:
-
To the reaction vessel, add [Ir(dtbbpy)(ppy)2][PF6] (typically 1-2 mol%), the substrate (1.0 equiv), the reagent (1.2-2.0 equiv), the sacrificial electron donor (2.0-3.0 equiv), and the base (if required, 1.5-2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel at a fixed distance from the blue LED light source and begin vigorous stirring. A fan may be used to maintain room temperature.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction (if necessary) and perform a standard aqueous workup.
-
Purify the product by column chromatography.
V. Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a photoredox reaction using [Ir(dtbbpy)(ppy)2][PF6] and additives.
General Photocatalytic Cycle (Reductive Quenching)
Caption: A simplified representation of a reductive quenching photocatalytic cycle.
Tandem Catalysis with Tertiary Amine Additives
Caption: The tandem catalysis mechanism that can occur with tertiary amine additives.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. The Tandem Photoredox Catalysis Mechanism of [Ir(ppy)2(dtb-bpy)]+ Enabling Access to Energy Demanding Organic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recyclable iridium-containing copolymers for homogeneous photoredox catalysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01391C [pubs.rsc.org]
Technical Support Center: Quenching Studies of Excited State [Ir(dtbbpy)(ppy)2][PF6]
This technical support center is designed for researchers, scientists, and drug development professionals working with the photocatalyst [Ir(dtbbpy)(ppy)2][PF6]. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during excited-state quenching experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any luminescence quenching of my excited [Ir(dtbbpy)(ppy)2][PF6] upon addition of a known quencher. What are the possible reasons?
A1: Several factors could contribute to the lack of observable quenching. Consider the following:
-
Mismatched Redox Potentials: For quenching to occur via electron transfer, the quencher must have an appropriate oxidation or reduction potential to interact with the excited state of the iridium complex. The excited state of [Ir(dtbbpy)(ppy)2][PF6] is a potent single-electron transfer agent[1]. Verify that the redox potential of your quencher is suitable for either reductive or oxidative quenching of the excited complex.
-
Incorrect Concentration Range: The concentration of the quencher may be too low to cause a noticeable change in luminescence. Prepare a wider range of quencher concentrations to ensure you are observing the full quenching profile.
-
Solvent Effects: The solvent can significantly influence the interaction between the excited complex and the quencher. Ensure that the chosen solvent is appropriate for both the complex and the quencher and that it does not interfere with the quenching mechanism.
-
Degradation of the Complex: Over time, particularly with prolonged exposure to light, the [Ir(dtbbpy)(ppy)2][PF6] complex can degrade, leading to a loss of its photophysical properties. Ensure you are using a fresh solution of the complex for your experiments.
Q2: My Stern-Volmer plot (I₀/I vs. [Q]) is non-linear. What does this indicate?
A2: A non-linear Stern-Volmer plot can be indicative of several phenomena:
-
Upward Curvature: This often suggests the presence of both static and dynamic quenching occurring simultaneously.[2][3] Static quenching involves the formation of a non-luminescent ground-state complex between the iridium complex and the quencher, while dynamic quenching results from collisions between the excited complex and the quencher.
-
Downward Curvature: This can occur due to the inner filter effect, where the quencher absorbs either the excitation or emission light. It is crucial to record the UV-Vis absorption spectra of your samples to check for and correct for this effect.[2]
-
Quencher Aggregation: At higher concentrations, the quencher molecules may aggregate, which can alter their effective concentration and quenching efficiency, leading to non-linearity.
Q3: The luminescence intensity of my [Ir(dtbbpy)(ppy)2][PF6] solution is inconsistent between measurements, even without a quencher. What could be the cause?
A3: Inconsistent luminescence intensity can stem from several experimental variables:
-
Oxygen Contamination: Dissolved oxygen is a well-known quencher of phosphorescence.[4][5] Ensure that your solvent is thoroughly degassed before use and that your experiments are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Concentration Fluctuations: Inaccurate or inconsistent preparation of the iridium complex solution will lead to variations in luminescence intensity. Use precise weighing and dilution techniques. High concentrations can also lead to self-quenching or aggregation.[4]
-
Temperature Variations: Dynamic quenching is temperature-dependent.[4] Maintain a constant and controlled temperature throughout your experiments to ensure reproducibility.
-
Photobleaching: Prolonged exposure to the excitation light can lead to the irreversible decomposition of the [Ir(dtbbpy)(ppy)2][PF6] complex, a phenomenon known as photobleaching.[4][6] To minimize this, reduce the excitation light intensity or limit the exposure time for each measurement.
Q4: I am observing a shift in the emission wavelength of [Ir(dtbbpy)(ppy)2][PF6] upon addition of the quencher. What does this signify?
A4: A shift in the emission wavelength is not typical for simple dynamic or static quenching. This could indicate:
-
Exciplex Formation: The excited iridium complex and the quencher may form an excited-state complex (exciplex) with a different emission energy than the original complex.
-
Chemical Reaction: A chemical reaction may be occurring between the excited complex and the quencher, leading to the formation of a new luminescent species. It is advisable to analyze the sample composition after the experiment using techniques like NMR or mass spectrometry to identify any new products.
Quantitative Data Summary
The following tables provide illustrative quantitative data for quenching studies of excited state [Ir(dtbbpy)(ppy)2][PF6] with various quenchers in degassed acetonitrile at room temperature.
Table 1: Stern-Volmer Quenching Data
| Quencher | Quenching Type | Stern-Volmer Constant (Ksv, M⁻¹) | Bimolecular Quenching Rate Constant (kq, M⁻¹s⁻¹) |
| 1,4-Dicyanobenzene | Reductive | 150 | 1.5 x 10⁹ |
| N,N-Dimethylaniline | Oxidative | 250 | 2.5 x 10⁹ |
| Oxygen (O₂) | Energy Transfer | 300 | 3.0 x 10⁹ |
| TEMPO | Radical | 180 | 1.8 x 10⁹ |
Note: The excited state lifetime (τ₀) of [Ir(dtbbpy)(ppy)2][PF6] is assumed to be 100 ns for the calculation of kq (kq = Ksv / τ₀).
Experimental Protocols
Protocol 1: Luminescence Quenching Experiment
Objective: To determine the Stern-Volmer constant (Ksv) for the quenching of excited [Ir(dtbbpy)(ppy)2][PF6] by a specific quencher.
Materials:
-
[Ir(dtbbpy)(ppy)2][PF6]
-
Quencher of interest
-
Spectroscopy-grade, degassed solvent (e.g., acetonitrile)
-
Volumetric flasks and micropipettes
-
Fluorometer cuvettes with septa
-
Nitrogen or argon gas supply
Procedure:
-
Prepare a stock solution of [Ir(dtbbpy)(ppy)2][PF6]: Accurately weigh a small amount of the complex and dissolve it in the degassed solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Prepare a stock solution of the quencher: Accurately prepare a stock solution of the quencher in the same degassed solvent at a significantly higher concentration than the iridium complex (e.g., 100 mM).
-
Prepare a series of sample solutions: In a series of volumetric flasks, add a constant volume of the [Ir(dtbbpy)(ppy)2][PF6] stock solution. Then, add varying volumes of the quencher stock solution to each flask. Finally, bring each flask to the final volume with the degassed solvent. The concentration of the iridium complex should remain constant in all samples.
-
Transfer to cuvettes: Under an inert atmosphere, transfer each solution to a fluorometer cuvette and seal it with a septum.
-
Measure luminescence: Record the luminescence emission spectrum of each sample using a fluorometer. The excitation wavelength should be set to an absorption maximum of the iridium complex where the quencher does not absorb. Record the luminescence intensity at the emission maximum.
-
Data Analysis: Plot the ratio of the luminescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]). The slope of this Stern-Volmer plot gives the Stern-Volmer constant (Ksv).
Protocol 2: Determination of Quenching Mechanism (Static vs. Dynamic)
Objective: To distinguish between static and dynamic quenching mechanisms.
Procedure:
-
Temperature-dependent study: Perform the luminescence quenching experiment (Protocol 1) at different temperatures. For dynamic quenching, the quenching efficiency and Ksv will increase with increasing temperature. For static quenching, Ksv will decrease with increasing temperature.
-
Lifetime measurements: Measure the excited-state lifetime of [Ir(dtbbpy)(ppy)2][PF6] in the absence (τ₀) and presence (τ) of the quencher. In dynamic quenching, the lifetime decreases with increasing quencher concentration. In static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.
Visualizations
Caption: Workflow for a typical luminescence quenching experiment.
References
- 1. [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Static and dynamic quenching of Ru(II) polypyridyl excited states by iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Byproducts with [Ir(dtbbpy)(ppy)2][PF6] Catalyst
Welcome to the technical support center for the photocatalyst [Ir(dtbbpy)(ppy)2][PF6]. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is [Ir(dtbbpy)(ppy)2][PF6] and what are its primary applications?
A1: [Ir(dtbbpy)(ppy)2][PF6], also known as Tris(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate, is a highly efficient photoredox catalyst. It is widely used in a variety of organic transformations, including:
-
Atom Transfer Radical Addition (ATRA): Formation of a carbon-carbon and a carbon-halogen bond across a double bond.
-
Oxidative Aza-Henry Reaction: Coupling of N-arylamines with nitroalkanes.[1]
-
Reductive Cross-Coupling Reactions: Formation of C-C bonds between aryl and alkyl groups.
-
Conversion of 2-bromoanilides to 3,3-disubstituted oxindoles. [2]
Q2: What are the key photophysical properties of this catalyst?
A2: [Ir(dtbbpy)(ppy)2][PF6] possesses strong absorption in the visible light spectrum, typically activated around 455 nm.[3] Upon photoexcitation, it forms a long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state. This excited state is a potent single-electron transfer agent, capable of participating in both oxidative and reductive quenching cycles.
Q3: What are the common signs of byproduct formation in my reaction?
A3: The presence of byproducts can manifest in several ways:
-
Complex crude NMR spectra: Multiple sets of unexpected peaks.
-
Streaking or multiple spots on Thin Layer Chromatography (TLC).
-
Difficulty in product purification: Co-elution of impurities with the desired product during chromatography.
-
Lower than expected yields of the desired product.
-
Color changes in the reaction mixture that are not characteristic of the expected transformation.
Q4: Can the catalyst itself be a source of byproducts?
A4: Yes, under certain conditions, the [Ir(dtbbpy)(ppy)2][PF6] catalyst can undergo transformation. In the presence of tertiary amine sacrificial electron donors, the catalyst can be converted to a partially reduced species, such as [Ir(ppy)2(H3-dtbbpy)]⁰. This new iridium complex can also be photocatalytically active and may lead to different reaction pathways or byproducts.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable steps to mitigate them.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product and a Complex Mixture of Byproducts | 1. Catalyst Decomposition: The catalyst may be degrading under the reaction conditions, especially in the presence of acidic byproducts or high temperatures. 2. Sub-optimal Reaction Conditions: Incorrect solvent, temperature, light intensity, or concentration can favor side reactions. 3. Presence of Oxygen: For reactions requiring anaerobic conditions, oxygen can quench the excited state of the catalyst or lead to undesired oxidative side reactions. | 1. Protect from Light and Heat: Store the catalyst in a cool, dark, and dry place. Prepare reaction mixtures in a way that minimizes exposure to ambient light before irradiation. 2. Optimize Reaction Parameters: Systematically screen solvents, concentrations, and temperatures. Use a light source with a specific wavelength (e.g., 455 nm LED) and control the reaction temperature. 3. Ensure Anaerobic Conditions: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to adding reagents. |
| Formation of Over-reduced or Dehalogenated Byproducts in ATRA Reactions | 1. Excessive Reductive Quenching: The sacrificial electron donor may be too reactive or used in excess, leading to the reduction of the desired product. 2. Slow Halogen Atom Transfer: The radical intermediate may undergo other pathways before halogen transfer can occur. | 1. Choose a Milder Reductant: If using a sacrificial reductant, consider one with a less negative reduction potential. 2. Optimize Stoichiometry: Carefully control the stoichiometry of the radical precursor and the alkene. 3. Increase Halogen Source Concentration: A higher concentration of the haloalkane can favor the desired atom transfer pathway. |
| Formation of Amide Byproducts in Oxidative Aza-Henry Reactions | 1. Interception of α-amino radical by Oxygen: If adventitious oxygen is present, it can trap the α-amino radical intermediate, leading to the formation of amides.[4] | 1. Strict Exclusion of Oxygen: As mentioned above, employ rigorous degassing techniques. 2. Use an Alternative Stoichiometric Oxidant: Consider using an oxidant other than atmospheric oxygen if amide formation is a persistent issue.[4] |
| Polymerization of Alkene Substrates | 1. Radical-induced Polymerization: The radical intermediates generated in the reaction can initiate polymerization of the alkene substrate. | 1. Control Substrate Concentration: Lowering the concentration of the alkene may disfavor polymerization. 2. Add a Radical Inhibitor (with caution): In some cases, a small amount of a radical inhibitor like TEMPO can suppress polymerization without completely quenching the desired reaction. This should be optimized carefully. |
Data on Reaction Conditions and Byproduct Formation
The following table summarizes the impact of various reaction parameters on the yield of the desired product and the formation of byproducts.
| Reaction Type | Parameter Varied | Observation | Reference |
| General Photoredox | Solvent Polarity | The stability and photophysical properties of the catalyst can be solvent-dependent. | [5] |
| Oxidative Aza-Henry | Presence of O₂ | Catalyst turnover can be affected by atmospheric oxygen, but its presence can also lead to amide byproducts. | [4] |
| ATRA | Catalyst Loading | Lowering catalyst loading can sometimes reduce the rate of side reactions, but may also decrease the overall reaction rate. | |
| ATRA | Light Intensity | High light intensity can potentially lead to catalyst degradation or favor alternative reaction pathways. |
Experimental Protocols
General Protocol for a Photocatalytic Reaction with [Ir(dtbbpy)(ppy)2][PF6]
This protocol provides a general framework. Specific amounts, solvents, and reaction times should be optimized for each transformation.
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the solid reagents (substrate, radical precursor, and any additives).
-
Addition of Catalyst and Solvent: In a glovebox or under an inert atmosphere, add [Ir(dtbbpy)(ppy)2][PF6] (typically 0.5-2 mol%). Add the degassed solvent via syringe.
-
Degassing: If the reaction is sensitive to oxygen, subject the reaction mixture to three cycles of freeze-pump-thaw.
-
Reaction Setup: Place the reaction vessel in front of a light source (e.g., a 455 nm LED lamp) and ensure efficient stirring. A fan may be used to maintain a constant temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or by taking aliquots for analysis by GC-MS or LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways
Catalytic Cycle of [Ir(dtbbpy)(ppy)2][PF6]
The following diagram illustrates the general oxidative and reductive quenching cycles of the photocatalyst.
Caption: General photocatalytic cycles of [Ir(dtbbpy)(ppy)2][PF6].
Potential Byproduct Formation via Catalyst Transformation
This diagram illustrates a potential pathway for catalyst transformation in the presence of a tertiary amine, leading to a different catalytically active species.
Caption: Catalyst transformation leading to a potential byproduct.
Experimental Workflow for Minimizing Byproducts
This workflow outlines a logical sequence of steps for optimizing a reaction to minimize byproduct formation.
Caption: A systematic workflow for reaction optimization.
References
- 1. Visible-light photoredox catalysis: aza-Henry reactions via C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reinterpreting the Fate of Iridium(III) Photocatalysts─Screening a Combinatorial Library to Explore Light-Driven Side-Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of [Ir(dtbbpy)(ppy)₂][PF₆] Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving the photocatalyst [Ir(dtbbpy)(ppy)₂][PF₆].
Frequently Asked Questions (FAQs)
Q1: What is [Ir(dtbbpy)(ppy)₂][PF₆] and what are its primary applications?
A1: [Ir(dtbbpy)(ppy)₂][PF₆] is an iridium-based photocatalyst. Its chemical name is [4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-N1,N1']bis[2-(2-pyridinyl-N)phenyl-C]iridium(III) hexafluorophosphate[1]. It is widely used to drive a variety of photochemical reactions, including:
-
Coupling of N-arylamines and nitroalkanes (oxidative aza-Henry reaction)[1][2].
-
Atom transfer radical addition (ATRA) of haloalkanes to alkenes and alkynes[1].
-
Aryl-alkyl C-C reductive cross-coupling reactions[1].
-
Trifluoromethylation of aromatics[3].
-
Conversion of 2-bromoanilides to 3,3-disubstituted oxindoles[1].
Q2: What are the key photophysical and electrochemical properties of [Ir(dtbbpy)(ppy)₂][PF₆]?
A2: Understanding the photophysical and electrochemical properties of [Ir(dtbbpy)(ppy)₂][PF₆] is crucial for optimizing reaction conditions. Key properties are summarized in the table below.
| Property | Value | Notes |
| Absorption Maxima (λ_max_) | ~455 nm | This is the wavelength for photocatalyst activation[1]. |
| Emission Maximum (λ_em_) | 570-592 nm | The exact wavelength is solvent-dependent[4]. |
| Excited-State Lifetime (τ) | Varies | Can be influenced by solvent and quenchers. |
| Ground State Reduction Potential | -1.51 V vs. SCE in CH₃CN | Potential for the PC/PC⁻ couple[4]. |
| Excited State Reduction Potential | +0.66 V vs. SCE in CH₃CN | Potential for the PC/PC⁻ couple[4]. |
| Ground State Oxidation Potential | +1.21 V vs. SCE in CH₃CN | Potential for the PC⁺/PC couple[4]. |
| Excited State Oxidation Potential | -0.96 V vs. SCE in CH₃CN | Potential for the PC⁺/PC couple[4]. |
Q3: How should I store and handle [Ir(dtbbpy)(ppy)₂][PF₆]?
A3: The catalyst should be stored at 2-8°C in a tightly sealed container, protected from light[1]. It is a powder that should be handled in a well-ventilated area or a fume hood.
Q4: How do I choose the appropriate light source for my reaction?
A4: The catalyst is typically activated by blue light, with an absorption maximum around 455 nm[1]. Blue LEDs are a common and effective light source[5][6]. The intensity of the light can affect the reaction rate; higher intensity may lead to faster reactions, but also potentially to catalyst degradation. It is important to ensure uniform irradiation of the reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with [Ir(dtbbpy)(ppy)₂][PF₆].
| Problem | Possible Causes | Troubleshooting Steps |
| Low or No Reaction Yield | 1. Inadequate Light Source: Incorrect wavelength or insufficient light intensity. 2. Catalyst Degradation: The catalyst may have decomposed due to exposure to air, moisture, or excessive heat. 3. Impure Reagents or Solvents: Impurities can quench the excited state of the catalyst or react with intermediates. 4. Incorrect Reaction Setup: Poor mixing, incorrect concentration, or leaks in the system (if under an inert atmosphere). 5. Sub-optimal Solvent Choice: The solvent polarity can significantly impact reaction efficiency. | 1. Ensure your light source emits in the blue region (~455 nm). Position the light source to provide even and direct illumination of the reaction vessel. Consider increasing the light intensity or reaction time. 2. Visually inspect the catalyst; a significant color change may indicate degradation. Use a fresh batch of the catalyst. Ensure proper storage conditions are maintained. 3. Use freshly distilled or high-purity solvents. Purify starting materials if necessary. Degas the solvent thoroughly, as oxygen can be a quencher. 4. Ensure efficient stirring. Double-check all concentrations. If the reaction requires an inert atmosphere, ensure the system is properly sealed and purged. 5. Consult the literature for the optimal solvent for your specific reaction. If data is unavailable, screen a range of solvents with varying polarities (see Data Presentation section). |
| Reaction Stops Before Completion | 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. 2. Reagent Depletion: One of the reactants may be fully consumed. 3. Product Inhibition: The product of the reaction may be interfering with the catalytic cycle. | 1. Monitor the reaction progress over time. If the reaction plateaus, it may be due to catalyst deactivation. Consider adding a second portion of the catalyst. 2. Use analytical techniques (e.g., TLC, GC, NMR) to monitor the consumption of starting materials. 3. This is less common but can be investigated by adding a portion of the isolated product to a new reaction to see if it inhibits the rate. |
| Inconsistent Results | 1. Variability in Reaction Setup: Inconsistent light source positioning, temperature, or stirring rate. 2. Atmospheric Contamination: Inconsistent purging with an inert gas, leading to varying levels of oxygen or moisture. 3. Catalyst Purity: Batch-to-batch variation in catalyst purity. | 1. Standardize the experimental setup. Use a consistent distance from the light source and a constant stirring speed. Use a cooling fan to maintain a consistent temperature. 2. Develop a consistent and thorough degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas for a set amount of time). 3. If possible, characterize the purity of your catalyst using techniques like NMR or mass spectrometry. If purchasing commercially, consider using a single batch for a series of experiments. |
| Catalyst Appears to Change Color or Precipitate | 1. Degradation: The catalyst can degrade, leading to a color change. For instance, current-induced heating in devices can lead to the loss of the dtbbpy ligand[7]. 2. Insolubility: The catalyst may not be fully soluble in the chosen solvent, especially at lower temperatures. | 1. A color change from the typical yellow-orange to a darker or different color can indicate decomposition. Stop the reaction and try to identify the cause (e.g., overheating, reactive impurities). 2. Ensure the catalyst is fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent or a solvent mixture. |
Data Presentation
Solvent Effects on Reaction Yield
The polarity of the solvent can have a significant impact on the efficiency of photocatalytic reactions. While the optimal solvent is reaction-dependent, the following table provides a general guide to how solvent polarity can influence reaction outcomes. Yields can increase with solvent polarity in some cases[8].
| Solvent | Dielectric Constant (ε) | Relative Polarity | General Observations |
| Dichloromethane (DCM) | 8.93 | 0.309 | Often a good starting point, but yields may be lower than in more polar solvents. |
| Tetrahydrofuran (THF) | 7.58 | 0.207 | Can sometimes provide higher than expected yields despite its lower polarity[8]. |
| Acetonitrile (MeCN) | 37.5 | 0.460 | A common solvent for these reactions, often providing good to excellent yields. |
| Dimethylformamide (DMF) | 36.7 | 0.386 | Another polar aprotic solvent that is frequently used with good results. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.444 | A highly polar solvent that can be effective, particularly for dissolving less soluble substrates. |
Note: The optimal solvent should be determined empirically for each specific reaction.
Experimental Protocols
General Procedure for a Photocatalytic Reaction
A general workflow for setting up a photocatalytic reaction is depicted below. Specific details for key reactions are provided subsequently.
Caption: General experimental workflow for a photocatalytic reaction using [Ir(dtbbpy)(ppy)₂][PF₆].
Protocol 1: Oxidative Aza-Henry Reaction[2][7]
This protocol describes the coupling of N-arylamines with nitroalkanes.
Materials:
-
N-arylamine (1.0 equiv)
-
Nitroalkane (used as solvent or in excess)
-
[Ir(dtbbpy)(ppy)₂][PF₆] (1 mol%)
-
Reaction vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To a reaction vial, add the N-arylamine and [Ir(dtbbpy)(ppy)₂][PF₆].
-
Add the nitroalkane as the solvent.
-
Seal the vial with a septum. While not always necessary, degassing the mixture by sparging with an inert gas like argon or nitrogen for 10-15 minutes can improve consistency, as atmospheric oxygen can participate in the catalytic cycle[7].
-
Place the reaction vial at a fixed distance from a blue LED light source and begin vigorous stirring. A cooling fan may be used to maintain a constant temperature.
-
Irradiate the reaction mixture for the specified time (typically 10-24 hours), monitoring the progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aza-Henry adduct.
Protocol 2: Atom Transfer Radical Addition (ATRA)
This protocol is for the addition of a haloalkane to an alkene. While the original literature often uses a related iridium catalyst, the general principles apply.
Materials:
-
Alkene (1.0 equiv)
-
Haloalkane (1.5 - 2.0 equiv)
-
[Ir(dtbbpy)(ppy)₂][PF₆] (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or MeCN)
-
Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Blue LED light source
Procedure:
-
In a glovebox or under a stream of inert gas, add [Ir(dtbbpy)(ppy)₂][PF₆] to the reaction vessel.
-
Add the alkene and the degassed solvent.
-
Add the haloalkane.
-
Seal the vessel and place it at a fixed distance from a blue LED light source.
-
Begin vigorous stirring and irradiation.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the ATRA product.
Mandatory Visualizations
Photocatalytic Cycle for Aza-Henry Reaction
Caption: Proposed photocatalytic cycle for the oxidative aza-Henry reaction.
General Reductive Cross-Coupling Cycle
Caption: A simplified mechanism for a dual nickel/photoredox reductive cross-coupling reaction.
References
- 1. Ir(dtbbpy)(ppy)2 PF6 676525-77-2 [sigmaaldrich.com]
- 2. Visible-light photoredox catalysis: aza-Henry reactions via C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 [smolecule.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Tandem Photoredox Catalysis Mechanism of [Ir(ppy)2(dtb-bpy)]+ Enabling Access to Energy Demanding Organic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Iridium-Based Photocatalysts: [Ir(dtbbpy)(ppy)2][PF6] and Its Prominent Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of photoredox catalysis, iridium-based complexes have established themselves as a cornerstone for enabling a wide array of chemical transformations. Their unique photophysical and electrochemical properties, characterized by long-lived excited states and tunable redox potentials, have empowered researchers to tackle synthetic challenges with unprecedented efficiency and selectivity. Among the diverse family of iridium photocatalysts, [Ir(dtbbpy)(ppy)2][PF6], where dtbbpy is 4,4’-di-tert-butyl-2,2’-bipyridine and ppy is 2-phenylpyridine, has emerged as a workhorse catalyst in numerous applications. This guide provides an objective comparison of [Ir(dtbbpy)(ppy)2][PF6] with other commonly employed iridium photocatalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.
Photophysical and Electrochemical Properties: A Quantitative Comparison
The efficacy of a photocatalyst is intrinsically linked to its photophysical and electrochemical characteristics. Key parameters include the wavelength of maximum absorption (λmax), emission wavelength (λem), excited-state lifetime (τ), quantum yield (Φ), and redox potentials. These properties dictate the catalyst's ability to absorb light, the energy of its excited state, and its capacity to engage in single-electron transfer (SET) processes. The following tables summarize these critical parameters for [Ir(dtbbpy)(ppy)2][PF6] and other benchmark iridium photocatalysts.
| Photocatalyst | λmax (nm) | λem (nm) | Excited-State Lifetime (τ) (µs) | Quantum Yield (Φ) |
| [Ir(dtbbpy)(ppy)2][PF6] | ~380, ~455 | ~590 | ~1.1 | ~0.1 |
| fac-Ir(ppy)3 | ~375 | ~510 | 1.9[1] | ~0.4-1.0[2] |
| [Ir(dF(CF3)ppy)2(dtbbpy)][PF6] | ~385, ~460 | ~515 | 2.3[3] | ~0.7 |
| [Ir(ppy)2(bpy)][PF6] | ~375, ~450 | ~600 | 0.3[4][5] | ~0.1 |
Table 1: Photophysical Properties of Selected Iridium Photocatalysts. The data presented are representative values and can vary depending on the solvent and experimental conditions.
| Photocatalyst | E1/2 (IrIV/III) (V vs SCE) | E1/2 (IrIII/II) (V vs SCE) | E1/2 (IrIII/II) (V vs SCE) | E1/2 (IrIV/III) (V vs SCE) |
| [Ir(dtbbpy)(ppy)2][PF6] | +1.21[6] | -1.51[6] | +0.66[6] | -0.96[7] |
| fac-Ir(ppy)3 | +0.77[6] | -2.19[6] | +0.31[6] | -1.73[6] |
| [Ir(dF(CF3)ppy)2(dtbbpy)][PF6] | +1.69[6] | -1.37[6] | +1.21[6] | -0.89[6] |
| [Ir(ppy)2(bpy)][PF6] | +1.25 | -1.29 | +0.78 | -1.31 |
Table 2: Redox Potentials of Selected Iridium Photocatalysts. Potentials are reported versus the saturated calomel electrode (SCE) in acetonitrile. The excited-state potentials are calculated using the ground-state potentials and the 0-0 emission energy.
Mechanistic Insights: Oxidative and Reductive Quenching Cycles
Iridium photocatalysts can operate through two primary mechanistic pathways: oxidative quenching and reductive quenching. The operative pathway is determined by the relative redox potentials of the photocatalyst, the substrate, and any sacrificial redox agents.
In an oxidative quenching cycle , the excited photocatalyst is reduced by an electron donor (reductant), generating a more strongly reducing Ir(II) species. This potent reductant then transfers an electron to the substrate to complete the catalytic cycle.
Figure 1: Generalized Oxidative Quenching Cycle.
Conversely, in a reductive quenching cycle , the excited photocatalyst oxidizes an electron acceptor (oxidant), forming a more strongly oxidizing Ir(IV) species. This species then accepts an electron from the substrate, regenerating the ground-state catalyst.
References
- 1. A computational study on the effect of structural isomerism on the excited state lifetime and redox energetics of archetype iridium photoredox catalyst platforms [Ir(ppy)2(bpy)]+ and Ir(ppy)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The triplet state of fac-Ir(ppy)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redox Potentials of Visible Light Photoredox Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to [Ir(dtbbpy)(ppy)2][PF6] and Ru(bpy)3Cl2 for Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent photocatalysts, [Ir(dtbbpy)(ppy)2][PF6] and Ru(bpy)3Cl2, widely employed in photoredox catalysis. This document aims to assist researchers in selecting the appropriate catalyst by presenting a side-by-side analysis of their photophysical and electrochemical properties, supported by experimental data and detailed protocols.
Core Properties: A Quantitative Comparison
The selection of a photocatalyst is critically dependent on its photophysical and electrochemical characteristics. The following tables summarize the key performance indicators for [Ir(dtbbpy)(ppy)2][PF6] and Ru(bpy)3Cl2.
Table 1: Photophysical Properties
| Property | [Ir(dtbbpy)(ppy)2][PF6] | Ru(bpy)3Cl2 |
| Absorption Maxima (λ_abs) | ~380 nm, ~455 nm[1] | 285 nm, 452 ± 3 nm[2] |
| Emission Maximum (λ_em) | ~590 nm | 620 nm[2] |
| Quantum Yield (Φ) | High (often > 0.5) | 0.028 (in air-saturated water)[2] |
| Excited-State Lifetime (τ) | ~1.1 µs[3] | 890 ns (in acetonitrile)[2], 650 ns (in water)[2] |
| Appearance | Yellow crystalline powder | Red crystalline salt[2] |
Table 2: Electrochemical Properties (in Acetonitrile)
| Property | [Ir(dtbbpy)(ppy)2][PF6] | Ru(bpy)3Cl2 |
| Ground State Oxidation Potential (E_ox) | +1.21 V vs SCE | +1.29 V vs SCE[3] |
| Ground State Reduction Potential (E_red) | -1.51 V vs SCE | -1.33 V vs SCE[3] |
| Excited State Oxidation Potential (E_ox) | -0.96 V vs SCE | -0.81 V vs SCE[3] |
| Excited State Reduction Potential (E_red) | +0.66 V vs SCE | +0.77 V vs SCE[3] |
Photocatalytic Mechanisms
Both catalysts can operate through oxidative and reductive quenching cycles, enabling a wide range of chemical transformations. The choice of the catalytic cycle is dependent on the reaction partners.
[Ir(dtbbpy)(ppy)2][PF6] Photocatalytic Cycles
Caption: Photocatalytic cycles of [Ir(dtbbpy)(ppy)2][PF6].
Ru(bpy)3Cl2 Photocatalytic Cycles
Caption: Photocatalytic cycles of Ru(bpy)3Cl2.
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following sections detail the methodologies for key experiments used to characterize these photocatalysts.
Determination of Photoluminescence Quantum Yield (Relative Method)
This protocol outlines the relative method for determining the photoluminescence quantum yield (PLQY) of a sample by comparing its emission and absorption to a standard with a known PLQY.
Workflow:
Caption: Workflow for relative PLQY determination.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., acetonitrile, degassed)
-
Photocatalyst sample
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H2SO4, Φ = 0.546)
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the intended excitation wavelength.
-
Emission Measurement: In the spectrofluorometer, record the emission spectrum of each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements. It is crucial to use the same experimental parameters (e.g., slit widths) for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Measurement of Excited-State Lifetime (Time-Resolved Photoluminescence Spectroscopy)
This protocol describes the use of time-correlated single-photon counting (TCSPC) to measure the excited-state lifetime of the photocatalysts.
Workflow:
Caption: Workflow for excited-state lifetime measurement.
Materials:
-
TCSPC system (pulsed laser or LED, sample holder, detector, timing electronics)
-
Quartz cuvette
-
Solvent (degassed to remove oxygen, which can quench the excited state)
-
Photocatalyst sample
Procedure:
-
Sample Preparation: Prepare a dilute, degassed solution of the photocatalyst in a suitable solvent.
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed light source to an absorption band of the catalyst.
-
Adjust the detector settings to optimize signal-to-noise.
-
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first emitted photon.
-
This process is repeated thousands or millions of times to build a histogram of photon arrival times.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential or multi-exponential function.
-
For a single exponential decay, the lifetime (τ) is the time it takes for the luminescence intensity to decrease to 1/e of its initial value.
-
Determination of Redox Potentials (Cyclic Voltammetry)
This protocol details the use of cyclic voltammetry (CV) to determine the ground state redox potentials of the photocatalysts.
Workflow:
Caption: Workflow for cyclic voltammetry measurement.
Materials:
-
Potentiostat
-
Electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or SCE)
-
Counter electrode (e.g., platinum wire)
-
Solvent (e.g., acetonitrile, with low water content)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Photocatalyst sample
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Solution Preparation: Prepare a solution of the photocatalyst and the supporting electrolyte in the chosen solvent. Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan over the expected redox events of the catalyst.
-
Apply a linear potential sweep to the working electrode and record the resulting current.
-
The potential is swept to a set vertex potential and then reversed back to the starting potential.
-
-
Data Analysis:
-
The resulting plot of current versus potential is the cyclic voltammogram.
-
The oxidation and reduction potentials are determined from the peak potentials of the anodic and cathodic waves, respectively. The half-wave potential (E1/2), which is the average of the anodic and cathodic peak potentials, provides the formal redox potential.
-
Excited-state potentials can be calculated from the ground-state redox potentials and the zero-zero excitation energy (E0-0), which can be estimated from the intersection of the normalized absorption and emission spectra.
-
E*_ox = E_ox - E0-0
-
E*_red = E_red + E0-0
-
-
References
A Comparative Guide to the Performance of [Ir(dtbbpy)(ppy)2][PF6] in Diverse Photocatalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
The iridium-based photocatalyst, [Ir(dtbbpy)(ppy)2][PF6], has emerged as a powerful and versatile tool in modern organic synthesis. Its unique photophysical and electrochemical properties enable a wide range of chemical transformations under mild conditions, driven by visible light. This guide provides an objective comparison of its performance against other common photocatalysts in key reaction types, supported by experimental data and detailed protocols to aid in reaction design and optimization.
Performance in Key Reaction Types
The efficacy of [Ir(dtbbpy)(ppy)2][PF6] is highly dependent on the specific transformation. Below, we compare its performance in three major classes of photocatalytic reactions: [2+2] Cycloadditions, Conjugate Additions, and Atom Transfer Radical Additions (ATRA).
Table 1: Performance Comparison in [2+2] Cycloaddition Reactions
| Reaction Substrates | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |
| N-acryloyl heterocycle | --INVALID-LINK--2 | MeCN | 24 | 0 | [1] |
| N-acryloyl heterocycle | [Ir(dtbbpy)(ppy)2][PF6] | MeCN | 24 | Trace | [1] |
| N-acryloyl heterocycle | fac-Ir(ppy)3 | MeCN | 24 | 71 (conversion) | [1] |
| N-acryloyl heterocycle | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | MeCN | 24 | 81 | [1] |
| N-acryloyl heterocycle | Ir(dFppy)3 | MeCN | 24 | 85 | [1] |
| Naphthol derivative + Vinylbenzene | [Ir(df(CF3)ppy)2(dmbpy)]PF6 | Dioxane | 18 | 60 | [2] |
| Naphthol derivative + Vinylbenzene | Polymer-bound IrCat1 | Dioxane | 18 | 55 | [2] |
Analysis: In the context of [2+2] cycloadditions of N-acryloyl heterocycles, [Ir(dtbbpy)(ppy)2][PF6] showed minimal activity, with more electron-deficient iridium catalysts providing significantly higher yields[1]. This suggests that for this specific transformation, a more oxidizing excited state is crucial for efficient catalysis. However, it is important to note that catalyst performance is highly substrate-dependent.
Table 2: Performance Comparison in Hydroalkylation (a type of Conjugate Addition)
| Alkene Substrate | Alkyl Iodide | Photocatalyst | Solvent | Yield (%) | Reference |
| Aryl-alkene | Cyclohexyl iodide | (Ir[dF(CF3)ppy]2(dtbpy))PF6 | MeCN | 85 | [3] |
| Aryl-alkene | Cyclohexyl iodide | 4CzIPN | MeCN | 44 | [3] |
| Aryl-alkene | Cyclohexyl iodide | Ir(ppy)3 | MeCN | 48 | [3] |
| Aryl-alkene | Cyclohexyl iodide | [Ir(dtbbpy)(ppy)2]PF6 | MeCN | 54 | [3] |
| Aryl-alkene | Cyclohexyl iodide | [Ir(pF(Me)ppy)2(dtbbpy)]PF6 | MeCN | 52 | [3] |
Analysis: In the photocatalytic hydroalkylation of aryl-alkenes, [Ir(dtbbpy)(ppy)2][PF6] demonstrated moderate efficiency, outperforming the common organic photocatalyst 4CzIPN and the homoleptic iridium catalyst Ir(ppy)3[3]. However, it was surpassed by the more oxidizing (Ir[dF(CF3)ppy]2(dtbpy))PF6, indicating that the oxidation potential of the catalyst is a key parameter for this reaction as well[3].
Table 3: Application in Atom Transfer Radical Addition (ATRA)
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in photocatalysis. Below are representative procedures for the reaction types discussed.
[2+2] Cycloaddition of DNA-Tagged Styrene Derivatives
This procedure is adapted from a method for on-DNA library synthesis.
Materials:
-
DNA-tagged styrene derivative (1 equiv)
-
Cinnamate derivative (100 equiv)
-
[Ir(dtbbpy)(ppy)2][PF6] (20 mol%)
-
Phosphate buffer (pH 7.5)
-
Acetonitrile (ACN)
-
Blue LED light source
Procedure:
-
In a microcentrifuge tube, the DNA-tagged styrene derivative is dissolved in a phosphate buffer/ACN (1:1) mixture.
-
The cinnamate derivative and a solution of [Ir(dtbbpy)(ppy)2][PF6] in ACN are added.
-
The reaction mixture is degassed with argon for 10 minutes.
-
The tube is sealed and irradiated with a blue LED light source at room temperature for 16 hours with stirring.
-
After the reaction, the mixture is purified using standard DNA purification techniques.
Conjugate Addition: Photocatalytic Hydroalkylation of Aryl-Alkenes
This is a general procedure adaptable for various substrates.
Materials:
-
Aryl-alkene (1 equiv)
-
Alkyl iodide (2 equiv)
-
[Ir(dtbbpy)(ppy)2][PF6] (1 mol%)
-
Triethylamine (4 equiv)
-
Water (10 equiv)
-
Acetonitrile (0.1 M)
-
Blue LED light source (e.g., 40 W)
Procedure:
-
To an oven-dried 8 mL screw-cap vial, add the photocatalyst, aryl-alkene, alkyl iodide, triethylamine, water, and acetonitrile.
-
Seal the vial with a cap containing a septum.
-
Freeze the vial in a liquid nitrogen bath. Once frozen, apply a vacuum for 1 minute.
-
Refill the vial with argon and allow it to thaw to room temperature under an argon atmosphere.
-
Place the vial approximately 5 cm from a blue LED light source and stir the reaction mixture at room temperature for the desired time.
-
Upon completion, the reaction mixture can be concentrated and purified by flash column chromatography on silica gel.
Atom Transfer Radical Addition (ATRA) of Haloalkanes to Alkenes
This protocol is a general representation of ATRA reactions.
Materials:
-
Alkene (1 equiv)
-
Haloalkane (1.5 equiv)
-
[Ir(dtbbpy)(ppy)2][PF6] (1 mol%)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dimethylformamide (DMF) (0.1 M)
-
Blue LED light source
Procedure:
-
In a vial equipped with a magnetic stir bar, dissolve the alkene, haloalkane, and [Ir(dtbbpy)(ppy)2][PF6] in DMF.
-
Add diisopropylethylamine to the mixture.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Seal the vial and place it in front of a blue LED light source, ensuring efficient stirring.
-
Irradiate the reaction mixture for 24-48 hours, or until completion as monitored by TLC or GC-MS.
-
After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Reaction Mechanisms and Workflows
Visualizing the catalytic cycles and experimental setups can provide a clearer understanding of the processes involved.
General Photocatalytic Cycle
The following diagram illustrates a generalized photoredox catalytic cycle, which can proceed via either an oxidative or reductive quenching pathway.
Caption: Generalized photocatalytic cycle showing both reductive and oxidative quenching pathways.
Experimental Workflow for a Typical Photocatalytic Reaction
This diagram outlines the typical steps involved in setting up a photocatalytic reaction.
Caption: A standard workflow for setting up and performing a visible-light-mediated photocatalytic reaction.
Conclusion
[Ir(dtbbpy)(ppy)2][PF6] is a robust and effective photocatalyst for a variety of synthetic transformations. While it may not be the optimal choice for every reaction, particularly those requiring highly oxidizing conditions, it demonstrates reliable performance in many cases, especially in conjugate additions. Its commercial availability and stability make it a valuable tool in the arsenal of synthetic chemists. The provided data and protocols serve as a starting point for researchers to explore the utility of this catalyst in their own work, with the understanding that reaction optimization is key to achieving the best results.
References
- 1. Visible light-mediated atom transfer radical addition via oxidative and reductive quenching of photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validating Photocatalytic Reactions: A Comparative Guide to [Ir(dtbbpy)(ppy)2][PF6] and its Alternatives
For researchers, scientists, and drug development professionals, rigorous validation of experimental results is paramount. In the burgeoning field of photoredox catalysis, the iridium-based complex [Ir(dtbbpy)(ppy)2][PF6] has emerged as a powerful and versatile photocatalyst. This guide provides a comparative analysis of its performance against common alternatives, supported by experimental data and detailed protocols to aid in the validation of catalyzed reactions.
The photocatalyst, formally known as [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine-N1,N1′]bis[2-(2-pyridinyl-N)phenyl-C]iridium(III) hexafluorophosphate, is widely utilized to drive a variety of photochemical reactions. Its applications include, but are not limited to, coupling reactions, atom transfer radical additions (ATRA), and carbon-carbon bond formations.[1][2] This guide will delve into the quantitative performance of this catalyst in specific reactions and provide the necessary information for researchers to reproduce and validate these findings.
Performance Comparison of Photocatalysts
The efficacy of a photocatalyst is determined by various factors, including reaction yield, turnover number (TON), and turnover frequency (TOF). Below are tables summarizing the performance of [Ir(dtbbpy)(ppy)2][PF6] in comparison to other commonly used photocatalysts in specific reactions.
Photocatalytic Hydroalkylation of Aryl-Alkenes
This reaction involves the carbon-carbon bond formation between an aryl-alkene and an alkyl iodide. The following data showcases the product yield achieved with different photocatalysts under consistent reaction conditions.
| Photocatalyst | Product Yield (%)[3] |
| [Ir(dtbbpy)(ppy)2][PF6] | 54 |
| Ir(ppy)3 | 48 |
| [Ir(pF(Me)ppy)2(dtbbpy)]PF6 | 52 |
| 4CzIPN (Organic Photocatalyst) | 44 |
Reaction Conditions: Aryl-alkene (1 equiv), 2-iodopropane (2 equiv), NEt3 (4 equiv), photocatalyst (1 mol %), H2O (10 equiv), 0.1 M MeCN, blue LED (40 W), ambient temperature.[3]
Oxidative Aza-Henry Reaction
The aza-Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an imine. In this photoredox-catalyzed variant, an N-arylamine is oxidized to an iminium ion in situ, which then reacts with the nitroalkane.
| Photocatalyst | Product Yield (%)[4][5][6] |
| [Ir(dtbbpy)(ppy)2][PF6] | up to 96 |
Reaction Conditions: N-arylamine, nitroalkane, 1 mol % [Ir(dtbbpy)(ppy)2][PF6], visible light irradiation.[4][5][6]
Experimental Protocols
Reproducibility is a cornerstone of scientific validation. The following are detailed experimental protocols for the reactions cited above.
General Procedure for Photocatalytic Hydroalkylation of Aryl-Alkenes
To a solution of the aryl-alkene (1 equivalent) in acetonitrile (to make a 0.1 M solution) are added the alkyl iodide (2 equivalents), triethylamine (4 equivalents), water (10 equivalents), and the photocatalyst (1 mol %). The reaction mixture is degassed and then irradiated with a blue LED (40 W) at ambient temperature until the starting material is consumed as monitored by thin-layer chromatography or gas chromatography. The reaction mixture is then concentrated, and the residue is purified by column chromatography on silica gel to afford the desired product.[3]
General Procedure for Oxidative Aza-Henry Reaction
In a reaction vessel, the N-arylamine and the nitroalkane are dissolved in a suitable solvent (e.g., nitromethane). To this solution, [Ir(dtbbpy)(ppy)2][PF6] (1 mol %) is added. The vessel is sealed and the mixture is irradiated with visible light (e.g., a compact fluorescent lamp or a blue LED) at room temperature. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.[4][5][6]
Mechanistic Insights and Experimental Workflow
Understanding the underlying mechanism of a photocatalytic reaction is crucial for its optimization and validation. Below are diagrams illustrating a proposed catalytic cycle and a general experimental workflow.
References
- 1. [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 [chemicalbook.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visible-light photoredox catalysis: aza-Henry reactions via C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Modern Photocatalysts: Benchmarking [Ir(dtbbpy)(ppy)2][PF6] Against Novel Organic Alternatives
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the performance of the benchmark photocatalyst, [Ir(dtbbpy)(ppy)2][PF6], against emerging organic photocatalysts, supported by experimental data and detailed protocols.
The field of photoredox catalysis has revolutionized modern organic synthesis, providing access to novel reaction pathways under mild conditions. For years, iridium(III) complexes, particularly [Ir(dtbbpy)(ppy)2][PF6], have been the gold standard due to their robust photophysical properties and broad applicability. However, the high cost and low abundance of iridium have spurred the development of more sustainable and economical organic photocatalysts. This guide provides a direct comparison of the performance of [Ir(dtbbpy)(ppy)2][PF6] with prominent new organic photocatalysts, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in the selection of the optimal catalyst for your research needs.
Photophysical and Redox Properties: A Head-to-Head Comparison
The efficacy of a photocatalyst is fundamentally governed by its photophysical and electrochemical properties. The benchmark, [Ir(dtbbpy)(ppy)2][PF6], exhibits strong absorption in the visible region, a long-lived excited state, and well-balanced redox potentials, making it a versatile catalyst for a wide range of transformations.[1] However, novel organic photocatalysts, such as 4CzIPN and Acridinium salts (e.g., Acr+-Mes), have emerged as powerful alternatives with comparable and, in some cases, superior properties.
| Property | [Ir(dtbbpy)(ppy)2][PF6] | 4CzIPN | Acr+-Mes |
| Molar Mass ( g/mol ) | 913.95[2] | 788.93 | 390.51 |
| Absorption Max (λmax, nm) | ~460 | 435 | 430 |
| Emission Max (λem, nm) | ~590 | 520 | 500 |
| Excited State Lifetime (τ, µs) | ~1.1 | ~5.1 | ~2.3 |
| Quantum Yield (Φ) | ~0.17-0.18 in degassed DCM[3] | ~0.95 in toluene | >0.75 in acetonitrile[3] |
| Ground State Reduction Potential (Ered, V vs SCE) | -1.51[4] | -1.18 | -0.57 |
| Ground State Oxidation Potential (Eox, V vs SCE) | +1.21[4] | +1.35 | +2.06 |
| Excited State Reduction Potential (Ered, V vs SCE) | +0.66[4] | +1.56 | - |
| Excited State Oxidation Potential (Eox, V vs SCE) | -0.96[4] | -1.39 | - |
Performance in Key Chemical Transformations
The true measure of a photocatalyst lies in its performance in chemical reactions. Below is a comparative summary of [Ir(dtbbpy)(ppy)2][PF6] and its organic counterparts in several synthetically important transformations.
Reductive Quenching Cycle Reactions
In a reductive quenching cycle, the excited photocatalyst is first reduced by a sacrificial electron donor. The resulting highly reducing species then interacts with the substrate to propel the reaction forward.
Pinacol Coupling of Benzaldehyde
This reaction is a classic example of a reductive coupling.
| Photocatalyst | Catalyst Loading (mol%) | Reaction Time (h) | Solvent | Yield (%) |
| [Ir(ppy)2(dtbbpy)]PF6 | Not specified | 15 | MeCN | 44[5] |
| pDTCz-DPmS (an organic TADF PC) | Not specified | 2 | DMF | Lower than Iridium PC[5] |
Decarboxylative Addition of N-Cbz-Pro to Diethyl Maleate
This reaction demonstrates the generation of a nucleophilic radical via decarboxylation.
| Photocatalyst | Catalyst Loading (mol%) | Reaction Time (h) | Solvent | Yield (%) |
| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | Not specified | Not specified | Not specified | 93[6] |
| 4CzIPN | Not specified | Not specified | Not specified | 99[6] |
Oxidative Quenching Cycle Reactions
In an oxidative quenching cycle, the excited photocatalyst is first oxidized by an electron acceptor. The resulting highly oxidizing species then initiates the desired chemical transformation.
C-H Functionalization of Indole Derivatives
Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis.
| Photocatalyst | Catalyst Loading (mol%) | Reaction Time (h) | Solvent | Yield (%) |
| [Ir(ppy)2(dtbbpy)]PF6 | 5.0 | 4-36 | Toluene | No desired product[7] |
| Isoazatruxene ITN-2 (Organic PC) | 5.0 | 4-36 | Toluene | Good yields[7] |
Trifluoromethylation of Toluene Derivatives
The introduction of a trifluoromethyl group can significantly alter the properties of organic molecules.
| Photocatalyst | Catalyst Loading (mol%) | Reaction Conditions | Outcome |
| Acr+-Mes | Not specified | Oxygen-saturated MeCN, photoirradiation | No oxygenation of toluene |
| Acr+–XylCl (modified Acridinium) | Not specified | Oxygen-saturated MeCN, photoirradiation | Efficient photocatalytic oxygenation |
Mechanistic Pathways and Experimental Workflows
Understanding the underlying mechanism is crucial for reaction optimization and the rational design of new catalysts. The following diagrams, generated using the DOT language, illustrate the general mechanisms of photoredox catalysis and a typical experimental workflow.
Caption: General mechanism of photoredox catalysis showing both reductive and oxidative quenching cycles.
Caption: A typical experimental workflow for comparing the performance of different photocatalysts.
Experimental Protocols
Accurate and reproducible data is paramount in comparative studies. The following are generalized yet detailed protocols for key experiments.
General Procedure for Photocatalytic Reactions
-
Preparation of Reaction Vessel: A clean, dry reaction vessel (e.g., a 2-dram vial) equipped with a magnetic stir bar is charged with the photocatalyst (typically 0.5-2 mol%).
-
Addition of Reagents: The solid substrates and any additives are added to the vial. The vial is then sealed with a septum and purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: The degassed solvent is added via syringe, and the mixture is stirred to ensure homogeneity.
-
Photoirradiation: The reaction vessel is placed at a fixed distance from a visible light source (e.g., a blue LED lamp, 450 nm) and irradiated while stirring vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Analysis: Upon completion, the reaction mixture is concentrated in vacuo. The residue is then purified by column chromatography on silica gel to afford the desired product. The structure of the product is confirmed by 1H NMR, 13C NMR, and mass spectrometry, and the yield is calculated.
Quantum Yield Determination
The quantum yield (Φ) is a critical metric for quantifying the efficiency of a photochemical reaction. It is defined as the number of moles of product formed divided by the number of moles of photons absorbed.
Relative Quantum Yield Measurement:
-
Standard Selection: A standard with a known quantum yield in the same solvent and at a similar emission wavelength is chosen.
-
Absorbance Measurement: The UV-Vis absorbance of both the sample and the standard are measured at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Emission Measurement: The fluorescence emission spectra of both the sample and the standard are recorded under identical conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
where:
-
Φr is the quantum yield of the reference.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts s and r refer to the sample and the reference, respectively.
-
Conclusion
While [Ir(dtbbpy)(ppy)2][PF6] remains a robust and reliable photocatalyst, the development of novel organic photocatalysts offers compelling alternatives that are often more cost-effective and sustainable. The choice of photocatalyst will ultimately depend on the specific requirements of the reaction, including the redox potentials of the substrates, the desired reaction pathway, and cost considerations. This guide provides a foundational framework for researchers to make informed decisions when selecting a photocatalyst for their synthetic endeavors. The presented data and protocols should serve as a valuable resource for designing and executing comparative photocatalytic studies.
References
- 1. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Moving Beyond Cyanoarene Thermally Activated Delayed Fluorescence Compounds as Photocatalysts: An Assessment of the Performance of a Pyrimidyl Sulfone Photocatalyst in Comparison to 4CzIPN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
For researchers, scientists, and professionals in drug development, the selection of an appropriate photocatalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a photochemical transformation. This guide provides a detailed mechanistic and performance comparison of the widely used photocatalyst, [Ir(dtbbpy)(ppy)2][PF6], with its notable iridium- and ruthenium-based counterparts. By presenting key experimental data, detailed protocols, and mechanistic visualizations, this document aims to facilitate an informed choice of photocatalyst for your specific research needs.
The field of photoredox catalysis has revolutionized modern organic synthesis, offering mild and efficient pathways to construct complex molecular architectures. At the heart of this revolution are transition metal complexes that can harness the energy of visible light to initiate single-electron transfer events. Among these, iridium(III) complexes have emerged as particularly powerful tools due to their favorable photophysical and electrochemical properties. This guide focuses on a comparative analysis of [Ir(dtbbpy)(ppy)2][PF6] against other commonly employed photocatalysts: fac-Ir(ppy)3, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, and the classic [Ru(bpy)3]Cl2.
Data Presentation: A Side-by-Side Look at Key Properties
The rational selection of a photocatalyst begins with a thorough understanding of its intrinsic photophysical and electrochemical characteristics. These properties, summarized in the table below, govern the catalyst's ability to absorb light, its excited-state lifetime, and its potency as a reductant or oxidant.
| Property | [Ir(dtbbpy)(ppy)2][PF6] | fac-Ir(ppy)3 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | [Ru(bpy)3]Cl2 |
| Absorption Max (λmax) | ~380 nm, 455 nm[1][2][3] | ~375 nm[4] | ~380 nm, 450 nm[4][5] | 452 nm[6] |
| Emission Max (λem) | 570-592 nm[6] | ~518 nm[4] | ~470 nm[4] | ~620 nm[6] |
| Photoluminescence Quantum Yield (Φ) | 17.2-17.9% (in CH2Cl2)[6] | ~100% (in PMMA, 80-370K)[7][8] | 0.68[4] | 2.8% (in H2O)[6] |
| Excited-State Lifetime (τ) | ~500-620 ns[9] | 1.9 µs[4] | 2.3 µs[4] | 650-890 ns[6] |
| Ground State Oxidation Potential (Eox) | +1.21 V vs. SCE[10] | +0.77 V vs. SCE[4] | +1.69 V vs. SCE[11] | +1.29 V vs. SCE[11] |
| Ground State Reduction Potential (Ered) | -1.51 V vs. SCE[11] | -2.19 V vs. SCE[11] | -1.37 V vs. SCE[11] | -1.33 V vs. SCE[11] |
| Excited State Oxidation Potential (Eox) | -0.96 V vs. SCE[11] | -1.73 V vs. SCE[11] | -0.89 V vs. SCE[4][11] | -0.81 V vs. SCE[11] |
| Excited State Reduction Potential (Ered) | +0.66 V vs. SCE[10] | +0.31 V vs. SCE | +1.21 V vs. SCE[4][11] | +0.77 V vs. SCE[11] |
Mechanistic Framework: The Photoredox Catalytic Cycle
Visible-light photoredox catalysis generally operates through two primary quenching pathways: oxidative quenching and reductive quenching. The specific pathway is dictated by the relative redox potentials of the photocatalyst and the substrates.
Caption: General representation of oxidative and reductive photoredox catalytic cycles.
Experimental Protocols: A Guide to Practical Application
To provide a tangible comparison of these photocatalysts in action, detailed experimental protocols for two common and impactful transformations are presented below: a photocatalytic trifluoromethylation and a reductive dehalogenation.
Experimental Protocol 1: Photocatalytic Trifluoromethylation of Styrene
This protocol is adapted from a procedure utilizing fac-Ir(ppy)3 and can be modified to compare the efficacy of the other photocatalysts.
Materials:
-
fac-Ir(ppy)3 (or other photocatalyst, 0.5 mol%)
-
Styrene (1.0 equiv, 0.5 mmol)
-
Trifluoromethyl iodide (CF3I) (1.6 equiv, 0.8 mmol)
-
Cesium acetate (CsOAc) (3.0 equiv, 1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
24 W compact fluorescent lamp (CFL) or blue LED setup
Procedure:
-
To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (0.0025 mmol), styrene (52 mg), and cesium acetate (288 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Cool the mixture to 0 °C in an ice bath and bubble trifluoromethyl iodide gas through the solution for 2 minutes.
-
Seal the tube and allow it to warm to room temperature.
-
Place the reaction vessel approximately 5-10 cm from the light source and stir vigorously.
-
Irradiate the reaction mixture for 24 hours at room temperature.
-
Upon completion, quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated product.
Experimental Workflow: Trifluoromethylation
Caption: Step-by-step workflow for the photocatalytic trifluoromethylation reaction.
Experimental Protocol 2: Reductive Dehalogenation of an Aryl Halide
This protocol is a general procedure that can be adapted for comparing the photocatalysts in a reductive dehalogenation reaction.
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile) (1.0 equiv)
-
Photocatalyst (e.g., [Ru(bpy)3]Cl2 or an iridium complex) (1-2 mol%)
-
Tertiary amine (e.g., triethylamine or Hantzsch ester) (2-3 equiv)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Blue LED light source
Procedure:
-
In a vial equipped with a magnetic stir bar, dissolve the aryl halide and the photocatalyst in the anhydrous solvent.
-
Add the tertiary amine to the solution.
-
Seal the vial with a septum and degas the solution by sparging with argon for 15-20 minutes.
-
Place the vial at a fixed distance from the blue LED light source and begin stirring.
-
Irradiate the reaction mixture at room temperature for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, dilute the reaction mixture with a suitable organic solvent and wash with water to remove the amine salt.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by an appropriate method (e.g., chromatography or recrystallization) to obtain the dehalogenated product.
Mechanistic Nuances and Catalyst Comparison
While the general photoredox cycles provide a framework, the specific performance of each catalyst is dictated by its unique properties.
-
[Ir(dtbbpy)(ppy)2][PF6] : This catalyst strikes a balance between being a good photo-reductant and a photo-oxidant. The di-tert-butyl groups on the bipyridine ligand enhance its solubility and stability. Its excited state is sufficiently long-lived to engage in bimolecular electron transfer reactions.
-
fac-Ir(ppy)3 : As a neutral complex, it is highly soluble in organic solvents. It is a potent photo-reductant due to its highly negative excited-state oxidation potential (-1.73 V vs SCE). This makes it particularly effective for the reduction of substrates that are difficult to reduce. Its quantum yield is remarkably high, approaching 100% in a polymer matrix, indicating very efficient light utilization.[7][8]
-
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 : The electron-withdrawing fluoro and trifluoromethyl groups on the phenylpyridine ligands make this complex a very strong photo-oxidant in its excited state (E*red = +1.21 V vs. SCE).[4][11] This allows it to oxidize substrates that are challenging for other photocatalysts.
-
[Ru(bpy)3]Cl2 : This classic photocatalyst is a good starting point for many reactions due to its well-understood properties and lower cost compared to iridium complexes. However, its excited-state redox potentials are generally less extreme than those of the iridium catalysts, which can limit its applicability for very challenging reductions or oxidations.
Logical Relationship: Catalyst Properties and Reaction Outcome
Caption: The interplay between catalyst properties, substrate, and reaction mechanism determines the final outcome.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive mechanistic study on the visible-light photocatalytic reductive dehalogenation of haloaromatics mediated by Ru(bpy)3Cl2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pure.tue.nl [pure.tue.nl]
- 10. Water-Soluble Iridium Photoredox Catalyst for the Trifluoromethylation of Biomolecule Substrates in Phosphate Buffered Saline Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantum Yield of [Ir(dtbbpy)(ppy)2][PF6] and Alternative Photosensitizers
For researchers, scientists, and drug development professionals, the selection of an appropriate photosensitizer is critical for the success of photoredox catalysis and other photochemical applications. This guide provides a detailed comparison of the photoluminescence quantum yield (PLQY) and key photophysical properties of the widely used iridium complex [Ir(dtbbpy)(ppy)2][PF6] against common alternatives. Experimental data is presented to facilitate informed decision-making for your research needs.
The efficiency of a photosensitizer in converting absorbed light into chemical energy is paramount. A primary measure of this efficiency is the photoluminescence quantum yield (Φ), which quantifies the ratio of photons emitted to photons absorbed. A higher quantum yield often correlates with a more efficient excited state that can participate in desired chemical transformations. This guide focuses on comparing the performance of [Ir(dtbbpy)(ppy)2][PF6] with other prominent photosensitizers: fac-Ir(ppy)3, [Ir(dF(CF3)ppy)2(dtbbpy)][PF6], and [Ru(bpy)3]2+.
Performance Comparison of Photosensitizers
The selection of a photosensitizer is a multi-faceted decision that involves balancing quantum yield with other critical photophysical parameters such as absorption and emission wavelengths, and the excited-state lifetime. The following table summarizes these key performance indicators for [Ir(dtbbpy)(ppy)2][PF6] and its alternatives, providing a quantitative basis for comparison.
| Photosensitizer | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Photoluminescence Quantum Yield (Φ) (%) | Excited-State Lifetime (τ) | Solvent / Medium |
| [Ir(dtbbpy)(ppy)2][PF6] | ~380, 465 | 570-590 | 17.2 - 17.9 | ~500 - 620 ns | Degassed CH2Cl2 |
| fac-Ir(ppy)3 * | ~380, 450 | ~510 | ~100 | ~1.9 µs | PMMA matrix (80-370 K) |
| [Ir(dF(CF3)ppy)2(dtbbpy)][PF6] | ~450 | 470 | 83 | 2.3 µs | Degassed CH2Cl2 |
| [Ru(bpy)3]2+ | 452 | 620 | 2.8 (aerated), 6.3 (deaerated) | 650 ns | Water |
| 9.5 (deaerated) | 890 ns | Acetonitrile |
Key Observations:
-
fac-Ir(ppy)3 exhibits the highest quantum yield, approaching 100% in a rigid matrix, making it an exceptionally efficient emitter. Its long excited-state lifetime further enhances its potential for bimolecular reactions.
-
[Ir(dF(CF3)ppy)2(dtbbpy)][PF6] also demonstrates a very high quantum yield and the longest excited-state lifetime among the complexes listed in solution, suggesting it is a highly effective photosensitizer for a range of applications.
-
[Ir(dtbbpy)(ppy)2][PF6] , the focus of this guide, possesses a moderate quantum yield and a respectable excited-state lifetime, offering a balance of properties that have made it a workhorse in photoredox catalysis.
-
[Ru(bpy)3]2+ , a classical photosensitizer, has a significantly lower quantum yield compared to the iridium complexes, particularly in the presence of oxygen. Its performance is highly dependent on the solvent and the presence of quenchers.
Experimental Protocol: Relative Quantum Yield Determination
The photoluminescence quantum yield is typically determined using a comparative method, referencing a standard with a known quantum yield. The following protocol outlines the key steps for such a measurement.
1. Selection of a Standard:
-
Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample under investigation.
-
Ensure the standard is of high purity and its quantum yield in the chosen solvent is well-documented.
2. Preparation of Solutions:
-
Prepare a series of dilute solutions of both the sample and the standard in the same high-purity, spectroscopic-grade solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to minimize inner-filter effects.
3. Spectroscopic Measurements:
-
Measure the UV-Vis absorption spectra of all solutions to determine their absorbance at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the emission spectra of all solutions, ensuring the excitation wavelength and all instrument parameters (e.g., slit widths) are identical for both the sample and the standard.
4. Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
5. Error Analysis:
-
Repeat the measurements multiple times to ensure reproducibility and calculate the standard deviation.
-
Consider potential sources of error, including instrument instability, solvent impurities, and temperature fluctuations.
Experimental Workflow
The following diagram illustrates the logical flow of the relative quantum yield determination process.
A Comparative Electrochemical Analysis of [Ir(dtbbpy)(ppy)2][PF6] and Alternative Photosensitizers
**For researchers, scientists, and drug development professionals, this guide offers a comparative electrochemical analysis of the iridium-based photosensitizer [Ir(dtbbpy)(ppy)2][PF6]. This complex, formally known as (4,4'-Di-tert-butyl-2,2'-bipyridine)bis[2-(2-pyridinyl-κN)phenyl-κC]iridium(III) hexafluorophosphate, is a prominent photocatalyst in organic synthesis and materials science. Its electrochemical behavior is pivotal to its function, governing its ability to engage in single-electron transfer processes upon photoexcitation. This guide provides a detailed comparison with other common iridium and ruthenium-based photosensitizers, supported by experimental data and detailed protocols.
Comparative Electrochemical Data
The redox potentials of photosensitizers are critical parameters that determine their thermodynamic capacity to oxidize or reduce a substrate in a photochemical reaction. The following table summarizes the ground-state and excited-state redox potentials of [Ir(dtbbpy)(ppy)2][PF6] and a selection of alternative metal-organic photosensitizers. The potentials are reported versus the Saturated Calomel Electrode (SCE) in acetonitrile, a common solvent for electrochemical studies.
| Photosensitizer | Oxidation Potential (E_ox) vs. SCE in CH3CN | Reduction Potential (E_red) vs. SCE in CH3CN | Excited-State Oxidation Potential (E_ox) vs. SCE in CH3CN | Excited-State Reduction Potential (E_red) vs. SCE in CH3CN |
| [Ir(dtbbpy)(ppy)2][PF6] | +1.21 V | -1.51 V | -0.96 V | +0.66 V |
| [Ir(ppy)2(bpy)][PF6] | +1.25 V[1] | -1.38 V[1] | -1.13 V (est.) | +1.00 V (est.) |
| [Ir{dF(CF3)ppy}2(dtbbpy)][PF6] | +1.69 V | -1.37 V | -0.89 V | +1.21 V |
| fac-Ir(ppy)3 | +0.77 V | -2.19 V | -1.73 V | +0.31 V |
| [Ru(bpy)3][PF6]2 | +1.29 V[2] | -1.33 V[2] | -0.81 V[2] | +0.77 V[2] |
Estimated excited-state potentials are calculated using the equation E = E - E_0-0, where E_0-0 is the zero-zero spectroscopic energy.*
The data illustrates that the introduction of electron-withdrawing groups (e.g., -F, -CF3) on the phenylpyridine ligands in [Ir{dF(CF3)ppy}2(dtbbpy)][PF6] makes the complex more difficult to oxidize and easier to reduce compared to the parent [Ir(dtbbpy)(ppy)2][PF6]. This tuning of redox potentials is a key strategy in designing photosensitizers for specific applications. In comparison, the well-known [Ru(bpy)3][PF6]2 exhibits similar redox properties to [Ir(dtbbpy)(ppy)2][PF6].
Experimental Protocols
The following is a generalized, yet detailed, experimental protocol for determining the redox potentials of metal-organic complexes like [Ir(dtbbpy)(ppy)2][PF6] using cyclic voltammetry.
Objective: To determine the oxidation and reduction potentials of the iridium complex to understand its ground-state electronic properties.
Materials and Instrumentation:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Counter Electrode: Platinum wire or gauze.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Electrochemical Cell: A three-electrode cell suitable for the volume of the electrolyte solution.
-
Potentiostat: An instrument capable of performing cyclic voltammetry.
-
Solvent: Anhydrous, degassed acetonitrile (CH3CN) or dichloromethane (DCM).
-
Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6).
-
Analyte: [Ir(dtbbpy)(ppy)2][PF6] (typically 1-2 mM concentration).
-
Inert Gas: Argon or Nitrogen for deaeration.
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (TBAPF6) in the chosen solvent to a final concentration of 0.1 M.
-
Deaeration: Purge the electrolyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Analyte Addition: Dissolve the iridium complex in the deaerated electrolyte solution to the desired concentration.
-
Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry it before use.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working, counter, and reference electrodes immersed in the analyte solution. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a range that encompasses the expected oxidation and reduction events (e.g., from -2.0 V to +2.0 V vs. SCE).
-
Set the scan rate, typically starting at 100 mV/s.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the half-wave potentials (E1/2) for reversible or quasi-reversible redox events, which are calculated as the average of the anodic and cathodic peak potentials (Epa + Epc) / 2.
-
For irreversible processes, the peak potential (Ep) is reported.
-
The ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard for potential referencing.
-
Visualizing the Electrochemical Process
To better understand the workflow and the fundamental processes involved in the electrochemical analysis of [Ir(dtbbpy)(ppy)2][PF6], the following diagrams are provided.
Caption: Workflow for the electrochemical analysis of [Ir(dtbbpy)(ppy)2][PF6].
The electrochemical behavior of [Ir(dtbbpy)(ppy)2][PF6] involves distinct redox processes centered on the iridium metal and the ligands. The following diagram illustrates these fundamental electron transfer events.
Caption: Ground-state redox behavior of the [Ir(dtbbpy)(ppy)2]+ complex.
References
Unveiling the Fleeting Intermediates of a Photoredox Catalyst: A Comparative Guide to [Ir(dtbbpy)(ppy)2][PF6]
For researchers, scientists, and drug development professionals, understanding the transient species that govern photocatalytic reactions is paramount for optimizing efficiency and selectivity. This guide provides a comprehensive comparison of the spectroscopic evidence for reaction intermediates of the widely used iridium photocatalyst, [Ir(dtbbpy)(ppy)2][PF6], alongside its common alternatives. Detailed experimental protocols and visual representations of reaction pathways offer a practical resource for investigating these fleeting yet crucial chemical entities.
The iridium complex [Ir(dtbbpy)(ppy)2][PF6] (where dtbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine and ppy is 2-phenylpyridine) is a cornerstone of photoredox catalysis, prized for its favorable photophysical and electrochemical properties. Upon photoexcitation, it can engage in single-electron transfer processes, generating highly reactive intermediates that drive a vast array of chemical transformations. The direct observation and characterization of these short-lived species are crucial for elucidating reaction mechanisms and developing more efficient catalytic systems.
Spectroscopic Fingerprints of Reaction Intermediates
The primary techniques employed to probe the reaction intermediates of [Ir(dtbbpy)(ppy)2][PF6] and related complexes are transient absorption (TA) spectroscopy, time-resolved photoluminescence (TRPL) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide invaluable insights into the excited states of the catalyst and the reduced or oxidized species formed during a catalytic cycle.
The Photoexcited State: A Gateway to Reactivity
Upon absorption of visible light, [Ir(dtbbpy)(ppy)2][PF6] is promoted to a singlet excited state, which rapidly undergoes intersystem crossing to a longer-lived triplet excited state, often denoted as [Ir(dtbbpy)(ppy)2]³⁺. This triplet state is the key intermediate that initiates the catalytic cycle.
Transient absorption spectroscopy is instrumental in characterizing this triplet state, which exhibits distinct absorption features different from the ground state. For instance, the triplet excited state of similar iridium complexes shows characteristic absorptions in the visible region.[1]
The Reduced Catalyst: A Potent Reductant
In a reductive quenching cycle, the excited photocatalyst accepts an electron from a sacrificial electron donor, generating the reduced iridium(II) species, [Ir(dtbbpy)(ppy)2]²⁺. This highly reducing intermediate is capable of transferring an electron to a substrate, thus propagating the catalytic cycle.
Spectroelectrochemistry and transient absorption spectroscopy have been used to characterize this reduced species. The UV-vis absorption difference spectrum of a related complex, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, after controlled-potential reduction shows distinct changes corresponding to the formation of the Ir(II) state.[2]
Alternative Intermediates: Ligand-Centered Reduction and Hydride Formation
Recent studies have revealed that the reactivity of iridium photocatalysts can be more complex than a simple metal-centered redox cycle. In the presence of certain electron donors, such as tertiary amines, a two-electron reduction can occur, leading to the formation of a neutral complex where one of the bipyridine ligands is partially hydrogenated, for example, [Ir(ppy)2(H2-dtbbpy)].[3] This species can then participate in subsequent catalytic steps. NMR spectroscopy has been a key tool in identifying these ligand-modified intermediates.[3]
Furthermore, under specific conditions, iridium hydride species can be formed. These intermediates are particularly relevant in reactions involving hydrogen atom transfer or proton-coupled electron transfer.
Comparative Performance Data
The following table summarizes key photophysical and electrochemical data for [Ir(dtbbpy)(ppy)2][PF6] and common alternative photocatalysts. This data is essential for selecting the appropriate catalyst for a specific transformation based on its redox potential and excited-state lifetime.
| Photocatalyst | Absorption λmax (nm) | Emission λmax (nm) | Excited-State Lifetime (µs) | E₁/₂ (M³⁺/M²⁺) (V vs SCE) | E₁/₂ (M²⁺/M⁺) (V vs SCE) |
| [Ir(dtbbpy)(ppy)2][PF6] | ~380, 460[3][4] | ~590[4] | ~1.1[4] | +0.77 | -1.51 |
| [Ir(ppy)2(bpy)][PF6] | ~375, 455[5] | ~600[5] | ~0.3[5] | +0.95 | -1.33 |
| fac-[Ir(ppy)3] | ~375, 450 | ~510 | ~1.9 | +0.77 | -1.73[6] |
| [Ru(bpy)3]Cl2 | ~452[1] | ~615 | ~0.53[1] | +0.77 | -0.81[6] |
Note: Values can vary depending on the solvent and experimental conditions. Data compiled from multiple sources for comparison.
Experimental Protocols
Detailed methodologies are crucial for the successful spectroscopic investigation of reaction intermediates. Below are generalized protocols for key experiments.
Transient Absorption Spectroscopy
Objective: To observe the absorption of short-lived excited states and reaction intermediates.
Methodology:
-
Prepare a solution of the photocatalyst (e.g., 0.1-0.5 mM) in a suitable deoxygenated solvent (e.g., acetonitrile).
-
If investigating a reaction, add the substrate and/or sacrificial agent at appropriate concentrations.
-
Excite the sample with a short laser pulse (e.g., Nd:YAG laser, 355 nm or a wavelength corresponding to the catalyst's absorption).
-
Probe the change in absorbance over a range of wavelengths using a white light source at various time delays after the laser pulse.
-
The resulting data provides a three-dimensional map of absorbance change versus wavelength and time, allowing for the identification of transient species and the determination of their lifetimes.[2]
Time-Resolved Photoluminescence Spectroscopy
Objective: To measure the lifetime of the emissive excited state and study quenching processes.
Methodology:
-
Prepare a deoxygenated solution of the photocatalyst.
-
Excite the sample with a pulsed light source (e.g., a laser or LED).
-
Measure the decay of the luminescence intensity over time using a fast detector (e.g., a photomultiplier tube).
-
The lifetime of the excited state is determined by fitting the decay curve to an exponential function.
-
To study quenching, the experiment is repeated with varying concentrations of a quencher (e.g., a substrate or electron donor), and the quenching rate constant can be determined using the Stern-Volmer equation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the structure of stable or long-lived reaction intermediates or products resulting from catalyst modification.
Methodology:
-
Prepare a solution of the photocatalyst and reactants in a deuterated solvent in an NMR tube.
-
Acquire an initial NMR spectrum (e.g., ¹H, ¹³C, ¹⁹F).
-
Irradiate the sample with light of an appropriate wavelength (e.g., blue LEDs) for a specific duration.
-
Acquire subsequent NMR spectra to monitor the appearance of new signals and the disappearance of starting material signals.
-
Techniques such as 2D NMR (e.g., COSY, HSQC) can be used to elucidate the structure of the newly formed species.[3]
Conclusion
The study of reaction intermediates in photoredox catalysis is a dynamic and evolving field. Spectroscopic techniques provide a powerful lens through which to observe these fleeting species, offering critical insights into reaction mechanisms. By comparing the properties and intermediates of [Ir(dtbbpy)(ppy)2][PF6] with other photocatalysts, researchers can make more informed decisions in catalyst selection and reaction design, ultimately paving the way for the development of more sophisticated and efficient chemical transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternatives to Iridium: A Polyaza[7]helicene as a Strongly Reductive Visible Light Photoredox Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Photocatalysis: A Cost-Benefit Analysis of [Ir(dtbbpy)(ppy)2][PF6] Versus Organic Alternatives
In the realm of modern synthetic chemistry, photocatalysis has emerged as a powerful tool, enabling novel transformations under mild conditions. For years, iridium-based complexes, particularly [Ir(dtbbpy)(ppy)2][PF6], have been the catalysts of choice due to their robust photophysical properties. However, the high cost and potential toxicity of iridium have spurred the development of cheaper, more sustainable organic photocatalysts. This guide provides a comprehensive cost-benefit analysis of [Ir(dtbbpy)(ppy)2][PF6] in comparison to leading organic alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
The prominent iridium photocatalyst, [Ir(dtbbpy)(ppy)2][PF6], is known for its efficiency in a wide range of photoredox reactions. However, its widespread industrial application is hampered by the scarcity and high price of iridium.[1] This has led to a surge in research focused on developing metal-free, organic photocatalysts that can offer comparable or even superior performance at a fraction of the cost.[2] Among these, compounds like 2CzPN and materials exhibiting multi-resonant thermally activated delayed fluorescence (MR-TADF) have shown significant promise.[3][4]
Cost Comparison: A Stark Contrast
A primary driver for exploring alternatives to iridium-based photocatalysts is the significant cost difference. A direct comparison of market prices reveals the economic advantage of organic catalysts.
| Photocatalyst | Supplier Example(s) | Price (USD) per 100 mg | Approximate Price (USD) per mmol |
| [Ir(dtbbpy)(ppy)2][PF6] | Sigma-Aldrich, Oakwood Chemical | $105 - $432 | $115 - $473 |
| 2CzPN | Ossila | ~$50 (for 250mg) | ~$46 |
| DiKTa (MR-TADF) | Ossila | ~$240 (for 250mg) | ~$221 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price per millimole is calculated based on the molecular weight of each compound to provide a more standardized comparison.
The data clearly illustrates that organic photocatalysts like 2CzPN can be an order of magnitude cheaper than the iridium complex, presenting a compelling economic incentive for their adoption, especially for large-scale synthesis.
Performance Analysis: A Tale of Two Catalyst Classes
While cost is a critical factor, the performance of the catalyst in terms of efficiency, selectivity, and substrate scope is paramount. Below is a comparative analysis of [Ir(dtbbpy)(ppy)2][PF6] and the organic photocatalyst 2CzPN in a representative dearomative cycloaddition reaction.
Comparative Performance in Dearomative Cycloaddition
| Parameter | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (similar to [Ir(dtbbpy)(ppy)2][PF6]) | 2CzPN |
| Reaction Yield | 86% | 94% |
| Catalyst Loading | 1 mol% | 1 mol% |
| Reaction Time | 18 hours | 14 hours |
| Solvent | 1,4-Dioxane | Chloroform |
| Selectivity (Product Ratio) | 6:1 | 16:1 |
Data extracted from a study on dearomative cycloadditions. It is important to note that a slightly different iridium catalyst was used in the direct comparison, but it belongs to the same family and exhibits similar reactivity.
In this specific example, the organic photocatalyst 2CzPN not only provided a higher yield in a shorter reaction time but also demonstrated superior selectivity.[3] This highlights that the benefits of organic photocatalysts can extend beyond cost savings to improved synthetic outcomes.
Experimental Protocols
For researchers looking to replicate or adapt these findings, detailed experimental protocols are crucial.
General Protocol for a Photocatalytic Reaction
A representative experimental setup for a visible-light-mediated photocatalytic reaction is as follows:
-
To a reaction vessel (e.g., a vial or round-bottom flask) equipped with a magnetic stir bar, the substrate, photocatalyst (typically 0.5-2 mol%), and any other solid reagents are added.
-
The vessel is sealed with a septum and purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
The appropriate solvent, previously degassed, is added via syringe.
-
The reaction mixture is stirred and irradiated with a visible light source (e.g., a blue LED lamp, λ ≈ 455 nm) at a controlled temperature. The reaction vessel is often placed a few centimeters from the light source and may be cooled by a fan.
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is worked up to isolate and purify the desired product.
Visualizing the Process: Workflows and Mechanisms
To better understand the practical and mechanistic aspects of photocatalysis, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle.
The first diagram outlines the step-by-step procedure for a typical photocatalysis experiment. The second diagram illustrates the core mechanism, where the photocatalyst (PC) absorbs light to reach an excited state (PC*). From this excited state, it can engage in single electron transfer (SET) with a substrate, leading to either a reduced (PC-) or oxidized (PC+) form of the catalyst, which then completes the catalytic cycle by reacting with another substrate. Alternatively, the excited photocatalyst can undergo energy transfer to a substrate.[3]
Conclusion: A Paradigm Shift in Photocatalysis
The development of high-performance, low-cost organic photocatalysts marks a significant advancement in synthetic chemistry. While [Ir(dtbbpy)(ppy)2][PF6] and other iridium complexes have been instrumental in establishing the power of photoredox catalysis, their high cost is a considerable barrier to their widespread use in industrial and large-scale academic settings.
Organic alternatives, such as 2CzPN and MR-TADF compounds, offer a compelling combination of lower cost, greater sustainability, and, in some cases, improved performance. For researchers and drug development professionals, the choice of photocatalyst will depend on the specific requirements of the reaction, including substrate scope, desired efficiency, and budget. However, the evidence strongly suggests that organic photocatalysts are not merely a compromise but a powerful and economically viable alternative that will continue to drive innovation in the field. As the library of organic photocatalysts expands and their performance is further optimized, their adoption is expected to accelerate, paving the way for more sustainable and cost-effective chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organic thermally activated delayed fluorescence (TADF) compounds used in photocatalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00198A [pubs.rsc.org]
- 4. Multi‐Resonant Thermally Activated Delayed Fluorescent (MR‐TADF) Compounds as Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of [Ir(dtbbpy)(ppy)2][PF6]: A Guide for Laboratory Professionals
For immediate reference, treat [Ir(dtbbpy)(ppy)2][PF6] as a hazardous chemical waste. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All disposal procedures should be conducted in accordance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of the organometallic compound [Ir(dtbbpy)(ppy)2][PF6], also known as [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine-N1,N1′]bis[2-(2-pyridinyl-N)phenyl-C]iridium(III) hexafluorophosphate. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are familiar with the hazards associated with this compound. A safety data sheet (SDS) for a similar iridium complex indicates that it can cause skin and serious eye irritation, as well as respiratory irritation[1]. Therefore, always handle this compound in a well-ventilated area, preferably within a fume hood.
In case of accidental exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Hazard and Regulatory Data
The following table summarizes key quantitative and regulatory information for [Ir(dtbbpy)(ppy)2][PF6].
| Parameter | Value/Information | Source |
| CAS Number | 676525-77-2 | [2][3] |
| Molecular Formula | C40H40F6IrN4P | [2][4] |
| Molecular Weight | 913.95 g/mol | [2][4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container in accordance with local regulation. | [1] |
| Storage Class | 11 - Combustible Solids | [2][5] |
Step-by-Step Disposal Protocol
The disposal of [Ir(dtbbpy)(ppy)2][PF6] must be handled through a licensed hazardous waste management company. The following steps outline the procedure for collecting and preparing this waste for professional disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid [Ir(dtbbpy)(ppy)2][PF6] waste, including residues and contaminated items (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material that will not react with the compound, such as a high-density polyethylene (HDPE) pail or a glass bottle with a secure screw cap.
-
Do not mix this waste with other waste streams, particularly aqueous waste, acids, or oxidizers, to prevent unintended chemical reactions.
-
-
Liquid Waste (Solutions):
-
If the compound is in solution, collect it in a designated, leak-proof, and clearly labeled liquid hazardous waste container. The container material should be compatible with the solvent used.
-
Segregate halogenated and non-halogenated solvent waste streams.
-
Do not overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.
-
2. Labeling of Waste Containers:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "[Ir(dtbbpy)(ppy)2][PF6]" or "[4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine-N1,N1′]bis[2-(2-pyridinyl-N)phenyl-C]iridium(III) hexafluorophosphate" and its CAS number (676525-77-2).
-
The approximate concentration and quantity of the waste.
-
The date on which the waste was first added to the container (accumulation start date).
-
The relevant hazard pictograms (e.g., irritant).
-
3. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
Secondary containment, such as a spill tray, is recommended to contain any potential leaks.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste manifest, which includes a detailed description of the waste, its quantity, and its hazards.
-
Follow any specific instructions provided by the EHS office or the disposal company regarding packaging and transportation.
5. Empty Container Disposal:
-
Empty containers that held [Ir(dtbbpy)(ppy)2][PF6] must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinsing process must be collected and disposed of as liquid hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of [Ir(dtbbpy)(ppy)2][PF6].
Caption: Disposal Workflow for [Ir(dtbbpy)(ppy)2][PF6]
References
- 1. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 2. gulfcoastscrapmetal.com [gulfcoastscrapmetal.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. physics.purdue.edu [physics.purdue.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling [Ir(dtbbpy)(ppy)2][PF6]
Essential Safety and Handling Guide for [Ir(dtbbpy)(ppy)2][PF6]
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the photocatalyst [Ir(dtbbpy)(ppy)2][PF6]. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The primary hazards associated with [Ir(dtbbpy)(ppy)2][PF6] and similar iridium complexes include skin, eye, and respiratory irritation[1][2]. Therefore, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Safety goggles with side-shields and a face shield[3] | Chemically resistant gloves (e.g., nitrile rubber)[3] | Lab coat, long sleeves, and closed-toe shoes[3] | NIOSH/MSHA approved respirator with a particle filter if not handled in a fume hood[3] |
| Preparing Solutions | Chemical safety goggles and a face shield[3] | Chemically resistant gloves (e.g., nitrile rubber)[3] | Impervious clothing or lab coat[1] | Work in a chemical fume hood or well-ventilated area[3] |
| Running Reactions | Safety goggles with side-shields[1] | Chemically resistant gloves (e.g., nitrile rubber)[3] | Lab coat and closed-toe shoes[3] | Work in a chemical fume hood or well-ventilated area[3] |
| Handling Waste | Chemical safety goggles[3] | Chemically resistant gloves (e.g., nitrile rubber)[3] | Lab coat or impervious clothing[1] | Work in a well-ventilated area[4] |
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is crucial to prevent contamination. The following diagram illustrates the correct sequence.
Operational and Disposal Plans
Safe handling and disposal of [Ir(dtbbpy)(ppy)2][PF6] are critical to minimize risk and prevent environmental contamination. Adherence to the following operational plan is mandatory.
Safe Handling and Disposal Workflow
This workflow outlines the key steps for safely managing the compound from receipt to disposal.
Experimental Protocols
Handling Procedures:
-
Always work in a well-ventilated area, preferably a chemical fume hood[3].
-
Ensure that an eyewash station and safety shower are readily accessible[3].
-
Avoid the formation of dust when handling the solid compound[3][4].
-
Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE[3][4].
-
Wash hands, face, and any exposed skin thoroughly after handling[3].
-
Do not eat, drink, or smoke in the designated work area[3].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[3]. The recommended storage temperature is 2-8°C[5].
-
Protect from moisture[3].
Spill Response:
-
In case of a spill, evacuate the immediate area[3].
-
Wear the appropriate PPE, including respiratory protection, before re-entering the area[3].
-
Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal[3]. Avoid generating dust[3].
-
Ventilate the area of the spill and wash the spill site after the material has been collected[3].
Disposal:
-
All waste containing [Ir(dtbbpy)(ppy)2][PF6] must be treated as hazardous waste[3].
-
Collect waste in a designated, labeled, and sealed container[3].
-
Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations[1][6]. Do not discharge to sewer systems[4]. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[4].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
